CY5-YNE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCASIAEYVOHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CY5-YNE: A Technical Guide for Researchers in Drug Development
An in-depth exploration of Sulfo-Cyanine5-alkyne (CY5-YNE), a versatile fluorescent probe for bioconjugation and advanced cellular imaging applications.
Introduction
This compound, also known as Sulfo-Cyanine5-alkyne, is a water-soluble, far-red fluorescent dye functionalized with a terminal alkyne group.[1][2][3] This reactive handle makes it an ideal tool for covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][4] Its exceptional brightness, photostability, and emission in the near-infrared (NIR) spectrum render it highly suitable for a range of applications in drug development, from target identification and validation to high-content screening and in vivo imaging.[5][6][7] This guide provides a comprehensive overview of the technical specifications of this compound, detailed experimental protocols for its use, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Core Properties and Quantitative Data
This compound exhibits robust and stable fluorescence, making it a reliable choice for quantitative and qualitative studies. The key spectral and physical properties are summarized in the tables below.
Spectral Properties
| Property | Value | Unit | References |
| Excitation Maximum (λex) | ~650 | nm | [2] |
| Emission Maximum (λem) | ~670 - 680 | nm | [2][5] |
| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | - | [8] |
| Fluorescence Lifetime (τ) | ~1.0 | ns | [9] |
| Recommended Laser Lines | 633, 647 | nm | [1][10] |
| Common Emission Filter | 660/20 | nm | [10] |
Physicochemical Properties
| Property | Value | References |
| Synonyms | Sulfo-Cyanine5-alkyne | [2] |
| Molecular Weight | ~693.87 - 787.96 | [1][3] |
| Molecular Formula | C₃₆H₄₃N₃O₇S₂ | [3] |
| Appearance | Blue solid | [1] |
| Solubility | Water, DMSO, DMF | [1][5] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
| pH Sensitivity | Fluorescence is pH-insensitive from pH 4 to 10 | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the labeling of biomolecules through copper-catalyzed click chemistry.
Protocol 1: General Labeling of Azide-Modified Proteins with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein containing an azide (B81097) group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Spin desalting columns or other protein purification systems
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 mg/mL in an amine-free buffer.
-
Add this compound stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 2 and 10 and should be optimized for each specific protein.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.
-
Add the copper/ligand mixture to the protein-dye solution to a final concentration of 0.1-0.5 mM copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sterically hindered substrates, reaction time may need to be extended.[11]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and copper catalyst using a spin desalting column, size-exclusion chromatography, or dialysis.
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 650 nm.
-
Calculate the protein concentration and the concentration of this compound using the Beer-Lambert law and the extinction coefficients for the protein and this compound.
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for most antibodies is between 2 and 10.
-
Protocol 2: Labeling of Azide-Modified Peptides or Oligonucleotides
This protocol is adapted for smaller biomolecules like peptides and oligonucleotides.
Materials:
-
Azide-modified peptide or oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris-buffered saline (TBS) or similar buffer
-
HPLC for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of TCEP in deionized water.
-
-
Reaction Setup:
-
Dissolve the azide-modified peptide or oligonucleotide in TBS buffer.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide/oligonucleotide solution.
-
Add TCEP to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled peptide or oligonucleotide by reverse-phase HPLC.
-
Mandatory Visualizations
The following diagrams illustrate key processes and workflows related to the use of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to CY5-YNE: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CY5-YNE, a fluorescent dye widely utilized in biological research for the labeling and detection of biomolecules. This document details its chemical structure, physicochemical properties, and core applications, with a focus on experimental protocols relevant to drug development and molecular biology.
Core Concepts: Chemical Structure and Properties
This compound, also known as Cyanine5-alkyne, is a member of the cyanine (B1664457) dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The "YNE" suffix denotes the presence of a terminal alkyne group, which is the key functional group for its primary application in bioorthogonal chemistry. This alkyne moiety allows for a highly specific and efficient covalent reaction with azide-containing molecules through a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
The core structure of CY5 imparts high molar absorptivity and a strong fluorescence emission in the far-red region of the spectrum. This is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous cellular components in this spectral range, leading to an improved signal-to-noise ratio.[3]
Variations of this compound exist, most notably the sulfonated versions (e.g., Sulfo-Cyanine5-alkyne). The addition of sulfonate groups significantly increases the water solubility of the dye, which is beneficial for labeling reactions in aqueous biological buffers without the need for organic co-solvents that could potentially denature sensitive biomolecules like proteins.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for both the non-sulfonated and sulfonated forms of this compound.
Table 1: Physicochemical Properties of this compound Variants
| Property | Non-Sulfonated this compound | Sulfo-Cyanine5-alkyne |
| Molecular Formula | C₃₅H₄₂ClN₃O | C₃₅H₄₁N₃O₇S₂ |
| Molecular Weight | ~556.19 g/mol | ~701.84 g/mol |
| CAS Number | 1223357-57-0 | 1345823-20-2 |
| Appearance | Dark blue powder | Dark blue solid |
| Solubility | Soluble in DMSO, DMF | Water-soluble, also soluble in DMSO, DMF |
Table 2: Spectroscopic Properties of this compound Variants
| Property | Non-Sulfonated this compound | Sulfo-Cyanine5-alkyne |
| Excitation Maximum (λex) | ~646 nm | ~650 nm |
| Emission Maximum (λem) | ~662 nm | ~680 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 | Not specified |
| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm |
Experimental Protocols
The primary application of this compound is the covalent labeling of azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below are detailed protocols for the labeling of proteins and oligonucleotides.
Protocol for Labeling Azide-Modified Proteins with this compound
This protocol is a general guideline and may require optimization for specific proteins and experimental conditions.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (sulfonated version is recommended for proteins)
-
Anhydrous DMSO or DMF (for non-sulfonated this compound)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) solution (e.g., 100 mM in water or DMSO)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in a buffer free of primary amines (like Tris) as these can interfere with some labeling chemistries. If necessary, perform a buffer exchange into PBS.
-
The protein concentration should ideally be between 2-10 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
For sulfonated this compound, dissolve in nuclease-free water to a concentration of 10 mM.
-
For non-sulfonated this compound, dissolve in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
This compound stock solution (a 10-20 fold molar excess of dye to protein is a good starting point).
-
Copper-chelating ligand (e.g., THPTA) to a final concentration of 1-5 mM.
-
Copper(II) sulfate to a final concentration of 0.1-1 mM.
-
-
Vortex gently to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or using size-exclusion chromatography.
-
Collect the fractions containing the labeled protein.
-
-
Quantification and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for CY5).
-
Store the labeled protein under appropriate conditions (typically at -20°C or -80°C), protected from light.
-
Protocol for Labeling Azide-Modified Oligonucleotides with this compound
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent: Sodium ascorbate solution
-
Copper-chelating ligand (e.g., BTTAA)
-
Purification method (e.g., ethanol (B145695) precipitation, HPLC)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water.
-
Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and BTTAA as described in the protein labeling protocol.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and this compound in a suitable reaction buffer (e.g., PBS). A 2-5 fold molar excess of this compound is typically sufficient.
-
-
Add Catalytic Components:
-
Add the copper-chelating ligand and CuSO₄.
-
Add the sodium ascorbate to initiate the reaction.
-
-
Incubation:
-
Incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide using a method appropriate for nucleic acids, such as ethanol precipitation or reverse-phase HPLC, to remove unreacted dye and catalysts.
-
-
Quantification and Storage:
-
Quantify the labeled oligonucleotide using UV-Vis spectroscopy.
-
Store the purified, labeled oligonucleotide at -20°C or -80°C in a nuclease-free buffer, protected from light.
-
Visualizations
Experimental Workflow for Biomolecule Labeling
The following diagram illustrates a typical experimental workflow for labeling a biomolecule with this compound using click chemistry.
References
Sulfo-Cyanine5-alkyne properties
An In-depth Technical Guide to Sulfo-Cyanine5-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5-alkyne is a water-soluble, far-red fluorescent dye that is a key reagent in bioconjugation and cellular imaging.[1][2] As a member of the cyanine (B1664457) dye family, it is characterized by its high photostability, strong fluorescence, and a terminal alkyne group.[1][2][3] The presence of sulfonate groups significantly enhances its water solubility, making it an ideal candidate for labeling biomolecules such as proteins, nucleic acids, and antibodies in aqueous environments without the need for organic co-solvents.[2][4][5][6] Its fluorescence is pH-insensitive between pH 4 and 10, ensuring reliable performance in a variety of biological buffers.[1][7]
The terminal alkyne group enables Sulfo-Cyanine5 to be covalently attached to azide-modified molecules through a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9] This bioorthogonal reaction allows for precise labeling of target molecules in complex biological systems, including living cells.[10] The resulting stable triazole linkage ensures that the fluorescent signal is robustly attached to the molecule of interest.[1][7]
This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of Sulfo-Cyanine5-alkyne for professionals in research and drug development.
Core Properties
The physical and chemical properties of Sulfo-Cyanine5-alkyne are summarized below. These properties are essential for designing experiments, preparing stock solutions, and ensuring the stability of the reagent.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C35H40N3NaO7S2 | [5] |
| Molecular Weight | 701.83 g/mol (Varies by salt form, e.g., 787.96 g/mol ) | [1][5] |
| Appearance | Dark blue solid | [11] |
| Solubility | High in Water, DMSO, DMF | [1][11] |
| Purity | ≥95% | [1] |
Spectroscopic Properties
The spectroscopic properties determine the optimal instrument settings for excitation and detection of Sulfo-Cyanine5 fluorescence. It is spectrally similar to other common far-red dyes like Alexa Fluor® 647 and DyLight® 649.[1]
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~646 - 651 nm | [1][2][12][13] |
| Emission Maximum (λem) | ~662 - 671 nm | [1][2][13][14] |
| Molar Extinction Coefficient (ε) | 250,000 - 271,000 cm⁻¹M⁻¹ | [1][13][15] |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [13][14][15] |
| Stokes Shift | ~16 nm | [2] |
Experimental Protocols and Applications
Sulfo-Cyanine5-alkyne is primarily utilized in applications requiring fluorescent labeling of azide-containing biomolecules. Its high water solubility and bioorthogonal reactivity make it a versatile tool for various advanced research applications.[2][4][6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This is the most common application for alkyne-modified dyes. The reaction creates a stable covalent bond between the dye and an azide-modified target molecule.
Workflow for CuAAC Labeling
Caption: General workflow for labeling an azide-modified biomolecule with Sulfo-Cyanine5-alkyne via CuAAC.
Detailed Protocol for Labeling Proteins in Solution:
This protocol is a general starting point and may require optimization for specific proteins or applications.[10][16]
-
Prepare Stock Solutions:
-
Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Sulfo-Cy5-Alkyne: Prepare a 2.5 mM stock solution in water or DMSO.
-
Copper (II) Sulfate (CuSO4): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 100 mM stock solution of the water-soluble ligand THPTA in deionized water. This ligand stabilizes the Cu(I) ion and improves reaction efficiency.[10]
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of the protein solution.
-
90 µL of PBS buffer.
-
20 µL of the 2.5 mM Sulfo-Cy5-Alkyne stock solution.
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 10 µL of the 100 mM THPTA ligand solution and vortex.
-
Add 10 µL of the 20 mM CuSO4 solution and vortex.
-
To start the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[10] Vortex immediately.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
Remove the unreacted dye and catalyst components from the labeled protein conjugate. This is critical for accurate downstream quantification and to reduce background fluorescence.
-
Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS to separate the labeled protein from smaller molecules.[17]
-
Fluorescence Microscopy
Sulfo-Cy5-alkyne is used to visualize the localization of azide-tagged biomolecules within fixed cells.[2][18]
Workflow for Cellular Imaging
Caption: Standard workflow for fluorescence microscopy using Sulfo-Cyanine5-alkyne for cellular labeling.
Protocol Outline:
-
Cell Culture and Labeling: Culture cells of interest and treat them with an azide-containing metabolic precursor (e.g., an azide-modified amino acid or sugar) to incorporate azides into biomolecules.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow the click chemistry reagents to enter the cell.
-
In-Situ Click Reaction: Prepare the click reaction cocktail as described in section 3.1 and apply it directly to the fixed cells. Incubate in a dark, humidified chamber.
-
Washing: Thoroughly wash the cells with PBS to remove unreacted reagents and reduce background signal.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide with an appropriate mounting medium (with DAPI for nuclear counterstaining if desired) and image using a fluorescence microscope equipped with a Cy5 filter set (e.g., Ex: 620-650 nm, Em: 660-680 nm).[19]
Flow Cytometry
This technique allows for the quantification of labeled cells in a population. The protocol is similar to fluorescence microscopy but is performed on cells in suspension.[2]
-
Cell Preparation: Harvest and wash cells that have been metabolically labeled with an azide (B81097) precursor.
-
Fixation and Permeabilization: Fix and permeabilize the cells in suspension using appropriate reagents.
-
Click Labeling: Perform the click reaction by resuspending the cell pellet in the click chemistry cocktail.
-
Washing: Wash the cells multiple times by centrifugation and resuspension in a suitable buffer (e.g., PBS with 1% FBS) to remove excess dye.
-
Analysis: Analyze the labeled cell population on a flow cytometer using the appropriate laser for excitation (e.g., 633 nm or 647 nm laser) and a detector for far-red emission.[1]
Signaling Pathway Analysis
While Sulfo-Cy5-alkyne itself does not target a specific signaling pathway, it is a critical tool for creating fluorescent probes that do. For instance, an azide-modified antibody specific to a phosphorylated protein (e.g., pERK, pPI3K) can be labeled with Sulfo-Cy5-alkyne.[20] This fluorescent antibody can then be used in immunofluorescence or western blotting to visualize and quantify the activation of specific signaling pathways.
Conceptual Diagram of Pathway Detection
Caption: Using a Sulfo-Cy5-labeled antibody to detect a phosphorylated target protein within a signaling cascade.
Storage and Handling
Proper storage is crucial to maintain the integrity and reactivity of Sulfo-Cyanine5-alkyne.
-
Long-term Storage: Store at -20°C in the dark for up to 24 months.[6][21]
-
Short-term Storage: Can be kept at room temperature for up to 3 weeks during transportation.[6][21]
-
Handling: Avoid prolonged exposure to light to prevent photobleaching.[6][21] Prepare stock solutions in high-quality anhydrous DMSO or deionized water and store frozen, protected from light.
References
- 1. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 2. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. Sulfo-Cyanine5 alkyne CAS#: [m.chemicalbook.com]
- 12. Sulfo-Cyanine 5 NHS ester | AAT Bioquest [aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. cenmed.com [cenmed.com]
- 16. confluore.com.cn [confluore.com.cn]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. researchgate.net [researchgate.net]
- 21. lumiprobe.com [lumiprobe.com]
Unveiling the Spectral Signature of CY5-YNE: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of CY5-YNE, a key fluorescent probe in the realm of bioorthogonal chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this compound's excitation and emission spectra, alongside detailed experimental protocols for its application in labeling and detection.
Core Photophysical Properties of this compound
This compound, a derivative of the well-established cyanine (B1664457) dye Cy5, is functionalized with a terminal alkyne group (-YNE). This modification allows for its covalent attachment to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The inherent brightness and photostability of the Cy5 core, combined with the specificity of the click reaction, make this compound an invaluable tool for fluorescently labeling proteins, nucleic acids, and other biomolecules in complex biological systems.
The core spectral characteristics of this compound are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and ensuring optimal signal detection.
| Property | Value | Unit |
| Excitation Maximum (λex) | ~646 - 650 | nm |
| Emission Maximum (λem) | ~662 - 680 | nm |
| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.2 | - |
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or water)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a dilute stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the desired final solvent (e.g., PBS) to an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 670 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general method for labeling an azide-modified protein with this compound.[1][2]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)
-
Protein purification tools (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein, this compound (typically in a 5-10 fold molar excess over the protein), and the copper-chelating ligand.
-
Initiation of Reaction: Add the CuSO₄ solution to the mixture, followed immediately by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state. The final concentrations of the catalyst components typically range from 50 µM to 1 mM for CuSO₄ and 250 µM to 5 mM for sodium ascorbate.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the this compound.
-
Purification: Remove the excess this compound and copper catalyst from the labeled protein using an appropriate purification method, such as size-exclusion chromatography, dialysis, or spin filtration.
-
Confirmation of Labeling: Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~650 nm (for CY5). The degree of labeling can be calculated using the molar extinction coefficients of the protein and this compound.
Visualizing the Workflow and Reaction
The following diagrams, generated using the DOT language, illustrate the key processes involved in utilizing this compound.
Caption: Experimental workflow for bioorthogonal labeling.
Caption: this compound click chemistry reaction.
References
An In-Depth Technical Guide to the Core Mechanism of Action of CY5-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5-YNE (Sulfo-Cyanine5-alkyne) is not a therapeutic agent with a mechanism of action in the traditional sense, but rather a powerful molecular tool for biological research. It is a fluorescent probe, specifically a cyanine (B1664457) dye functionalized with a terminal alkyne group.[1][2] Its core "mechanism of action" lies in its ability to participate in a highly specific and efficient chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction enables the covalent labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group. The exceptional brightness and photostability of the Cy5 fluorophore in the far-red spectrum make it an ideal reporter for visualizing, tracking, and quantifying these tagged biomolecules in complex biological systems, from cell lysates to living organisms.
This technical guide provides a comprehensive overview of the fundamental mechanism of this compound, detailed experimental protocols for its application, and guidance on data interpretation and troubleshooting.
Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The utility of this compound as a labeling reagent is centered on the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-modified molecule of interest. The reaction is highly specific, bioorthogonal (meaning it does not interfere with native biological processes), and can be performed under mild, aqueous conditions, making it suitable for studying biomolecules in their native environment.[4]
The catalytic cycle of CuAAC involves several key steps:
-
Formation of the Copper(I) Catalyst: The active catalyst is the copper(I) ion (Cu⁺). In biological applications, this is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent, most commonly sodium ascorbate (B8700270).[3][5]
-
Formation of a Copper-Acetylide Intermediate: The Cu(I) ion coordinates with the terminal alkyne of this compound to form a copper-acetylide intermediate.[6]
-
Reaction with the Azide: The azide-modified biomolecule then reacts with the copper-acetylide intermediate.
-
Cycloaddition and Catalyst Regeneration: A cycloaddition reaction occurs, leading to the formation of a stable 1,4-disubstituted triazole ring and the regeneration of the Cu(I) catalyst.[6]
To enhance the efficiency of the CuAAC reaction and mitigate the potential cytotoxicity of copper ions, a copper-chelating ligand is crucial. These ligands stabilize the Cu(I) oxidation state and prevent the formation of reactive oxygen species.[4][7]
Quantitative Data for CuAAC Reagents
The selection and concentration of reagents are critical for successful labeling with this compound. The following table summarizes key quantitative data for commonly used CuAAC reagents.
| Reagent | Typical Stock Concentration | Typical Final Concentration | Key Considerations |
| This compound | 1-10 mM in DMSO | 2-100 µM | Hydrophobicity can influence non-specific binding. Titration is recommended to optimize signal-to-noise.[8] |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-500 µM | The source of the catalytic copper ion. |
| Sodium Ascorbate | 100-500 mM in H₂O (prepare fresh) | 2.5-5 mM | Reduces Cu(II) to the active Cu(I) state.[5] Should be added after the copper and ligand have been mixed.[5] |
| Copper Ligand | 50-100 mM in H₂O | 250 µM - 2.5 mM (5-10 fold excess over CuSO₄) | Essential for stabilizing Cu(I) and accelerating the reaction. Different ligands have varying efficiencies and toxicities. |
Comparison of Common Copper Ligands
| Ligand | Advantages | Disadvantages |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | High water solubility, accelerates CuAAC, protects cells from oxidative damage.[4][7] | Can be inhibited by excess alkyne.[5] |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Efficient in accelerating the reaction.[9] | Poor water solubility. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Good water solubility and efficiency. | |
| L-Histidine | Natural amino acid, complex exhibits low toxicity.[4][10] | May have lower efficiency compared to triazole-based ligands.[10] |
Experimental Protocols
The following protocols provide a general framework for labeling biomolecules with this compound. Optimization will be required for specific applications.
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol is suitable for identifying proteins that have been metabolically labeled with an azide-containing amino acid analog.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in H₂O)
-
THPTA stock solution (50 mM in H₂O)
-
Sodium Ascorbate stock solution (500 mM in H₂O, freshly prepared)
-
PBS (pH 7.4)
-
Ice-cold acetone
Procedure:
-
To 50 µL of cell lysate (1-5 mg/mL), add 100 µL of PBS.
-
Add this compound to a final concentration of 20-100 µM.
-
Add THPTA to a final concentration of 500 µM. Vortex briefly.
-
Add CuSO₄ to a final concentration of 100 µM. Vortex briefly.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
To quench the reaction and precipitate the proteins, add 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.
-
Discard the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).
Protocol 2: Labeling of Cell Surface Proteins on Live Cells
This protocol is designed for labeling cell surface glycans or proteins that have been modified to display azide groups.
Materials:
-
Adherent or suspension cells with azide-modified surface molecules
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in H₂O)
-
THPTA stock solution (50 mM in H₂O)
-
Sodium Ascorbate stock solution (500 mM in H₂O, freshly prepared)
-
Labeling Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS)
Procedure:
-
Wash the cells twice with ice-cold Wash Buffer.
-
Prepare the "Click-iT®" reaction cocktail in the Labeling Buffer. For each sample, combine the following in order:
-
This compound (final concentration 10-50 µM)
-
THPTA (final concentration 500 µM)
-
CuSO₄ (final concentration 100 µM)
-
-
Mix the cocktail well.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
Immediately add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with Wash Buffer.
-
The cells are now ready for analysis (e.g., flow cytometry or fluorescence microscopy).
Mandatory Visualizations
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A generalized experimental workflow for labeling biomolecules with this compound.
Troubleshooting and Data Interpretation
Successful application of this compound requires careful consideration of potential artifacts and optimization of the signal-to-noise ratio.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background/Non-specific Staining | - this compound concentration is too high.- Insufficient washing.- Hydrophobic interactions of the dye with cellular components or surfaces.[8]- Non-specific binding of copper ions. | - Titrate this compound concentration to the lowest effective level.- Increase the number and duration of wash steps.- Include a blocking agent like BSA in buffers.- Perform a final wash with a copper chelator like EDTA. |
| Low or No Signal | - Inefficient incorporation of the azide group.- Inactive catalyst (e.g., oxidized sodium ascorbate).- Suboptimal reagent concentrations.- Photobleaching of the Cy5 dye. | - Confirm azide incorporation using an alternative method.- Always use freshly prepared sodium ascorbate.- Optimize the concentrations of all reaction components.- Minimize exposure of the sample to light during and after labeling. |
| Cell Death/Toxicity (Live Cell Labeling) | - Copper-induced cytotoxicity.[4] | - Use a high-quality, protective ligand (e.g., THPTA) at a sufficient excess (5-10 fold) over the copper concentration.- Minimize the incubation time and reagent concentrations. |
| False Positives (Proteomics) | - Reaction of the alkyne with free thiols in cysteine residues.[11] | - Pre-treat the sample with a reducing agent like TCEP to cap free thiols. |
Interpreting the Signal
A true positive signal from this compound labeling should be:
-
Dependent on the presence of the azide group: A negative control sample lacking the azide-modified biomolecule should show minimal fluorescence.
-
Dependent on all components of the click reaction: Omitting the copper catalyst or the reducing agent should abolish the signal.
-
Localized to the expected cellular compartment or protein: The fluorescence pattern should be consistent with the known localization of the target biomolecule.
It is important to be aware that cyanine dyes like Cy5 can sometimes exhibit non-specific binding to certain cellular structures, such as Fc receptors on immune cells.[12] Careful controls are essential to distinguish this from true covalent labeling.
Conclusion
This compound is a versatile and powerful tool for fluorescently labeling azide-modified biomolecules. Its core mechanism of action, the copper(I)-catalyzed azide-alkyne cycloaddition, provides a highly specific and bioorthogonal method for attaching the bright, far-red Cy5 fluorophore to targets of interest. By understanding the principles of the CuAAC reaction, carefully optimizing experimental protocols, and being mindful of potential artifacts, researchers can effectively leverage this compound to gain valuable insights into a wide range of biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sanguinebio.com [sanguinebio.com]
An In-depth Technical Guide to CY5-YNE for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CY5-YNE, a fluorescent dye vital for the precise labeling of biomolecules. This compound, a member of the cyanine (B1664457) dye family, features a terminal alkyne group, enabling its use in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This document details the core properties of this compound, provides structured quantitative data, outlines detailed experimental protocols for labeling proteins and oligonucleotides, and visualizes relevant biological pathways and experimental workflows.
Core Concepts and Properties of this compound
This compound, or Sulfo-Cyanine5-alkyne, is a water-soluble fluorescent probe with excitation and emission maxima in the far-red region of the spectrum, making it ideal for biological imaging applications where minimizing autofluorescence from cellular components is crucial.[1] The alkyne functional group allows for a highly specific covalent bond formation with molecules containing an azide (B81097) group through a click reaction, a bioorthogonal ligation method that is rapid, quantitative, and occurs under mild, biocompatible conditions.[2][3]
The underlying principle of this compound's application is the CuAAC reaction, which involves the copper(I)-catalyzed formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule.[2][3] This specificity ensures that the dye is attached only to the intended molecular target, which has been metabolically, enzymatically, or chemically engineered to incorporate an azide group.
Quantitative Data for this compound Labeling
The following tables summarize key quantitative parameters associated with this compound and its application in biomolecule labeling. These values are essential for experimental design and data interpretation.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₃N₃O₇S₂ | [4] |
| Molecular Weight | 693.87 g/mol | [4] |
| Excitation Maximum (λex) | ~650 nm | [1] |
| Emission Maximum (λem) | ~670 nm | [1] |
| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) of free Cy5 | ~0.27 | [6] |
| Quantum Yield (Φ) of Cy5-BSA conjugate | High | [7] |
| Solubility | Water-soluble |
Table 2: Performance Metrics in Biomolecule Labeling and Imaging
| Parameter | Typical Value/Range | Notes | Reference |
| Labeling Efficiency (Oligonucleotides via CuAAC) | Near quantitative (>95%) | With 2-5 equivalents of dye-azide. | [8] |
| Labeling Efficiency (Proteins via CuAAC) | High, often >70-80% | Dependent on protein structure and azide incorporation. | [9] |
| Signal-to-Noise Ratio (SNR) in Confocal Microscopy | 15-30 (Average to High Quality) | Can be influenced by labeling density and background. | [10] |
| Signal-to-Noise Ratio (SNR) in Single-Molecule Imaging | Highly variable, dependent on setup and background | Can be enhanced by optimizing imaging conditions. | [3][11] |
Experimental Protocols
The following are detailed methodologies for the labeling of proteins and oligonucleotides with this compound using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol outlines the steps for conjugating this compound to a protein that has been pre-modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
50 µL of the azide-modified protein solution (1-5 mg/mL).
-
90 µL of PBS buffer (pH 7.4).
-
20 µL of 2.5 mM this compound in DMSO (final concentration ~250 µM).
-
-
Vortex the mixture briefly.
-
-
Initiation of the Click Reaction:
-
Add 10 µL of the 100 mM THPTA/TBTA solution to the reaction mixture and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[12]
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
For size-exclusion chromatography, equilibrate the column with PBS and apply the reaction mixture. Collect the fractions containing the labeled protein, which will elute first.
-
For dialysis, transfer the reaction mixture to a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against PBS at 4°C with several buffer changes.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for this compound).
-
Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol details the procedure for labeling azide-modified oligonucleotides with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Ethanol (B145695) for precipitation
-
Oligo purification cartridges or HPLC for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 mM solution of the azide-modified oligonucleotide in nuclease-free water.
-
Prepare a catalyst premix by combining CuSO₄ and THPTA/TBTA in a 1:2 molar ratio in nuclease-free water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
10 µL of 1 mM azide-modified oligonucleotide.
-
4-5 equivalents of this compound from the 10 mM stock solution.
-
Nuclease-free water to a final volume that allows for the addition of the catalyst and reducing agent.
-
-
-
Initiation of the Click Reaction:
-
Incubation:
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide using ethanol precipitation, oligo purification cartridges, or reverse-phase HPLC.
-
For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate (B1210297) and 2.5 volumes of cold ethanol, incubate at -20°C, and centrifuge to pellet the labeled oligonucleotide.
-
For HPLC purification, use a suitable C18 column and a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate buffer.
-
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in biological research and the development of therapeutics.
-
Proteomics and Post-Translational Modifications: The specific labeling of proteins enables the study of their expression, localization, and interaction with other molecules. By metabolically incorporating azide-bearing unnatural amino acids or sugars, specific protein populations or glycoproteins can be tagged with this compound for visualization and quantification.[14]
-
Genomics and Oligonucleotide Labeling: this compound is used to label oligonucleotides for applications such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR, allowing for the detection and quantification of specific nucleic acid sequences.
-
Drug Discovery and Development: In drug development, this compound can be used to label drug candidates to study their biodistribution, cellular uptake, and target engagement. The far-red fluorescence is particularly advantageous for in vivo imaging studies in animal models, as it allows for deeper tissue penetration and reduced background signal.
-
High-Resolution Imaging: The brightness and photostability of CY5 make it suitable for advanced imaging techniques such as single-molecule FRET (smFRET) to study protein conformational changes and dimerization, as has been demonstrated for G protein-coupled receptors (GPCRs).[2][15][16]
-
Cancer Research: CY5-labeled antibodies targeting tumor-specific antigens, such as the epidermal growth factor receptor (EGFR), are used to visualize tumors and their metastases in preclinical models, aiding in the development of targeted therapies and diagnostic agents.[1][17]
References
- 1. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-molecule FRET imaging of GPCR dimers in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. BSA, Cy5 labeled [nanocs.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-molecule FRET imaging of GPCR dimers in living cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Single-molecule FRET imaging of GPCR dimers in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CY5-YNE for Click Chemistry Applications
This guide provides a comprehensive overview of this compound, a cyanine-based fluorescent dye functionalized with a terminal alkyne for use in click chemistry. It details the dye's properties, the underlying chemical principles of its application, and step-by-step protocols for the covalent labeling of biomolecules.
Introduction to this compound
This compound is a powerful tool for biological research and drug development, enabling the fluorescent labeling of various azide-modified biomolecules such as proteins, nucleic acids, and peptides.[1] It consists of a core Cyanine5 (Cy5) fluorophore, a bright and photostable dye that emits in the far-red region of the spectrum, and a terminal alkyne group.[2][3] This alkyne moiety allows the dye to be covalently attached to molecules containing an azide (B81097) group through a highly efficient and specific bio-orthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][4]
The sulfonated version, Sulfo-CY5-YNE, is most commonly used in biological applications due to its high water solubility, which is crucial for reactions in aqueous buffers.[5][6][7] The fluorescence of the Cy5 core is pH-insensitive over a broad range (pH 4-10), ensuring reliable performance in most biological assays.[2]
Core Properties and Quantitative Data
The photophysical properties of this compound are determined by its Cy5 core. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~646 - 650 nm | [2][3][8] |
| Emission Maximum (λem) | ~662 - 680 nm | [1][2][8] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2][3] |
| Fluorescence Quantum Yield (Φ) | ~0.20 | [3] |
| Recommended Laser Line | 633 nm or 647 nm | [2] |
| Solubility (Sulfo-CY5-YNE) | Water, DMSO, DMF | [2] |
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of this compound's utility lies in the click chemistry reaction. This reaction forms a stable, covalent triazole linkage between the alkyne on the this compound and an azide on a target biomolecule. The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9] To prevent the rapid oxidation of the active Cu(I) catalyst and enhance reaction efficiency, a chelating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is used.[9] The reaction is highly specific, rapid, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[10]
Experimental Protocols
The following protocols provide a starting point for labeling azide-modified proteins and oligonucleotides. Optimization may be required for specific applications.
This protocol is suitable for labeling proteins that have been metabolically engineered to incorporate an azide-bearing amino acid analog.
A. Reagent Preparation:
-
Protein Lysate: Prepare lysate from cells containing azide-modified proteins at a concentration of 1-5 mg/mL in a suitable lysis buffer (e.g., RIPA, PBS with protease inhibitors).
-
This compound Stock (10 mM): Dissolve this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
THPTA Ligand Stock (100 mM): Dissolve THPTA in deionized water. Store at -20°C.[9]
-
Copper(II) Sulfate (CuSO₄) Stock (20 mM): Dissolve CuSO₄·5H₂O in deionized water. Store at room temperature.[9]
-
Sodium Ascorbate (B8700270) (NaAscorbate) Stock (300 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.[9]
B. Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (containing ~50-250 µg of protein).
-
90 µL of PBS buffer.
-
20 µL of a 2.5 mM working solution of this compound (prepared by diluting the 10 mM stock in DMSO or water). Final concentration will be ~250 µM.
-
-
Vortex briefly to mix.
-
Add 10 µL of 100 mM THPTA solution. Vortex briefly.[9]
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[9]
-
Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[9]
-
Vortex the tube thoroughly. Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 30-60 minutes.[9]
-
The CY5-labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry). Unreacted dye can be removed by protein precipitation (e.g., with acetone) or gel filtration.
This protocol is designed for labeling synthetic DNA or RNA that has been synthesized with or modified to contain an azide group.
A. Reagent Preparation:
-
Azide-Oligonucleotide: Dissolve the oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 100 µM).
-
This compound Stock (10 mM): Dissolve this compound in anhydrous DMSO.
-
Reaction Buffer: A 2M triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, pH 7.0 is often used.[10]
-
Catalyst Premix (10 mM Cu(II)-TBTA): Dissolve 58 mg of TBTA ligand in 11 mL of DMSO. Add this to a solution of 25 mg of CuSO₄·5H₂O dissolved in 10 mL of water. This stock is stable at room temperature.[10]
-
Sodium Ascorbate (NaAscorbate) Stock (5 mM): Prepare fresh by dissolving 1 mg of sodium ascorbate in 1 mL of deionized water.
B. Labeling Reaction:
-
In a pressure-tight vial, add 1-10 nmol of the azide-modified oligonucleotide.
-
Add 2M TEAA buffer to a final concentration of 0.1-0.2 M.
-
Add DMSO to a final concentration of 10-20% (v/v) to ensure solubility. Vortex to mix.[10]
-
Add this compound from the 10 mM stock solution. Use a 1.5 to 5-fold molar excess relative to the oligonucleotide. Vortex.
-
Add the freshly prepared 5 mM sodium ascorbate solution (use ~10 equivalents relative to the copper). Vortex briefly.[10]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can deactivate the catalyst.[10]
-
Add the 10 mM Cu(II)-TBTA catalyst premix. Use 2-5 equivalents relative to the oligonucleotide. Flush the vial with inert gas and cap it tightly.[10]
-
Vortex thoroughly and incubate the reaction at room temperature for 1-4 hours, or overnight if needed.
-
Purify the labeled oligonucleotide from excess dye and catalyst using methods such as ethanol (B145695) precipitation, size-exclusion chromatography (gel filtration), or HPLC.
Applications in Research and Drug Development
The ability to specifically and covalently attach a bright, far-red fluorophore like Cy5 to biomolecules opens up numerous applications:
-
Proteomics: Visualizing the localization, trafficking, and turnover of specific proteins or entire sub-proteomes that have been metabolically labeled.
-
Genomics and Transcriptomics: Generating fluorescent probes for Fluorescence In Situ Hybridization (FISH), qPCR, and microarray analysis.
-
Glycobiology: Labeling and imaging glycans that have been metabolically tagged with azide-modified sugars.
-
Drug Development: this compound is used in bioconjugation to create fluorescently labeled biologics, such as antibodies or peptides.[11] This allows for the study of their pharmacokinetics, biodistribution, and target engagement in preclinical models.
-
High-Throughput Screening: Developing fluorescent assays to screen for inhibitors or modulators of biological processes.
Conclusion
This compound is a versatile and robust fluorescent probe for click chemistry applications. Its high water solubility (as Sulfo-CY5-YNE), bright far-red fluorescence, and the bio-orthogonal nature of the CuAAC reaction make it an indispensable tool for researchers in cell biology, biochemistry, and drug discovery. The straightforward and efficient labeling protocols enable precise and reliable conjugation to a wide array of biomolecules for diverse downstream analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 6. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
CY5-YNE Fluorescent Dye: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5-YNE, also known as Sulfo-Cyanine5-alkyne, is a bright, far-red fluorescent dye that has become an invaluable tool in biological research and drug development.[1][2] Its core utility lies in its alkyne functional group, which enables its use in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2] This allows for the precise labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, for visualization and quantification. This guide provides an in-depth overview of this compound's properties, detailed experimental protocols, and key applications.
Core Properties and Specifications
This compound is a sulfonated cyanine (B1664457) dye, which imparts good water solubility, a high molar extinction coefficient, and a favorable quantum yield.[3] These characteristics contribute to its bright fluorescence signal and suitability for a wide range of biological applications.
Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| Synonyms | Sulfo-Cyanine5-alkyne | [1][2] |
| Molecular Formula | C₃₆H₄₃N₃O₇S₂ | [2] |
| Molecular Weight | 693.87 g/mol | [2] |
| Excitation Maximum (λex) | ~650 nm | [1] |
| Emission Maximum (λem) | ~670-680 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [4][5] |
| Quantum Yield (Φ) | ~0.2 | [5] |
| Recommended Laser Lines | 633 nm, 647 nm | [4][6] |
| Solubility | Water, DMSO, DMF | [4] |
Storage and Stability
Proper storage is crucial to maintain the integrity and performance of this compound.
| Condition | Duration | Light Sensitivity | Reference(s) |
| -80°C (Stock Solution) | 6 months | Protect from light | [1] |
| -20°C (Stock Solution) | 1 month | Protect from light | [1] |
Key Applications and Methodologies
This compound is a versatile dye employed in a variety of applications that leverage its ability to participate in click chemistry reactions. Its far-red fluorescence minimizes autofluorescence from biological samples, enhancing signal-to-noise ratios.[7]
Labeling of Biomolecules via Click Chemistry
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. This is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage.[1][2]
Caption: General workflow for labeling azide-modified biomolecules with this compound.
This protocol is adapted from a general procedure for labeling cell lysates using copper-catalyzed click chemistry.[4][8]
Materials:
-
This compound stock solution (1 mM in DMSO or water)
-
Azide-modified protein lysate (1-5 mg/mL)
-
PBS buffer (pH 7.4)
-
100 mM THPTA ligand in aqueous buffer or water
-
20 mM Copper (II) sulfate solution
-
300 mM Sodium ascorbate (B8700270) solution (freshly prepared)
-
1.5 mL microfuge tubes
Procedure:
-
In a 1.5 mL microfuge tube, combine the following, vortexing briefly to mix after each addition:
-
50 µL of azide-modified protein lysate
-
100 µL of PBS buffer
-
4 µL of 1 mM this compound stock solution (final concentration ~20 µM, can be optimized)
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled proteins in the lysate are now ready for downstream processing and analysis, such as gel electrophoresis or Western blotting.
Live-Cell Imaging via Metabolic Labeling
A powerful application of this compound is in the imaging of dynamic cellular processes. This is typically achieved by first metabolically incorporating an azide-modified precursor into the biomolecules of interest within living cells. The cells are then fixed, permeabilized, and the incorporated azide (B81097) is detected with this compound.
Caption: Workflow for live-cell imaging using metabolic labeling and this compound.
This protocol is a synthesized procedure based on established methods for metabolic labeling and subsequent click chemistry detection in cells.[1][9][10]
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Cell culture medium
-
Azide-modified metabolic precursor (e.g., an azide-modified sugar, amino acid, or nucleoside)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail:
-
This compound
-
Copper(II) sulfate
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
PBS
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Procedure:
I. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a medium containing the azide-modified metabolic precursor at an optimized concentration.
-
Incubate the cells for a period sufficient for the precursor to be incorporated into the biomolecules of interest (this can range from hours to days depending on the metabolic pathway).
II. Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with fixation buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
III. Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail may consist of:
-
PBS
-
This compound (final concentration of 1-10 µM)
-
Copper(II) sulfate (final concentration of 100-200 µM)
-
THPTA (final concentration of 500-1000 µM)
-
Sodium ascorbate (final concentration of 1-2 mM, add last to initiate the reaction)
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
IV. Imaging:
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with filters suitable for CY5 (Excitation: ~650 nm, Emission: ~670 nm).
Conclusion
This compound is a robust and versatile fluorescent dye that offers high specificity and sensitivity for the detection of azide-modified biomolecules. Its far-red spectral properties make it particularly well-suited for applications in complex biological samples where autofluorescence can be a challenge. The detailed protocols and workflows provided in this guide offer a starting point for researchers to incorporate this powerful tool into their experimental designs for a wide range of applications in cell biology, proteomics, and drug discovery.
References
- 1. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
CY5-YNE: A Technical Guide to Solubility and Storage
This guide provides an in-depth overview of the solubility characteristics and optimal storage conditions for CY5-YNE (Cyanine5-alkyne), a fluorescent dye widely utilized by researchers, scientists, and drug development professionals for labeling biomolecules through click chemistry.
Core Properties of this compound
This compound is a reactive dye containing an alkyne group, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the stable conjugation of the fluorescent CY5 moiety to azide-modified molecules such as proteins, nucleic acids, and antibodies.[1][2][3] Its bright fluorescence in the far-red spectrum makes it a valuable tool for various bio-imaging and bioconjugation applications, including fluorescence microscopy and flow cytometry.[2][4]
Two primary forms of CY5-alkyne are commercially available: a standard, non-sulfonated version and a sulfonated version (sulfo-Cyanine5 alkyne). The key difference lies in their solubility profiles, particularly in aqueous solutions.
Solubility
The solubility of this compound is critically dependent on its chemical structure, specifically the presence or absence of sulfonate groups.
| Compound | Solvent | Solubility | Notes |
| This compound (non-sulfonated) | DMSO (Dimethyl sulfoxide) | ≥ 43 mg/mL (61.97 mM)[1] | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| DMF (Dimethylformamide) | Soluble[3][5][6] | - | |
| DCM (Dichloromethane) | Soluble[3][6] | - | |
| Water | Insoluble[5] | Can be added to aqueous reaction mixtures after initial dissolution in an organic solvent.[5] | |
| sulfo-Cyanine5 alkyne | Water | Very high[4][7] | The sulfonate groups confer high hydrophilicity.[7] |
| DMSO | Very high[7] | - | |
| DMF | Very high[7] | - |
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound. The following tables summarize the recommended storage conditions for the lyophilized solid and for solutions.
Solid Form:
| Storage Temperature | Duration | Conditions |
| -20°C | 24 months[5][7] | Protect from light.[5][7] |
| 4°C | Not specified | Protect from light.[1] |
Transportation of the solid material can typically be done at ambient room temperature for up to three weeks.[5][7]
Solution Form:
| Storage Temperature | Duration | Conditions |
| -80°C | 6 months[1] | Protect from light.[1] |
| -20°C | 1 month[1] | Protect from light.[1] |
Key Recommendation: To prevent degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot stock solutions into single-use volumes before storage.[1]
Experimental Protocols
General Protocol for Dissolving this compound
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
For the non-sulfonated form, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration. Vortex briefly to ensure complete dissolution.
-
For the sulfonated form, use high-purity water, DMSO, or DMF.
-
If the final application is in an aqueous buffer, the concentrated stock solution in DMSO or DMF can be added to the aqueous reaction mixture. The final concentration of the organic solvent should be optimized to avoid precipitation and minimize effects on the biological sample.
Workflow for Click Chemistry Labeling
The primary application of this compound is its conjugation to azide-containing molecules via a copper(I)-catalyzed click reaction. The workflow involves the formation of a stable triazole linkage between the alkyne group on this compound and the azide (B81097) group on the target molecule.
Caption: Workflow of this compound conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
A Technical Guide to CY5-YNE Labeling: Principles and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of modern biological inquiry. CY5-YNE, a fluorescent dye featuring a terminal alkyne group, has emerged as a powerful tool for this purpose. This guide provides an in-depth exploration of the core principles of this compound labeling, detailing the underlying chemistry, experimental protocols, and data presentation for its application in biological research.
At its core, this compound labeling leverages the principles of "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[1][2] The terminal alkyne group on the this compound molecule allows it to readily participate in these reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This reaction forms a stable triazole linkage with a molecule of interest that has been functionalized with an azide (B81097) group.[4][5]
Core Principles of this compound Labeling
This compound is a derivative of the well-established cyanine (B1664457) dye, Cy5. Cy5 is a bright and photostable fluorophore that emits in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components.[6][7] The key feature of this compound is the incorporation of a terminal alkyne (-YNE) functional group, enabling its use in click chemistry reactions.[8][9][10]
The primary mechanism for this compound labeling is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring from the reaction between the alkyne on this compound and an azide group on the target biomolecule.[3][4] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[1][11]
An alternative, copper-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN) on one of the molecules, which reacts with an azide without the need for a toxic copper catalyst, making it particularly suitable for live-cell imaging.[12][13]
Quantitative Data Summary
The selection of a fluorescent dye is often guided by its photophysical properties. The following table summarizes the key quantitative data for the CY5 fluorophore.
| Property | Value | Unit |
| Excitation Maximum (λex) | ~650 | nm |
| Emission Maximum (λem) | ~670-680 | nm |
| Molar Extinction Coefficient (ε) | ~250,000 | cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2-0.27 | - |
| Recommended Laser Lines | 633, 647 | nm |
Note: These values can be influenced by the solvent, pH, and conjugation to biomolecules.[6][7][8][14][15][16]
Experimental Protocols
The following sections provide detailed methodologies for the two primary methods of this compound labeling.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general guideline for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound, dissolved in DMSO to a stock concentration of 10 mM
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)[11]
-
Reducing agent: Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)[11]
-
Copper-chelating ligand (optional but recommended): THPTA or BTTAA solution (e.g., 100 mM in water or DMSO)[1][11]
-
Purification column (e.g., size-exclusion chromatography or dialysis)[17][18]
Methodology:
-
Sample Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[17][19] Buffers containing primary amines like Tris can interfere with some labeling chemistries if the azide is introduced via an NHS ester.[17][18]
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components in order. The final concentrations may need to be optimized for your specific protein and application.
-
Initiation of the Click Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the reaction.[1][20][22]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[17][18][19]
-
Purification: Remove the unreacted this compound and other small molecules by size-exclusion chromatography, dialysis, or spin filtration.[17][18]
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm and the absorbance of CY5 at ~650 nm.[15]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified CY5.
Materials:
-
Cells with azide-functionalized surface biomolecules.
-
Cyclooctyne-CY5 conjugate (e.g., DBCO-CY5), dissolved in DMSO.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Preparation: Culture cells to the desired confluency.
-
Metabolic Labeling (if applicable): If introducing azides metabolically (e.g., using an azide-modified sugar), incubate the cells with the azido-sugar for a sufficient period to allow for incorporation into glycoproteins or other biomolecules.
-
Labeling Reaction:
-
Wash the cells gently with pre-warmed PBS.
-
Prepare the labeling solution by diluting the DBCO-CY5 stock solution in cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Wash the cells three times with PBS to remove any unreacted DBCO-CY5.
-
Imaging: The cells are now ready for fluorescence microscopy.
Visualizing Experimental Workflows
To better illustrate the application of this compound labeling, the following diagrams, generated using the DOT language, depict a typical experimental workflow for proteomic analysis and the core chemical reactions.
Caption: A typical experimental workflow for proteomic analysis using this compound labeling.
Caption: Chemical principles of CuAAC and SPAAC reactions for this compound labeling.
References
- 1. Click Chemistry | AAT Bioquest [aatbio.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. apexbt.com [apexbt.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 15. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 17. assaygenie.com [assaygenie.com]
- 18. abcam.com [abcam.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. static1.squarespace.com [static1.squarespace.com]
- 21. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CY5-YNE Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of azide-modified proteins with CY5-YNE, a cyanine (B1664457) 5 derivative containing a terminal alkyne group. The described methodology utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage between the protein and the fluorescent dye.[1][2] This bioorthogonal reaction is exceptionally specific, as neither the azide (B81097) nor the alkyne functional groups are naturally present in proteins, thus ensuring minimal off-target labeling.[1]
This document outlines the necessary reagents, optimized reaction conditions, and purification methods for achieving high labeling efficiency. Additionally, it includes quantitative data to guide experimental design and a representative signaling pathway diagram illustrating the application of this technique in studying G protein-coupled receptor (GPCR) signaling.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the CuAAC reaction is influenced by several factors, including the molar ratio of the reactants, the concentration of the copper catalyst and its stabilizing ligand, and the reaction time. The following tables summarize key quantitative parameters to consider for successful protein labeling.
Table 1: Recommended Reagent Concentrations for CuAAC Protein Labeling
| Reagent | Stock Solution Concentration | Final Concentration | Notes |
| Azide-Modified Protein | 1-10 mg/mL | 1-5 mg/mL | Protein should be in an azide-free buffer. |
| This compound | 1-10 mM in DMSO or water | 20-100 µM | A 3x to 10x molar excess over the protein is recommended as a starting point.[1] |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in water | 50-200 µM | The precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 50-100 mM in water (prepare fresh) | 1-2.5 mM | Acts as a reducing agent to generate Cu(I) from CuSO₄.[3] |
| THPTA or BTTAA Ligand | 50-100 mM in water | 250 µM - 1 mM | A 5:1 ligand to copper ratio is often recommended to protect cells from copper toxicity and enhance the reaction rate.[3] |
Table 2: Influence of Reactant Ratios and Incubation Time on Labeling Efficiency
| Dye:Protein Molar Ratio | Incubation Time (minutes) | Temperature (°C) | Expected Labeling Efficiency |
| 3:1 | 30-60 | Room Temperature or 4°C | Good |
| 5:1 | 30-60 | Room Temperature or 4°C | High |
| 10:1 | 30-60 | Room Temperature or 4°C | Very High (potential for non-specific labeling increases) |
Note: The optimal dye-to-protein ratio and incubation time may vary depending on the specific protein and should be empirically determined. For live-cell labeling, shorter incubation times (e.g., 5 minutes) at 4°C are recommended to minimize cytotoxicity.[3]
Experimental Protocols
This section provides a detailed methodology for the labeling of an azide-modified protein with this compound in a cell lysate sample.
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
Materials:
-
Azide-modified protein in cell lysate (1-5 mg/mL)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO) or water for dissolving this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitors
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution is prone to oxidation and should be prepared fresh before each experiment.
-
Prepare a 100 mM stock solution of THPTA or TBTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 50 µL of the cell lysate containing the azide-modified protein.
-
Add PBS to a final volume of 150 µL.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 3-10 fold molar excess over the protein).
-
Vortex the mixture gently.
-
-
Addition of Click Chemistry Reagents:
-
Add the THPTA or TBTA ligand stock solution to a final concentration of 1 mM. Vortex gently.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM. Vortex gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM. Vortex gently.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins or live cells, incubation can be performed at 4°C.
-
-
Purification of the Labeled Protein:
-
Following incubation, the labeled protein can be purified from unreacted dye and catalyst components using methods such as spin desalting columns, dialysis, or protein precipitation (e.g., with acetone (B3395972) or methanol/chloroform).
-
-
Analysis:
-
The labeling efficiency can be assessed by in-gel fluorescence scanning of an SDS-PAGE gel or by mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow for this compound Protein Labeling
Signaling Pathway: Bioorthogonal Labeling of a G Protein-Coupled Receptor (GPCR)
This diagram illustrates a conceptual workflow for studying GPCR signaling using bioorthogonal labeling. An unnatural amino acid containing an azide group is incorporated into the GPCR. Upon ligand binding and receptor activation, the azide-modified GPCR can be labeled with this compound, allowing for visualization and downstream analysis of the activated receptor population.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with CY5-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for covalently linking two molecules.[1][2][3] This method's bio-orthogonality ensures that the reactive groups—an azide (B81097) and a terminal alkyne—do not interact with native biological functional groups, making it an ideal tool for complex biological environments.[1][2][4] When paired with a fluorescent reporter like CY5-YNE, a bright and photostable cyanine (B1664457) dye with an alkyne functional group, CuAAC enables precise labeling and visualization of azide-modified biomolecules such as proteins, nucleic acids, and glycans.[4][5] These application notes provide detailed protocols for the use of this compound in CuAAC reactions for bioconjugation and cellular imaging.
Core Applications
-
Fluorescent Labeling of Proteins: Covalently attach this compound to azide-modified proteins for visualization in SDS-PAGE, Western blotting, and fluorescence microscopy.
-
Cellular Imaging: Visualize the localization and dynamics of azide-labeled biomolecules within fixed or living cells.[6]
-
High-Throughput Screening: Quantify the extent of labeling in multi-well plate formats for screening applications.
-
Flow Cytometry: Label cell surface or intracellular targets for quantitative analysis of cell populations.
Quantitative Data Summary
CuAAC reactions are known for their high efficiency, often achieving near-quantitative yields.[7][8] The following table summarizes typical reaction parameters and expected outcomes when labeling an azide-modified protein with this compound.
| Parameter | Recommended Range | Typical Outcome/Note |
| Azide-Protein Conc. | 1 - 50 µM | Higher concentrations can improve reaction speed.[8] |
| This compound Conc. | 1.5 - 10 fold excess over azide | A 2-3 fold excess is often sufficient.[9][10] |
| Copper(II) Sulfate | 50 µM - 1 mM | Precursor for the active Cu(I) catalyst. |
| Reducing Agent | 5-10 fold excess over Copper | Sodium Ascorbate (B8700270) is most common.[10] Use only freshly prepared solutions.[11] |
| Cu(I) Ligand | 5 fold excess over Copper | THPTA or BTTAA are recommended to stabilize Cu(I) and protect biomolecules.[11][12] |
| Reaction Time | 30 - 120 minutes | Can proceed for up to 16 hours for very dilute samples.[11] |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to inhibit biological processes during cell labeling.[6] |
| pH | 6.5 - 8.0 | CuAAC is generally insensitive to pH in the 4-11 range.[1] |
| Labeling Efficiency | >90% | Typically high, but can be dependent on substrate accessibility. |
Visual Schematics
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins in Solution
This protocol details the steps for fluorescently labeling a purified protein containing azide groups with this compound.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4, azide-free)
-
This compound
-
Click Reaction Buffer Components:
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride (optional, to scavenge reactive byproducts)[11]
-
-
DMSO (for dissolving this compound)
-
Purification resin (e.g., size-exclusion chromatography) or dialysis cassettes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water immediately before use.[11]
-
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The example below is for a 100 µL final reaction volume with a final protein concentration of 20 µM. Adjust volumes as needed.
| Reagent | Stock Conc. | Volume for 100 µL Rxn | Final Conc. |
| Azide-Modified Protein | Varies | X µL | 20 µM |
| Buffer (e.g., PBS) | 1X | to 82.5 µL | - |
| This compound | 10 mM | 0.5 µL | 50 µM (2.5x excess) |
| CuSO₄/THPTA Premix* | 2 mM/10 mM | 5 µL | 100 µM Cu / 500 µM THPTA |
| Sodium Ascorbate | 100 mM | 10 µL | 10 mM |
| Total Volume | 100 µL |
-
Reaction Incubation:
-
Add the azide-protein to the tube first, followed by the buffer and this compound. Mix gently.
-
Add the CuSO₄/THPTA premix and mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Mix the reaction gently by flicking the tube or brief vortexing. If desired, degas the mixture with argon or nitrogen to minimize oxidation.[11]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted this compound and catalyst components from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.
-
The purified CY5-labeled protein is now ready for downstream analysis (e.g., gel electrophoresis, mass spectrometry, or fluorescence imaging).
-
References
- 1. interchim.fr [interchim.fr]
- 2. bioclone.net [bioclone.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for CY5-YNE in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5-YNE (Sulfo-Cyanine5-alkyne) is a bright, far-red fluorescent dye ideally suited for flow cytometry applications.[1] Its terminal alkyne group allows for covalent labeling of azide-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2] This bioorthogonal reaction is highly specific and efficient, enabling the sensitive detection of a wide range of biological processes.[3] The far-red emission of Cy5 minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio, a significant advantage in multi-color flow cytometry experiments.[1][2]
These application notes provide detailed protocols for two key applications of this compound in flow cytometry: cell proliferation analysis and metabolic labeling of cell surface glycans.
Key Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum | ~650 nm | [4] |
| Emission Maximum | ~670 nm | [4] |
| Recommended Laser Line | 633 nm or 647 nm | [2][4] |
| Reactive Group | Terminal Alkyne | N/A |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | [2] |
Application 1: Cell Proliferation Analysis using EdU and this compound
Cell proliferation can be accurately measured by detecting DNA synthesis.[5] This protocol utilizes the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, into newly synthesized DNA. The alkyne group of the incorporated EdU is then detected with the fluorescent azide (B81097), this compound, through a click reaction.
Experimental Workflow: EdU Cell Proliferation Assay
Caption: Workflow for cell proliferation analysis using EdU and this compound.
Protocol: EdU Cell Proliferation Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in dH₂O)
-
Reducing Agent (e.g., 1 M Sodium Ascorbate in dH₂O, freshly prepared)
-
Flow cytometry tubes
-
Flow cytometer with a 633 nm or 647 nm laser
Procedure:
-
EdU Labeling:
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them once with 1% BSA in PBS.[5]
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.[6]
-
Wash the cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.[5]
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.[6]
-
Wash the cells twice with 3% BSA in PBS.[6]
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:
-
Click Reaction Buffer: 43 µL
-
CuSO₄ Solution: 2 µL
-
This compound (e.g., 1 mM stock in DMSO): 0.5 µL (final concentration ~10 µM, optimization may be required)
-
Reducing Agent: 5 µL
-
-
Add 50 µL of the Click Reaction Cocktail to each sample.
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
-
Staining and Analysis:
-
Wash the cells once with 3 mL of Permeabilization Buffer.[5]
-
(Optional) For cell cycle analysis, resuspend the cells in a DNA staining solution (e.g., DAPI or Propidium Iodide) according to the manufacturer's protocol.
-
Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.
-
Analyze the samples on a flow cytometer.
-
Data Interpretation
The percentage of CY5-positive cells represents the proportion of cells that were actively synthesizing DNA during the EdU pulse. Co-staining with a DNA content dye allows for the visualization of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Application 2: Metabolic Labeling of Cell Surface Glycans
This application involves the metabolic incorporation of an unnatural sugar containing an azide group into the glycans of cell surface glycoproteins. These azide groups can then be detected by a click reaction with this compound.
Signaling Pathway: Metabolic Glycoengineering
Caption: Pathway for metabolic labeling and detection of cell surface glycans.
Protocol: Metabolic Labeling of Cell Surface Glycans
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
This compound
-
PBS
-
Click Reaction Buffer
-
Copper (II) Sulfate (CuSO₄) solution
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Flow cytometry tubes
-
Flow cytometer with a 633 nm or 647 nm laser
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-modified sugar (e.g., 50 µM Ac₄ManNAz) for 1-3 days.[8] The optimal concentration and incubation time should be determined empirically.
-
-
Cell Preparation:
-
Harvest the cells gently (e.g., using a cell scraper or non-enzymatic dissociation solution to preserve surface proteins).
-
Wash the cells twice with ice-cold PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail as described in the cell proliferation protocol.
-
Resuspend the cell pellet in the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.
-
Analyze the samples on a flow cytometer.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| No or Weak Signal | - Low incorporation of azide/alkyne substrate- Inefficient click reaction- Low this compound concentration | - Increase incubation time or concentration of the metabolic label (e.g., EdU, azide-sugar).- Use freshly prepared reducing agent (sodium ascorbate).- Titrate this compound concentration. | [9] |
| High Background/Non-specific Staining | - this compound aggregation- Non-specific binding to cells | - Centrifuge the this compound stock solution before use.- Increase the number of wash steps after the click reaction.- Include a "no-click" control (cells with metabolic label but without the click reaction components). | [9][10] |
| High Cell Death | - Toxicity of metabolic label or click reaction components | - Titrate the concentration of the metabolic label and this compound to the lowest effective concentration.- Reduce the incubation time for the click reaction.- Ensure thorough washing to remove residual reagents. | [10] |
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times. Note: These are starting points and should be optimized for your specific cell type and experimental conditions.
| Parameter | Cell Proliferation (EdU) | Metabolic Labeling (Ac₄ManNAz) |
| Metabolic Label Concentration | 10 - 20 µM | 25 - 50 µM |
| Metabolic Label Incubation Time | 1 - 4 hours | 24 - 72 hours |
| This compound Concentration | 5 - 20 µM | 5 - 20 µM |
| Click Reaction Incubation Time | 30 minutes | 30 minutes |
| Click Reaction Temperature | Room Temperature | Room Temperature |
Conclusion
This compound is a versatile and powerful tool for flow cytometry, enabling the sensitive detection of cell proliferation and metabolically labeled biomolecules. The protocols provided here offer a solid foundation for incorporating this compound into your research. Careful optimization of labeling and staining conditions will ensure high-quality, reproducible data.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 8. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry troubleshooting [assay-protocol.com]
- 10. Flow Cytometry Troubleshooting Tips [elabscience.com]
Application Notes and Protocols for CY5-YNE in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FICTION) is a powerful molecular cytogenetic technique used to visualize specific DNA or RNA sequences within the cellular context. Traditional FISH methods often involve the direct incorporation of fluorescently labeled nucleotides into a probe or the use of hapten-labeled probes followed by immunodetection with fluorescently tagged antibodies. The advent of click chemistry has introduced a more versatile and efficient method for probe labeling. This document details the application of CY5-YNE, a cyanine (B1664457) 5 dye functionalized with a terminal alkyne group, for FISH applications.
The this compound protocol leverages the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this "click" reaction, an azide-modified nucleic acid probe is covalently and stably linked to the this compound fluorophore. This method offers several advantages, including a small, bio-orthogonal reactive group that minimizes steric hindrance, and a robust reaction that proceeds under mild conditions, thus preserving the integrity of the probe and cellular structures.[1][2][3] Cy5 is a far-red fluorescent dye with an excitation peak well-suited for 633 nm or 647 nm laser lines, minimizing autofluorescence from biological samples.[1][4]
Principle of this compound FISH
The this compound FISH protocol involves three main stages:
-
Probe Preparation : A nucleic acid probe (DNA or RNA) specific to the target sequence is synthesized with an azide (B81097) modification. This is typically achieved by incorporating an azide-modified nucleotide during probe synthesis.
-
Click Reaction : The azide-modified probe is then "clicked" to this compound in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching the Cy5 fluorophore to the probe.
-
Fluorescence In Situ Hybridization : The CY5-labeled probe is then used in a standard FISH procedure, which includes sample preparation (fixation and permeabilization), hybridization of the probe to the target sequence within the cells, washing to remove unbound probe, and finally, visualization using fluorescence microscopy.
Key Advantages of the this compound FISH Protocol
-
High Specificity : The azide-alkyne click reaction is bio-orthogonal, meaning it does not interfere with biological molecules, leading to highly specific labeling.[5]
-
Efficiency and Speed : The copper-catalyzed click reaction is highly efficient and proceeds rapidly under mild conditions.[2]
-
Versatility : This method allows for the labeling of various types of nucleic acid probes.
-
Improved Signal-to-Noise Ratio : Cy5 emits in the far-red spectrum, a range where cellular autofluorescence is minimal, leading to a better signal-to-noise ratio.[6]
-
Photostability : Cy5 is a relatively photostable dye, allowing for longer exposure times during imaging.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related reagents.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~650 nm | [3] |
| Emission Maximum (Em) | ~670-680 nm | [3][7] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4] |
| Recommended Laser Line | 633 nm or 647 nm | [1][4] |
Table 2: Product Specifications for a Typical this compound Reagent
| Specification | Description | Reference |
| Molecular Weight | ~787.96 g/mol (protonated) | [4] |
| Appearance | Blue solid | [4] |
| Purity | >95% (HPLC) | [4] |
| Solubility | Water, DMSO, DMF | [4] |
| Storage | -20°C, desiccated, protected from light | [3][4] |
Experimental Protocols
I. Preparation of Azide-Modified Probes
This protocol assumes the use of commercially available or custom-synthesized oligonucleotide probes with a 5' or 3' azide modification.
II. This compound Labeling of Azide-Modified Probes (Click Reaction)
Materials:
-
Azide-modified DNA/RNA probe
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA or BTTAA) (Note: Some commercial kits like "FastClick™" may not require an external ligand[2])
-
Nuclease-free water
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in nuclease-free water. Prepare this solution fresh.
-
Prepare a 100 mM stock solution of the copper ligand (if required) in nuclease-free water or DMSO.
-
Set up the click reaction: In a microcentrifuge tube, combine the following in order:
-
Azide-modified probe (to a final concentration of 10-50 µM)
-
Reaction Buffer (e.g., PBS)
-
This compound (2-5 fold molar excess over the probe)
-
Copper ligand (if using, to a final concentration of 1-5 mM)
-
CuSO₄ (to a final concentration of 0.5-1 mM)
-
Sodium Ascorbate (to a final concentration of 5-10 mM)
-
Nuclease-free water to the final reaction volume.
-
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purify the labeled probe to remove unreacted dye and reaction components. This can be done using ethanol (B145695) precipitation, size-exclusion chromatography, or a commercial purification kit.
-
Quantify the labeled probe concentration and labeling efficiency using a spectrophotometer or a fluorometer.
III. Fluorescence In Situ Hybridization (FISH) Protocol
This is a general protocol and may need optimization depending on the cell type and target sequence.
A. Sample Preparation:
-
Cell Fixation :
-
Grow cells on coverslips.
-
Wash briefly with 1X PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[8]
-
Wash twice with 1X PBS.
-
-
Permeabilization :
B. Hybridization:
-
Pre-hybridization :
-
Prepare a hybridization buffer (e.g., 0.7 M NaCl, 0.1 M Tris pH 8.0, 0.1% SDS, 10 mM EDTA).[10]
-
Incubate the fixed and permeabilized cells in the hybridization buffer for a short period to block non-specific binding.
-
-
Probe Denaturation and Hybridization :
-
Dilute the purified CY5-labeled probe in the hybridization buffer to the desired final concentration (e.g., 2.5-5 ng/µl).[10]
-
Denature the probe and the target DNA in the cells by incubating the slides at 75-80°C for 5 minutes.
-
Apply the probe solution to the coverslip, seal it to prevent evaporation, and incubate overnight at 37°C in a humidified chamber.[11][12]
-
C. Post-Hybridization Washes and Counterstaining:
-
Remove the coverslip carefully.
-
Wash the slides to remove unbound probe. A typical wash series might be:
-
Counterstain the nuclei with a DNA stain like DAPI or Hoechst 33342.[8] Incubate for 5-10 minutes at room temperature.
-
Wash briefly in 1X PBS.
-
Mount the coverslip with an anti-fade mounting medium.
D. Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640-650 nm, Emission: ~665-675 nm) and the chosen counterstain.
Visualizations
Caption: Overall workflow of the this compound FISH protocol.
Caption: The core CuAAC "click" chemistry reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 8. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 11. cambio.co.uk [cambio.co.uk]
- 12. Protocols | Krause Lab [medicine.yale.edu]
Application Notes and Protocols for CY5-YNE Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5-YNE is a bright, far-red fluorescent dye functionalized with a terminal alkyne group. This feature makes it an ideal probe for covalent labeling of azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction enables the precise attachment of the CY5 fluorophore to various biomolecules, including proteins and oligonucleotides, under mild, aqueous conditions.[3][4] The resulting CY5-conjugates are valuable tools for a wide range of applications, such as fluorescence microscopy, flow cytometry, and FRET-based assays.
This document provides a detailed, step-by-step guide to this compound conjugation, including protocols for labeling proteins and oligonucleotides, purification of the final conjugate, and methods for calculating the degree of labeling (DOL).
Principle of this compound Conjugation via CuAAC
The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide (B81097) group on the target biomolecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5] To enhance reaction efficiency and protect the biomolecule from potential damage by reactive oxygen species, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[3][6]
The following diagram illustrates the general workflow for this compound conjugation.
Caption: General workflow for this compound conjugation to an azide-modified biomolecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and recommended starting concentrations for the CuAAC reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~650 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient (ε) at ~650 nm | 250,000 M⁻¹cm⁻¹[7] |
| Correction Factor (CF) at 280 nm | 0.05[7] |
Table 2: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Final Concentration (Protein Labeling) | Final Concentration (Oligonucleotide Labeling) |
| Azide-Modified Biomolecule | 1 - 10 mg/mL (e.g., ~15-150 µM for IgG) | 20 - 200 µM[8] |
| This compound | 1.5 - 10x molar excess over biomolecule[4] | 1.5x molar excess over oligonucleotide[8] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM[9] | 0.5 mM[8] |
| Copper Ligand (e.g., THPTA) | 5x molar excess over CuSO₄[5] | 0.5 mM (with TBTA as ligand)[8] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 50 mM[10] | 0.5 mM[8] |
Experimental Protocols
Protocol 1: CuAAC Conjugation of this compound to an Azide-Modified Protein
This protocol provides a general method for labeling azide-modified proteins with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[11]
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)[11]
-
Sodium Ascorbate (B8700270) stock solution (prepare fresh; e.g., 50 mM in water)[4]
-
Protein labeling buffer (optional, for protecting sensitive proteins)[4]
-
Spin columns for purification (e.g., Sephadex G-25)[12]
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13]
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with protein labeling buffer (if used). The protein concentration should ideally be 5-10 mg/mL.[7]
-
Add the this compound stock solution to achieve the desired molar excess (a starting point of 10-20 moles of dye per mole of protein is recommended).[1] Vortex briefly.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12] Gentle mixing during incubation is recommended.
-
-
Purification of the Conjugate:
-
Purify the CY5-protein conjugate using a spin column to remove unreacted this compound and other reaction components.
-
Column Preparation: Snap off the bottom closure of the spin column, place it in a collection tube, and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[14]
-
Equilibration: Wash the column resin by adding 150-200 µL of elution buffer and centrifuging at 1,500 x g for 1-2 minutes. Repeat this step at least two more times.[14]
-
Sample Loading: Place the column in a fresh collection tube and carefully load the reaction mixture onto the center of the resin bed.
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified CY5-protein conjugate.[14]
-
Protocol 2: CuAAC Conjugation of this compound to an Azide-Modified Oligonucleotide
This protocol is adapted for the labeling of azide-modified oligonucleotides.
Materials:
-
Azide-modified oligonucleotide in nuclease-free water or buffer (e.g., 0.2 M Triethylammonium (B8662869) Acetate (B1210297), pH 7.0)[8]
-
This compound
-
Anhydrous DMSO
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)[8]
-
Ascorbic Acid stock solution (prepare fresh; 5 mM in water)[8]
-
Reversed-phase HPLC system for purification
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]
-
Prepare fresh ascorbic acid solution.
-
-
Reaction Setup:
-
In a pressure-tight vial, dissolve the azide-modified oligonucleotide in water.
-
Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[8]
-
Add DMSO to a final concentration of 50% (v/v).[8] Vortex.
-
Add the this compound stock solution to achieve a 1.5x molar excess over the oligonucleotide.[8] Vortex.
-
Add the ascorbic acid stock solution. Vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[8]
-
Add the Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap tightly.[8]
-
-
Incubation:
-
Vortex the mixture thoroughly.
-
Incubate at room temperature overnight, protected from light.[8]
-
-
Purification of the Conjugate:
-
Purify the CY5-oligonucleotide conjugate by reversed-phase HPLC.[15]
-
Use a C18 column and a gradient of acetonitrile (B52724) in 0.1 M triethylammonium acetate (TEAA).[15]
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~650 nm (for CY5).
-
Collect the fractions containing the dual-wavelength absorbing product.
-
Lyophilize the purified conjugate.
-
Protocol 3: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each biomolecule. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[14]
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of CY5 (~650 nm, A_max). Use the purification buffer as a blank.
-
-
Calculate Concentrations:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein [1]
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at ~650 nm.
-
CF is the correction factor for CY5 absorbance at 280 nm (0.05).[7]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M) = A_max / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of CY5 at ~650 nm (250,000 M⁻¹cm⁻¹).[7]
-
-
-
-
Calculate DOL:
-
DOL = [Dye Concentration] / [Protein Concentration] [1]
-
Visualizations
The following diagrams illustrate the CuAAC reaction mechanism and a typical purification workflow using a spin column.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for purification of CY5-conjugates using a spin column.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Conjugation
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reagents (especially sodium ascorbate). | Prepare fresh sodium ascorbate solution immediately before use. |
| Presence of primary amines (e.g., Tris buffer) in the protein solution. | Buffer exchange the protein into an amine-free buffer like PBS or HEPES.[13] | |
| Insufficient concentration of reactants. | Ensure optimal concentrations of biomolecule, dye, and catalyst components. For low protein concentrations (<2 mg/mL), consider concentrating the sample.[12] | |
| Precipitation in Reaction | Low solubility of non-sulfonated this compound in aqueous buffer at high excess. | Use a water-soluble version of this compound (sulfo-CY5-YNE) or ensure the final DMSO concentration is sufficient to maintain solubility.[4] |
| Free Dye After Purification | Inefficient purification method or overloaded column. | Repeat the purification step (e.g., use a second spin column). Ensure the column size is appropriate for the sample volume.[14] |
| Loss of Protein Activity | The azide modification or dye conjugation site interferes with the active site. | If possible, redesign the azide incorporation site. Reduce the molar excess of this compound to decrease the degree of labeling.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for CY5-YNE in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CY5-YNE, an alkyne-modified cyanine (B1664457) 5 dye, in Förster Resonance Energy Transfer (FRET)-based assays. This document outlines the principles of this compound in FRET, detailed protocols for labeling and assay execution, and applications in drug discovery and molecular interaction studies.
Introduction to this compound in FRET-Based Assays
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it invaluable for studying molecular interactions, conformational changes, and enzyme activities. The efficiency of FRET is exquisitely sensitive to the distance between a donor and an acceptor fluorophore. CY5, a bright and photostable far-red fluorescent dye, is a popular FRET acceptor, often paired with a donor like Cy3.
This compound is a derivative of CY5 containing a terminal alkyne group. This functional group allows for highly specific and efficient covalent labeling of molecules containing an azide (B81097) group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry". This bioorthogonal labeling strategy enables the precise incorporation of CY5 as a FRET acceptor into a wide range of biomolecules, including proteins, peptides, and nucleic acids, with minimal perturbation to their biological activity.
Key Advantages of this compound in FRET Assays:
-
Specific Labeling: The click chemistry reaction is highly specific, ensuring that this compound is attached only to the intended azide-modified site.
-
High Efficiency: The CuAAC reaction proceeds with high yield under mild, biocompatible conditions.
-
Versatility: Enables the labeling of various biomolecules for diverse FRET assay formats.
-
Favorable Spectral Properties: CY5's spectral properties make it an excellent FRET acceptor for commonly used donors like Cy3, with its emission well-separated from the donor's emission, minimizing spectral bleed-through.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from FRET-based assays utilizing this compound.
Table 1: Quantitative Analysis of a Protease Cleavage Assay
| Parameter | Value |
| FRET Donor | Cy3-Azide |
| FRET Acceptor | This compound |
| Substrate Concentration | 100 nM |
| Enzyme Concentration | 10 nM |
| Initial FRET Efficiency (E) | 0.85 ± 0.04 |
| Final FRET Efficiency (E) | 0.12 ± 0.03 |
| k_cat (s⁻¹) | 2.5 |
| K_M (µM) | 1.2 |
| Z'-factor | 0.88 |
Table 2: High-Throughput Screening (HTS) for Protease Inhibitors
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Inhibitor A | 10 | 95 ± 3 | 0.5 |
| Inhibitor B | 10 | 45 ± 5 | 12.5 |
| Control (DMSO) | - | 0 ± 2 | - |
Experimental Protocols
Protocol for Labeling an Azide-Modified Peptide with this compound
This protocol describes the labeling of a peptide containing an azide-functionalized amino acid with this compound for use in a FRET-based protease assay.
Materials:
-
Azide-modified peptide (e.g., containing p-azido-L-phenylalanine)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of 1 mM azide-modified peptide
-
5 µL of 10 mM this compound
-
10 µL of 50 mM THPTA
-
5 µL of 100 mM CuSO₄
-
-
Vortex the mixture gently.
-
Add 10 µL of 500 mM sodium ascorbate to initiate the reaction.
-
Vortex gently and incubate at room temperature for 1 hour, protected from light.
-
-
Purification of the Labeled Peptide:
-
Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the labeled peptide with PBS.
-
Collect the fractions containing the blue-colored labeled peptide.
-
-
Characterization:
-
Determine the concentration and labeling efficiency of the this compound labeled peptide using UV-Vis spectrophotometry by measuring the absorbance at the peptide's absorbance maximum (typically ~280 nm) and CY5's absorbance maximum (~646 nm).
-
Protocol for a FRET-Based Protease Activity Assay
This protocol describes a generic FRET-based assay to measure the activity of a protease using a peptide substrate labeled with a Cy3 donor and a this compound acceptor. Protease cleavage of the peptide separates the donor and acceptor, leading to a decrease in FRET.
Materials:
-
Cy3-azide and this compound dual-labeled peptide substrate (prepared as in 3.1, with an additional Cy3-azide labeling step)
-
Protease of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Protease inhibitor (for control)
-
384-well black microplate
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the dual-labeled peptide substrate in assay buffer to a 2X working concentration (e.g., 200 nM).
-
Prepare serial dilutions of the protease in assay buffer.
-
Prepare a control solution with a known protease inhibitor in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of the 2X dual-labeled peptide substrate to each well of the 384-well plate.
-
Add 10 µL of the protease dilutions to the respective wells.
-
For control wells, add 10 µL of the protease inhibitor solution followed by 10 µL of the protease.
-
For a "no enzyme" control, add 10 µL of assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a desired time course (e.g., 60 minutes).
-
Measure the fluorescence intensity of the donor (Cy3; Ex/Em ~550/570 nm) and the FRET-sensitized acceptor (CY5; Ex/Em ~550/670 nm) at regular intervals.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each well at each time point.
-
Plot the FRET ratio against time to determine the reaction kinetics.
-
The initial rate of the reaction can be determined from the linear phase of the curve.
-
For inhibitor screening, calculate the percent inhibition based on the reduction in the reaction rate compared to the uninhibited control.
-
Visualizations
Signaling Pathway
Experimental Workflow
Application Notes and Protocols for Quantifying Protein Labeling with CY5-YNE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying protein labeling using CY5-YNE, a cyanine (B1664457) 5 dye functionalized with a terminal alkyne. This technique leverages the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" to fluorescently label azide-modified proteins.[1][2][3] This method is invaluable for various applications, including the detection and quantification of newly synthesized proteins, visualization of post-translationally modified proteins, and tracking protein dynamics within complex biological systems.[1][4][5]
Principle of the Method
The core of this technique is a two-step process.[1][5][6] First, a biological molecule of interest, such as a protein, is metabolically, enzymatically, or chemically modified to incorporate an azide (B81097) group.[1][6] This is often achieved by introducing azide-bearing amino acid analogs, like L-azidohomoalanine (AHA), during protein synthesis.[1][4][7] The second step involves the covalent attachment of the this compound fluorescent probe to the azide-modified protein through a CuAAC reaction.[1][2] This bioorthogonal reaction is highly specific, ensuring that the fluorescent dye is attached only to the azide-tagged proteins.[2][3][8] The resulting fluorescently labeled proteins can then be detected and quantified using various methods.[6]
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for this compound protein labeling and a common application in studying newly synthesized proteins.
Caption: General workflow for labeling proteins with this compound.
Caption: Application of this compound labeling to quantify newly synthesized proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)
This protocol describes the incorporation of the methionine analog, AHA, into newly synthesized proteins in cultured cells.
Materials:
-
Mammalian cells in culture
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA) (e.g., Click-iT® AHA, Thermo Fisher Scientific)[7]
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the growth medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine reserves.
-
Supplement the methionine-free medium with an optimized concentration of AHA (typically 25-50 µM).
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
After incubation, wash the cells twice with cold PBS.
-
Harvest the cells and prepare a protein lysate using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
Protocol 2: this compound Labeling via Click Chemistry
This protocol details the click chemistry reaction to conjugate this compound to AHA-labeled proteins in a cell lysate.
Materials:
-
AHA-labeled protein lysate (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)[9]
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)[9]
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO) or other copper-chelating ligand[9]
-
Protein precipitation solution (e.g., methanol (B129727)/chloroform)
Procedure:
-
In a microcentrifuge tube, dilute 50-100 µg of AHA-labeled protein lysate to a final concentration of 1 mg/mL with lysis buffer.
-
Prepare the "click" reaction cocktail. For a 100 µL final reaction volume, add the reagents in the following order, vortexing between each addition:
-
Add the protein lysate to the click reaction cocktail.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
To remove unreacted this compound and other reaction components, precipitate the protein. A methanol/chloroform precipitation is often effective.
-
Wash the protein pellet with methanol to remove residual dye.
-
Resuspend the protein pellet in a suitable buffer (e.g., SDS-PAGE sample buffer).
Protocol 3: Quantification by In-Gel Fluorescence Scanning
This protocol describes how to quantify the this compound labeled proteins using SDS-PAGE and fluorescence imaging.
Materials:
-
This compound labeled protein sample
-
SDS-PAGE gels
-
Fluorescence gel scanner with appropriate excitation and emission filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm)[10][11]
-
Total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) (optional)
Procedure:
-
Separate the this compound labeled proteins by SDS-PAGE.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel in deionized water for 5-10 minutes.[1]
-
Scan the gel using a fluorescence imager equipped with filters for Cy5.[1]
-
Quantify the fluorescence intensity of the protein bands using appropriate software. The signal intensity is proportional to the amount of labeled protein.
-
(Optional) After fluorescence scanning, the same gel can be stained with a total protein stain to visualize the total protein loading and normalize the fluorescent signal.[1]
Quantitative Data Presentation
The following tables provide a structured summary of typical quantitative data obtained from this compound protein labeling experiments.
Table 1: Quantification of Labeling Efficiency by Spectrophotometry (Degree of Labeling)
This method is applicable if the labeled protein is purified from excess dye.
| Parameter | Formula | Example Value |
| Protein Concentration (M) | [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein | 2.5 x 10⁻⁵ M |
| Degree of Labeling (DOL) | A₆₅₀ / (ε_Cy5 × Protein Conc. (M)) | 3.2 |
-
A₂₈₀: Absorbance of the labeled protein solution at 280 nm.
-
A₆₅₀: Absorbance of the labeled protein solution at ~650 nm (the absorbance maximum for Cy5).[12]
-
CF (Correction Factor): The ratio of Cy5 absorbance at 280 nm to its absorbance at 650 nm (typically ~0.05 for Cy5).[10][11]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_Cy5: Molar extinction coefficient of Cy5 at ~650 nm (typically 250,000 M⁻¹cm⁻¹).[10][11]
Table 2: Relative Quantification by In-Gel Fluorescence Densitometry
This is a common method for comparing protein labeling between different samples.
| Sample ID | Treatment | Integrated Fluorescence Intensity (Arbitrary Units) | Normalized Intensity (vs. Loading Control) | Fold Change (vs. Control) |
| 1 | Control | 150,000 | 1.00 | 1.0 |
| 2 | Drug A | 450,000 | 2.95 | 3.0 |
| 3 | Drug B | 180,000 | 1.21 | 1.2 |
Table 3: Quantification by Mass Spectrometry
Mass spectrometry can provide absolute or relative quantification of labeled proteins and identify specific labeling sites.
| Quantification Method | Principle | Typical Output |
| Spectral Counting | Counting the number of tandem mass spectra identified for a given protein. | Number of spectra per protein. |
| Stable Isotope Labeling (e.g., HILAQ) | Metabolic labeling with heavy isotope-labeled AHA allows for ratiometric quantification of newly synthesized proteins between different conditions.[4] | Ratios of heavy/light labeled peptides. |
| Label-Free Quantification (LFQ) | Compares the signal intensity of peptides across different runs. | Peptide/protein intensity values. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescent Signal | 1. Inefficient metabolic labeling with AHA. 2. Incomplete click reaction. 3. Insufficient amount of labeled protein. | 1. Optimize AHA concentration and incubation time. Ensure cells are actively dividing.[1] 2. Use freshly prepared reagent stocks, especially the TCEP reducing agent. Optimize copper and ligand concentrations.[1] 3. Increase the amount of protein lysate used in the click reaction.[1] |
| High Background Fluorescence | 1. Unreacted this compound in the gel. 2. Non-specific binding of the dye. | 1. Ensure the protein precipitation step is efficient in removing excess dye.[1] 2. Increase the number and duration of post-electrophoresis gel washes.[1] |
| Smeared Fluorescent Bands | 1. Protein degradation. 2. Protein aggregation. | 1. Keep samples on ice and use protease inhibitors. The use of a copper-chelating ligand like TBTA can minimize copper-mediated protein damage.[1] 2. Ensure complete solubilization of the protein pellet after precipitation. Consider using a stronger lysis buffer.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for CY5-YNE Labeling of Peptides and Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5-YNE is a bright and photostable fluorescent probe containing a terminal alkyne group. This functional group allows for its covalent attachment to molecules containing an azide (B81097) moiety through a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This method is particularly well-suited for the fluorescent labeling of peptides and amino acids that have been chemically modified to incorporate an azide group. The resulting triazole linkage is highly stable, making this compound an excellent tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[3][4]
This document provides detailed protocols for the labeling of azide-modified peptides and amino acids with this compound, along with data on the expected performance of the dye and troubleshooting guidelines.
Chemical Properties and Specifications of this compound
This compound, also known as Sulfo-Cyanine5-alkyne, possesses spectral properties ideal for applications requiring far-red fluorescence, minimizing background autofluorescence from biological samples.[5]
| Property | Value | Reference |
| Chemical Name | Sulfo-Cyanine5-alkyne | [6] |
| Molecular Weight | ~693.87 g/mol | [6] |
| Excitation Maximum (λex) | ~650 nm | [3] |
| Emission Maximum (λem) | ~670 nm | [3] |
| Extinction Coefficient | >200,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.2-0.3 | [7] |
| Solubility | Water-soluble | [5] |
| Reactive Group | Terminal Alkyne (-C≡CH) | [6] |
| Reactive Partner | Azide (-N₃) | [6] |
Signaling Pathway and Experimental Workflow
The core of the labeling strategy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole ring, covalently linking the this compound fluorophore to the azide-modified peptide or amino acid.
The general experimental workflow for labeling peptides and amino acids with this compound involves sample preparation, the click chemistry reaction, and purification of the labeled product.
Experimental Protocols
1. Preparation of Reagents
-
Azide-Modified Peptide/Amino Acid: Dissolve the azide-modified peptide or amino acid in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to a final concentration of 1-10 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh for each experiment.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand Stock Solution: Prepare a 50 mM stock solution in deionized water.
2. Protocol for Labeling Azide-Modified Peptides
This protocol is optimized for a 100 µL reaction volume.
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Azide-modified peptide (from 10 mM stock): 10 µL (final concentration: 1 mM)
-
Deionized water or PBS: 65 µL
-
THPTA (from 50 mM stock): 10 µL (final concentration: 5 mM)
-
This compound (from 10 mM stock): 5 µL (final concentration: 0.5 mM, 0.5 equivalents to peptide)
-
-
Vortex the mixture gently.
-
Prepare the catalyst premix in a separate tube by combining:
-
CuSO₄ (from 50 mM stock): 5 µL
-
Sodium Ascorbate (from 100 mM stock): 5 µL
-
-
Add the 10 µL of the catalyst premix to the reaction mixture containing the peptide and this compound. The final concentrations in the 100 µL reaction will be: 1 mM peptide, 0.5 mM this compound, 5 mM THPTA, 2.5 mM CuSO₄, and 5 mM Sodium Ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Proceed to the purification of the labeled peptide.
3. Protocol for Labeling Azide-Modified Amino Acids
This protocol is similar to the peptide labeling protocol but may require adjustments based on the solubility of the amino acid.
-
In a microcentrifuge tube, combine the following reagents:
-
Azide-modified amino acid (from 10 mM stock): 10 µL (final concentration: 1 mM)
-
Deionized water or appropriate buffer: 65 µL
-
THPTA (from 50 mM stock): 10 µL (final concentration: 5 mM)
-
This compound (from 10 mM stock): 5 µL (final concentration: 0.5 mM)
-
-
Vortex the mixture.
-
Prepare the catalyst premix as described in the peptide labeling protocol.
-
Add the catalyst premix to the reaction mixture.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Proceed to purification. For labeled amino acids, purification by reverse-phase HPLC is recommended.
4. Purification of this compound Labeled Peptides
-
Spin Column Chromatography (for peptides > 3 kDa):
-
Equilibrate a desalting spin column (e.g., with a 3 kDa molecular weight cutoff) according to the manufacturer's instructions, typically with PBS.
-
Load the entire reaction mixture onto the center of the resin bed.
-
Centrifuge the column to elute the labeled peptide. The smaller, unreacted this compound and catalyst components will be retained by the resin.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC (RP-HPLC) is the method of choice for high-purity labeled peptides and is essential for purifying labeled amino acids.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at both 280 nm (for the peptide) and 650 nm (for the CY5 dye).
-
Collect the fractions containing the dual-absorbance peak, which corresponds to the labeled peptide.
-
Lyophilize the collected fractions to obtain the purified, labeled peptide.
-
Quantitative Data and Performance
The efficiency of the CuAAC reaction is typically very high, often exceeding 95% with optimized conditions.[8]
Table 1: Representative Labeling Efficiency of this compound with an Azide-Modified Peptide
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide Concentration | 1 mM | 1 mM | 0.5 mM |
| This compound Equivalents | 1.2 | 1.5 | 1.5 |
| Reaction Time | 1 hour | 2 hours | 2 hours |
| Temperature | Room Temp. | Room Temp. | Room Temp. |
| Estimated Labeling Efficiency | >90% | >95% | >95% |
Note: These are representative values. Actual efficiencies may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Photostability of this compound Conjugates
| Condition | Half-life of Fluorescence (t₁/₂) | Notes |
| Continuous Excitation (in vitro) | Minutes to tens of minutes | Highly dependent on excitation power and imaging conditions.[9] |
| With Antifade Reagents | Significantly increased | The use of commercial antifade reagents is highly recommended for imaging applications. |
| In Oxygenated Environments | Reduced stability | Cy5 dyes are susceptible to photobleaching, which can be exacerbated by oxygen.[9] |
Table 3: Signal-to-Noise Ratio (SNR) in Cellular Imaging
| Cellular Compartment | Typical SNR | Factors Influencing SNR |
| Cell Surface | High | Low background autofluorescence in the far-red spectrum. |
| Cytoplasm | Moderate to High | Dependent on the concentration of the labeled peptide and cellular autofluorescence. |
| Nucleus | Moderate |
Note: SNR is highly dependent on the imaging system, detector sensitivity, and biological sample.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | - Inactive sodium ascorbate | - Always use a freshly prepared solution of sodium ascorbate. |
| - Impure peptide or amino acid | - Ensure the purity of your azide-modified starting material. | |
| - Suboptimal reagent concentrations | - Titrate the concentrations of this compound, copper, and ligand. | |
| High Background in Imaging | - Incomplete removal of unreacted this compound | - Optimize the purification protocol. Consider a second purification step if necessary. |
| Precipitation during Reaction | - Low solubility of peptide or this compound | - Add a small percentage of a co-solvent like DMSO (up to 10%). |
| Rapid Photobleaching | - High laser power | - Reduce the excitation intensity and/or exposure time. |
| - Absence of antifade reagent | - Use an appropriate antifade mounting medium for fixed samples or an oxygen scavenging system for live-cell imaging. |
Conclusion
This compound is a versatile and robust fluorescent probe for the specific labeling of azide-modified peptides and amino acids. The copper-catalyzed click chemistry approach offers high efficiency, specificity, and mild reaction conditions, making it an invaluable tool for researchers in various fields of life sciences and drug development. By following the detailed protocols and considering the performance characteristics outlined in these application notes, researchers can successfully employ this compound to generate high-quality fluorescently labeled biomolecules for their specific research needs.
References
- 1. bachem.com [bachem.com]
- 2. bachem.com [bachem.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. lubio.ch [lubio.ch]
- 5. vectorlabs.com [vectorlabs.com]
- 6. peptide.com [peptide.com]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal with CY5-YNE
Welcome to the technical support center for CY5-YNE. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues related to low signal intensity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that can lead to a weak or absent this compound signal.
Section 1: Reagent and Sample Issues
Q1: My this compound signal is weak or absent. Could the reagent have degraded?
Yes, improper storage or handling can lead to the degradation of this compound.
-
Storage Conditions: this compound is sensitive to light and temperature. It should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (up to 1 month), always protected from light.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Light Exposure: As a cyanine (B1664457) dye, this compound is susceptible to photobleaching.[3][4] All steps involving the dye should be performed with minimal light exposure.
-
Oxidation: Cyanine dyes like Cy5 are highly sensitive to environmental ozone, which can rapidly degrade the dye.[3] It is advisable to work in a well-ventilated area.[3]
Q2: How can I be sure my target molecule contains an accessible azide (B81097) group for the click reaction?
The click reaction's success hinges on the presence and accessibility of the azide group on your biomolecule.
-
Verification of Azide Incorporation: If possible, use an independent method like mass spectrometry to confirm that your target molecule has been successfully modified with an azide.
-
Steric Hindrance: The azide group may be buried within the three-dimensional structure of your biomolecule, preventing the this compound from accessing it.[2][5] Consider redesigning your labeling strategy to place the azide in a more accessible location.
Section 2: Click Chemistry Reaction Issues
Q3: I'm performing a copper-catalyzed reaction (CuAAC) and see very little labeling. What could be wrong?
Low efficiency in CuAAC reactions is a common issue and can often be traced back to the reaction components.
-
Copper (I) Oxidation: The catalytically active species is Copper (I).[6] This state is prone to oxidation. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the Cu(I) state.[7][8]
-
Reagent Concentrations: The concentrations of copper, a copper-chelating ligand (like THPTA), and the reducing agent are critical. Deviations from the optimal ratios can significantly reduce reaction efficiency.[7][9]
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen.[7] While not always necessary, degassing your reaction buffer may improve results, especially when working with low-concentration samples.
-
Inhibitors: Components in your buffer could be interfering with the reaction. Phosphine-based reducing agents like TCEP, for instance, can quench Cy5 fluorescence and may interfere with the CuAAC reaction.[9][10]
Q4: I'm using a copper-free, strain-promoted reaction (SPAAC) and the signal is low. Why?
While SPAAC avoids the complexities of copper, it has its own set of challenges.
-
Slower Reaction Kinetics: SPAAC reactions can be significantly slower than their copper-catalyzed counterparts.[5] You may need to increase the reaction time or temperature to achieve sufficient labeling.[11]
-
Reagent Stability and Solubility: The strained cyclooctyne (B158145) reagents used in SPAAC can have limited aqueous solubility.[12] Ensure the chosen reagent is soluble in your reaction buffer.
-
Steric Hindrance: The bulky nature of some strained alkynes can create steric hindrance, preventing efficient reaction with the azide on your target molecule.[5]
Section 3: Staining and Imaging Issues
Q5: My background fluorescence is very high, making my weak signal difficult to detect. How can I reduce it?
High background can obscure a specific signal. Several factors can contribute to this issue.
-
Nonspecific Binding: The this compound probe may be binding nonspecifically to your cells or substrate. Ensure you are using an effective blocking buffer (e.g., BSA) and adequate washing steps after the click reaction.[2][13]
-
Autofluorescence: Biological samples often have endogenous autofluorescence. Using a far-red dye like Cy5 helps minimize this, but you should always include an unstained control sample to assess the baseline autofluorescence.[3][13]
-
Excess Reagents: Insufficient washing after the click reaction can leave behind unbound fluorescent probes. Increase the number and duration of your wash steps.[3][13]
Q6: I see a signal, but it fades very quickly during imaging. What is happening?
This is likely due to photobleaching, the irreversible destruction of the fluorophore by excitation light.[3]
-
Minimize Light Exposure: Reduce the intensity of the excitation light and the exposure time to the minimum required for signal detection.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to protect the dye from photobleaching.[3][13]
-
Imaging Settings: Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) and an appropriate emission filter for Cy5 to maximize signal collection and minimize photobleaching.[13]
Data and Parameters
Table 1: this compound Spectral Properties
| Property | Value |
| Excitation Maximum (λex) | ~650 nm |
| Emission Maximum (λem) | ~670-680 nm |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ |
| Recommended Laser Line | 633 nm or 647 nm |
| Recommended Emission Filter | 660/20 nm bandpass filter |
Data compiled from references[1][13][14].
Table 2: Recommended Starting Concentrations for CuAAC Reaction
| Reagent | Recommended Final Concentration | Notes |
| Azide-modified Biomolecule | 1 - 10 µM | Lower concentrations may require longer reaction times or optimization of other components.[9] |
| This compound | 1.5 - 5 equivalents (vs. Azide) | Start with a modest excess to drive the reaction. |
| CuSO₄ | 50 - 100 µM | Higher concentrations can sometimes improve reaction speed but may also increase protein damage.[7] |
| Ligand (e.g., THPTA) | 5 equivalents (vs. CuSO₄) | The ligand protects the biomolecule from copper-mediated damage and accelerates the reaction.[7][8] |
| Sodium Ascorbate (fresh) | 5 mM | Must be freshly prepared. Add to the reaction last to initiate the catalysis.[8] |
| Aminoguanidine (optional) | 5 mM | Can be added to intercept byproducts of ascorbate oxidation that may damage proteins.[7] |
These are starting recommendations. Optimal concentrations may vary depending on the specific application and should be determined empirically.
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for labeling an azide-modified protein with this compound in solution.
-
Prepare Stock Solutions:
-
This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store in single-use aliquots at -20°C or -80°C, protected from light.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare this solution fresh immediately before use. Make a 100 mM stock solution in nuclease-free water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add your azide-modified biomolecule diluted in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the desired amount of this compound from the stock solution.
-
Prepare a premix of the catalyst by combining the CuSO₄ and THPTA stock solutions. Add this premix to the reaction tube. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For low-concentration samples, incubation can be extended overnight at 4°C.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using a suitable method for your biomolecule, such as size exclusion chromatography, dialysis, or spin filtration.
-
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for a copper-free labeling reaction, which is ideal for live cells or other copper-sensitive applications.
-
Prepare Stock Solutions:
-
CY5-DBCO (or other strained alkyne): Prepare a stock solution in DMSO. The concentration will depend on the specific reagent used.
-
Azide-modified Biomolecule: Prepare your sample in a copper-free buffer (e.g., PBS, pH 7.4).
-
-
Set up the Reaction:
-
To your azide-modified sample, add the CY5-strained alkyne reagent to the desired final concentration (typically a 5-20 fold molar excess).
-
Mix gently.
-
-
Incubation:
-
Washing/Purification:
-
For cellular labeling, wash the cells multiple times with buffer to remove unreacted probe.
-
For in-solution labeling, purify the sample using an appropriate method as described for CuAAC.
-
Visualizations
Troubleshooting Workflow
A logical workflow for troubleshooting common causes of low this compound signal.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
The reaction pathway for the copper-catalyzed labeling of a biomolecule with this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway
The copper-free SPAAC reaction driven by the high ring strain of the alkyne.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. goldbio.com [goldbio.com]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing CY5-YNE Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and experimental protocols to mitigate the photobleaching of CY5-YNE and other cyanine (B1664457) dyes during fluorescence experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bright, far-red fluorescent dye belonging to the cyanine family. It features an alkyne (-YNE) functional group, making it an ideal tool for "click chemistry." This allows for the precise and stable labeling of biomolecules containing azide (B81097) groups, such as proteins, nucleic acids, and other cellular components, for visualization in fluorescence microscopy and flow cytometry. Its emission in the far-red spectrum (typically around 670 nm) is advantageous as it minimizes autofluorescence from biological samples.
Q2: What is photobleaching and why is my this compound signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to emit light.[1] This process is a major challenge in fluorescence microscopy, especially during long-term or high-intensity imaging.[1] The fading of your this compound signal is due to this light-induced damage.
The mechanism often involves the excited fluorophore entering a long-lived, highly reactive "triplet state."[2][3] From this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then attack and destroy the dye molecule.[2][4]
Q3: What are the primary factors that accelerate this compound photobleaching?
Several factors can significantly speed up the rate of photobleaching:
-
High Excitation Light Intensity: More intense light from lasers or lamps increases the rate at which fluorophores are excited, leading to more frequent transitions to the damaging triplet state.[1]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more cumulative damage the fluorophores will sustain.[1]
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching for most organic dyes, including cyanines.[2][5][6]
-
Local Chemical Environment: Factors like a suboptimal pH or the presence of certain reactive chemical species in the imaging buffer can influence dye stability.
Q4: What are "antifade reagents" and how do they work?
Antifade reagents are chemical compounds added to imaging buffers or mounting media to slow down photobleaching.[7][8] They are the most effective way to prevent fluorescence fading.[7] They generally work through two primary mechanisms:
-
Reactive Oxygen Species (ROS) Scavenging: Many antifade agents are antioxidants that neutralize the damaging ROS before they can react with the fluorophore.
-
Triplet State Quenching (TSQ): These molecules interact with the fluorophore in its excited triplet state, returning it to the ground state through a non-destructive pathway before it can react with oxygen.[9][10][11][12]
Q5: Can I use the same antifade reagents for both live-cell and fixed-cell imaging?
Not always. Reagents for fixed-cell imaging are often part of a mounting medium that hardens to preserve the sample for long-term storage.[13] These can contain components that are toxic to living cells. For live-cell imaging, you must use reagents that are biocompatible and maintain cell viability.[14] These are typically added to the imaging buffer just before the experiment and often involve enzymatic oxygen scavenging systems.[5][6]
Q6: Are there more photostable alternatives to this compound?
Yes. While CY5 is a widely used dye, newer generations of fluorophores have been engineered for improved photostability.[8] Dyes like Alexa Fluor 647 are often cited as being significantly more resistant to photobleaching than their Cy5 counterparts while having very similar spectral properties.[15] When beginning a new experimental series, it is worth considering these more robust alternatives if photobleaching is a primary concern.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during fluorescence experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal | 1. Excitation light is too intense.2. Exposure time is too long.3. Absence of antifade reagents.4. Suboptimal imaging buffer (e.g., wrong pH).5. High oxygen concentration in the medium. | 1. Reduce laser/lamp power to the lowest level that provides a sufficient signal-to-noise ratio.2. Use the shortest possible camera exposure time.3. For fixed cells, use a high-quality antifade mounting medium.[16] For live cells, add an oxygen scavenger system and/or a triplet state quencher to the imaging buffer.[17]4. Ensure the imaging buffer is at a physiological or slightly basic pH (around 7.5-8.0), which is often better for cyanine dye stability.[17][18]5. Use a freshly prepared and de-gassed imaging buffer with an oxygen scavenging system.[5][6] |
| Weak initial fluorescence signal | 1. Low labeling efficiency.2. Antibody/reagent concentration is too low.[16]3. Target protein expression is low.[19][20]4. Fluorophore has degraded during storage. | 1. Optimize the click chemistry labeling protocol to ensure an adequate dye-to-biomolecule ratio. Be cautious of over-labeling, which can cause self-quenching.[17]2. Titrate the antibody or labeling reagent to find the optimal concentration.[16][19]3. Confirm target expression using an alternative method (e.g., Western Blot) or choose a brighter fluorophore.[20]4. Store this compound and its conjugates properly (typically at -20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles.[19] |
| High background fluorescence | 1. Excess, unbound this compound or antibody.2. Antibody concentration is too high.[16][21]3. Non-specific antibody binding.4. Mounting medium contains fluorescent impurities. | 1. Ensure thorough washing steps after the labeling/staining protocol to remove all unbound dye.2. Perform a titration to find the optimal antibody concentration that maximizes signal while minimizing background.[16]3. Use appropriate blocking buffers (e.g., BSA or serum) to prevent non-specific interactions.4. Use a high-quality, optics-grade mounting medium. Avoid homemade media where components may be contaminated.[18] |
Section 3: Key Prevention Strategies & Data
Strategy 1: Optimizing Imaging Parameters
The most immediate way to reduce photobleaching is to limit the total number of photons that hit your sample.
-
Minimize Intensity: Use neutral density filters or adjust laser power to the minimum required for a good image.
-
Minimize Time: Use the fastest exposure time your detector can handle. Avoid continuous illumination; use shutters to expose the sample only during image acquisition.
-
Locate Region of Interest: Use a lower magnification or transmitted light to find your target area before exposing it to high-intensity fluorescence excitation.
Strategy 2: Using Antifade Reagents
Adding chemical protectants is the most robust method for preventing photobleaching. These can be commercial formulations or prepared in the lab.
Table 1: Comparison of Common Antifade Reagents and Systems
| Reagent/System | Mechanism of Action | Primary Application | Pros | Cons |
| n-Propyl Gallate (NPG) | ROS Scavenger | Fixed Cells (in glycerol/PBS) | Effective for many fluorophores; simple to prepare in a mounting medium.[22] | Can reduce the initial fluorescence intensity of some dyes.[23] Does not dissolve well in purely aqueous solutions.[22][24] |
| p-Phenylenediamine (PPD) | ROS Scavenger | Fixed Cells (in glycerol/PBS) | Very effective at retarding fading.[23] | Can be toxic and unstable (turns brown upon oxidation).[25] Can destroy the fluorescence of Cy dyes and phycoerythrins. Requires careful pH control.[26][27] |
| Trolox (Vitamin E analog) | Triplet State Quencher & ROS Scavenger | Live & Fixed Cells | Cell-permeable and water-soluble. Very effective at reducing blinking and photobleaching of Cy5.[28] Works via a dual redox mechanism. | Effectiveness can be concentration-dependent. |
| Oxygen Scavenger Systems (e.g., GLOX, PCD, POC) | Enzymatic removal of dissolved oxygen | Live & Fixed Cells (in buffer) | Dramatically increases fluorophore lifetime by removing a key reactant in photobleaching.[5][6][29] | Can deplete cellular ATP in live cells.[5][6] Some systems (GLOX, PCD) can cause a pH drop in weakly buffered solutions.[30] |
| Commercial Mountants (e.g., ProLong, SlowFade, VECTASHIELD) | Proprietary mix of scavengers & quenchers | Fixed Cells | Optimized and quality-controlled for high performance and stability.[13][14][31] Available in hardening and non-hardening formulas.[13] | Can be expensive. Performance varies between brands and with different dyes.[23][32] |
Section 4: Experimental Protocols
Protocol 1: Preparation of an Antifade Imaging Buffer for Live Cells (GLOX + Trolox)
This protocol describes a commonly used "ROXS" (Reducing and Oxidizing System) buffer for single-molecule or demanding live-cell imaging experiments.
Materials:
-
Imaging Buffer (e.g., HEPES-buffered saline, pH 7.5)
-
Glucose (D-glucose)
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Procedure:
-
Prepare Stock Solutions:
-
Glucose: 20% (w/v) in ultrapure water. Sterile filter and store at 4°C.
-
Glucose Oxidase (GLOX): 10 mg/mL in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5). Store in small aliquots at -20°C.
-
Catalase (CAT): 10 mg/mL in a suitable buffer (e.g., 50 mM Potassium Phosphate, pH 7). Store in small aliquots at -20°C.
-
Trolox: 100 mM in DMSO. Store in small aliquots at -20°C, protected from light.
-
-
Prepare Final Imaging Buffer (Example for 1 mL):
-
Start with ~950 µL of your primary imaging buffer.
-
Add 50 µL of 20% Glucose stock (Final concentration: 1%).
-
Add 1 µL of 10 mg/mL Glucose Oxidase stock (Final concentration: 10 µg/mL).
-
Add 1 µL of 10 mg/mL Catalase stock (Final concentration: 10 µg/mL).
-
Add 1-2 µL of 100 mM Trolox stock (Final concentration: 1-2 mM).
-
Adjust volume to 1 mL with imaging buffer.
-
-
Application:
-
This buffer should be prepared fresh immediately before use, as the oxygen scavenging activity is finite.
-
Replace the cell culture medium with the final antifade imaging buffer just before placing the sample on the microscope.
-
For live-cell experiments, be aware that enzymatic oxygen removal can impact cell metabolism and ATP levels.[5][6]
-
Protocol 2: Mounting Fixed Samples with a Homemade Antifade Medium (n-Propyl Gallate)
This protocol provides a simple recipe for a glycerol-based antifade mounting medium.
Materials:
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl Gallate (NPG)
-
Dimethyl Sulfoxide (DMSO)
-
Ultrapure Water
Procedure:
-
Prepare 20% NPG Stock: Dissolve 200 mg of n-propyl gallate in 1 mL of DMSO. This must be done in a chemical fume hood. NPG does not dissolve well in aqueous solutions directly.[22][24]
-
Prepare Mounting Medium Base: In a 50 mL conical tube, thoroughly mix:
-
9 mL Glycerol
-
1 mL 10X PBS
-
-
Combine and Mix:
-
While vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.
-
Continue to vortex or mix until the solution is homogeneous. The final concentration of NPG will be 0.2%.
-
-
Storage and Use:
-
Aliquot the final medium into small, light-blocking tubes and store at -20°C.
-
To use, thaw an aliquot and allow it to reach room temperature.
-
Apply a small drop (5-10 µL) to the sample on the microscope slide and carefully place a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish for long-term storage. Store slides flat and in the dark at 4°C.[18]
-
Section 5: Visual Guides and Mechanisms
Diagram 1: The Photobleaching Pathway of Cyanine Dyes
Caption: Simplified Jablonski diagram showing the key steps leading to photobleaching of a fluorophore like this compound.
Diagram 2: Mechanism of Action for Antifade Reagents
Caption: Antifade reagents prevent photobleaching by either quenching the reactive triplet state or scavenging oxygen.
Diagram 3: Troubleshooting Workflow for this compound Photobleaching
Caption: A logical workflow to diagnose and resolve common causes of this compound photobleaching during experiments.
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05063E [pubs.rsc.org]
- 10. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramolecular photostabilization via triplet-state quenching: design principles to make organic fluorophores “self-healing” - Faraday Discussions (RSC Publishing) DOI:10.1039/C5FD00114E [pubs.rsc.org]
- 12. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. 封入剤および褪色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
- 18. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 19. bosterbio.com [bosterbio.com]
- 20. immudex.com [immudex.com]
- 21. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 22. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 23. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. med.upenn.edu [med.upenn.edu]
- 26. ccr.cancer.gov [ccr.cancer.gov]
- 27. bidc.ucsf.edu [bidc.ucsf.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 31. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 32. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Reducing Non-Specific Binding of CY5-YNE
Welcome to the technical support center for troubleshooting experiments involving CY5-YNE. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve issues related to non-specific binding of this fluorescent alkyne probe, ensuring high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a fluorescent probe consisting of a Cyanine (B1664457) 5 (CY5) dye linked to a terminal alkyne group (-YNE). CY5 is a far-red fluorescent dye known for its brightness and photostability. The alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This makes this compound a valuable tool for visualizing and tracking a wide range of biological molecules and processes, including protein and nucleic acid labeling, and imaging of metabolic activity.
Q2: What are the primary causes of non-specific binding of this compound?
A2: Non-specific binding of this compound can arise from several factors:
-
Hydrophobic and Ionic Interactions: The CY5 dye itself is a relatively hydrophobic molecule, which can lead to non-specific interactions with cellular components like membranes and proteins.[1]
-
Alkyne Reactivity: The terminal alkyne group, particularly in the presence of the copper catalyst used in CuAAC, can sometimes react non-specifically with cellular nucleophiles, such as thiol groups in cysteine residues of proteins.
-
Copper Catalyst Effects: The copper(I) catalyst used in CuAAC reactions can contribute to background fluorescence. Copper ions can bind non-specifically to proteins and other biomolecules, and in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS) that may lead to cellular damage and increased background signal.
-
Suboptimal Protocol: Inadequate blocking, insufficient washing, or using an excessively high concentration of the this compound probe can all lead to increased non-specific binding.[1][2]
Q3: What are the initial and most critical steps to reduce high background fluorescence?
A3: The two most critical first steps are:
-
Titrate the this compound concentration: Using the lowest effective concentration of the probe is crucial to minimize non-specific binding.
-
Optimize washing steps: Increasing the number and duration of washes after probe incubation and the click reaction is essential to remove unbound probe.[2]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during experiments with this compound.
Guide 1: High Background Fluorescence in Negative Controls
Issue: You observe significant fluorescence in your negative control samples (e.g., cells not treated with the azide-modified molecule or samples without the copper catalyst).
dot
Caption: Troubleshooting workflow for high background fluorescence.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of the this compound probe | 1. Decrease this compound Concentration: Perform a titration to find the lowest concentration that provides a good signal-to-noise ratio.[2] 2. Increase Washing: Increase the number and duration of washes after the click reaction. Use a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS).[1][2] 3. Optimize Blocking: Use an effective blocking buffer before and/or during probe incubation. | Reduced background fluorescence in both test and negative control samples. |
| Copper-mediated fluorescence | 1. Optimize Copper/Ligand Ratio: Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (e.g., 5-fold) over the copper sulfate. 2. Use Fresh Reducing Agent: Prepare the sodium ascorbate (B8700270) solution fresh for each experiment. 3. Consider ROS Scavengers: In some cases, adding a reactive oxygen species scavenger to the click reaction buffer may help. | Reduced background specifically in samples where the copper-catalyzed reaction is performed. |
| Thiol-Yne Side Reactions | 1. Block Free Thiols: Pre-treat fixed and permeabilized cells with a thiol-blocking agent like N-ethylmaleimide (NEM) before the click reaction. | Reduced background in protein-rich samples. |
Guide 2: Weak or No Specific Signal
Issue: You observe very low or no fluorescence signal in your positive samples where you expect to see labeling.
dot
Caption: Troubleshooting workflow for weak or no specific signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Click Reaction | 1. Check Reagent Quality: Use high-purity this compound and freshly prepared click reaction components (copper sulfate, ligand, reducing agent). 2. Optimize Reaction Time: Increase the incubation time for the click reaction (e.g., from 30 minutes to 1 hour). 3. Optimize Reagent Concentrations: Ensure the concentrations of all click reaction components are optimal as per established protocols. | Increased fluorescence intensity in positive samples. |
| Low Target Abundance or Azide (B81097) Incorporation | 1. Verify Target Expression: Confirm the presence of the azide-modified target molecule using an alternative method if possible. 2. Optimize Azide Labeling: Ensure the conditions for incorporating the azide tag into your biomolecule of interest are optimal. | Confirmation of target presence and successful azide modification. |
| This compound Degradation or Imaging Issues | 1. Proper Probe Storage: Store this compound protected from light at -20°C or -80°C as recommended by the manufacturer. 2. Correct Imaging Settings: Use the appropriate filter sets for CY5 (Excitation max: ~650 nm, Emission max: ~670 nm). 3. Use Antifade Mountant: Use a mounting medium containing an antifade reagent to prevent photobleaching.[2] | Preservation of fluorescence signal and optimal detection. |
Experimental Protocols
Protocol 1: Titration of this compound Concentration
This protocol is designed to determine the optimal concentration of this compound that provides a high signal-to-noise ratio.
-
Prepare a series of this compound dilutions: Start with the manufacturer's recommended concentration and prepare a series of 2-fold or 5-fold dilutions (e.g., 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM).
-
Prepare replicate samples: For each concentration, prepare at least two sets of samples: your positive experimental condition and a negative control (without the azide-modified molecule).
-
Perform the staining protocol: Follow your standard protocol for fixation, permeabilization, blocking, and the click reaction, using the different concentrations of this compound.
-
Image all samples: Use identical imaging settings (e.g., laser power, exposure time, gain) for all samples.
-
Analyze the results:
-
Quantify the mean fluorescence intensity of the specific signal in your positive samples and the background fluorescence in your negative controls for each this compound concentration.
-
Calculate the signal-to-noise ratio (S/N = Mean specific signal / Mean background signal).
-
Select the lowest concentration of this compound that provides the highest signal-to-noise ratio.
-
Protocol 2: Optimization of Blocking Conditions
This protocol helps to identify the most effective blocking agent and concentration to minimize non-specific binding of this compound.
-
Prepare different blocking buffers:
-
BSA: 1%, 3%, and 5% (w/v) Bovine Serum Albumin in PBS.
-
Non-fat Dry Milk: 1%, 3%, and 5% (w/v) in PBS (Note: ensure it is well dissolved and filtered to remove particulates).
-
Normal Serum: 5% and 10% (v/v) serum from the host species of the secondary antibody (if applicable) or a non-reactive species in PBS.
-
Commercial Blocking Buffers: Prepare according to the manufacturer's instructions.
-
-
Prepare replicate samples: For each blocking condition, prepare your negative control samples.
-
Perform the blocking and staining protocol:
-
Incubate the samples with the different blocking buffers for 1 hour at room temperature.
-
Proceed with your standard this compound incubation and click reaction protocol. It is often beneficial to dilute the this compound in the respective blocking buffer.
-
-
Image and analyze:
-
Image all samples using identical settings.
-
Quantify the background fluorescence intensity for each blocking condition.
-
Select the blocking buffer that results in the lowest background fluorescence without significantly diminishing the specific signal in your positive samples (which should be run in parallel with the optimal blocking condition identified).
-
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Commonly used, relatively inexpensive.[1] | Can have batch-to-batch variability; may not be sufficient for high background issues. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and can be very effective. | May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays; can sometimes cause higher background with cyanine dyes. |
| Normal Serum | 5-10% (v/v) | Can be very effective at reducing non-specific antibody binding. | Less relevant for small molecule probes; can be expensive. |
| Commercial/Synthetic Blockers | Varies | Often optimized for low background and consistent performance.[3] | Can be more expensive. |
Data Presentation
Table 1: Hypothetical Data for this compound Titration
| This compound Conc. (µM) | Mean Specific Signal (a.u.) | Mean Background Signal (a.u.) | Signal-to-Noise Ratio |
| 10 | 15000 | 3000 | 5.0 |
| 5 | 12000 | 1500 | 8.0 |
| 2.5 | 9500 | 1000 | 9.5 |
| 1 | 6000 | 750 | 8.0 |
| 0.5 | 3500 | 600 | 5.8 |
In this example, 2.5 µM would be the optimal concentration.
Table 2: Hypothetical Data for Blocking Agent Comparison
| Blocking Agent | Mean Background Signal (a.u.) |
| No Blocking | 3500 |
| 1% BSA | 2000 |
| 3% BSA | 1500 |
| 5% Non-fat Dry Milk | 1800 |
| Commercial Blocker X | 1200 |
In this example, Commercial Blocker X or 3% BSA would be the preferred choice.
By systematically working through these FAQs and troubleshooting guides, researchers can effectively minimize non-specific binding of this compound and achieve high-quality, reliable results in their experiments.
References
Technical Support Center: Optimizing CY5-YNE Click Chemistry
Welcome to the technical support center for CY5-YNE click chemistry applications. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound click chemistry?
This compound is a fluorescent dye molecule containing a terminal alkyne group (-YNE). It is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry," to covalently attach the bright, far-red Cy5 fluorophore to a target molecule (e.g., a protein, nucleic acid, or small molecule) that has been functionalized with an azide (B81097) group (-N₃). This reaction is highly specific, efficient, and widely used for fluorescent labeling in biological research.[1][2][3][4] The resulting stable triazole linkage ensures a permanent fluorescent tag on the molecule of interest.[5][6]
Q2: What are the key components of a this compound click reaction?
A typical this compound click reaction includes:
-
This compound: The alkyne-modified fluorescent dye.
-
Azide-modified Biomolecule: The protein, oligonucleotide, or other molecule you intend to label.
-
Copper(I) Catalyst: This is the active catalyst for the cycloaddition. It is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[7]
-
Reducing Agent: A reagent, most commonly sodium ascorbate (B8700270), is required to reduce the Cu(II) precursor to the active Cu(I) state and maintain it.[8] It is critical to use a freshly prepared solution as sodium ascorbate can readily oxidize in air.[9][10]
-
Copper Ligand: A chelating ligand, such as THPTA or BTTAA, is essential. It stabilizes the Cu(I) catalyst, improves reaction efficiency, and protects the target biomolecule from oxidative damage caused by copper-generated reactive oxygen species (ROS).[8][11]
Q3: Why is a ligand like THPTA or BTTAA necessary?
While the CuAAC reaction can proceed without a ligand, using one is highly recommended for bioconjugation for several key reasons:
-
Accelerates Reaction Rate: Ligands significantly increase the reaction speed, allowing for efficient conjugation even at low reactant concentrations.[7]
-
Stabilizes Copper(I): The active Cu(I) oxidation state is unstable in aqueous, aerobic environments. Ligands protect it from oxidation to the inactive Cu(II) state.
-
Prevents Biomolecule Damage: Copper ions, in combination with a reducing agent like ascorbate, can generate reactive oxygen species (ROS) that may oxidize and damage sensitive amino acids (like methionine or histidine) or the Cy5 dye itself.[8][11][12] The ligand sequesters the copper ion, minimizing these side reactions.[8]
-
Improves Solubility: Water-soluble ligands like THPTA ensure the catalyst remains in solution in aqueous buffers typically used for biomolecules.[10]
Troubleshooting Guide
This guide addresses common problems encountered during this compound click chemistry reactions in a question-and-answer format.
Problem: Low or No Product Yield
Q: I am seeing very little or no fluorescently labeled product. What went wrong?
A: Low yield is one of the most common issues and can stem from several sources. The key is to systematically check the integrity and concentration of each reaction component.
-
Inactive Catalyst: The most frequent culprit is the oxidation of the Cu(I) catalyst.
-
Sodium Ascorbate: Did you use a freshly prepared solution of sodium ascorbate? Ascorbate solutions are prone to rapid oxidation by air and should be made immediately before use.[9][10]
-
Oxygen: Was the reaction mixture properly degassed? Oxygen can inhibit the reaction by oxidizing the Cu(I) catalyst. For sensitive biomolecules, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[9][10]
-
-
Reagent Stoichiometry: Ensure the molar ratios of your reactants are optimal. A molar excess of the this compound dye (e.g., 1.5-10 fold excess over the azide-molecule) is often recommended, but this must be optimized for your specific application.[10]
-
Suboptimal Component Concentrations: The concentrations of copper and ligand are critical. Very low concentrations may result in a slow reaction, while excessively high concentrations can lead to protein precipitation or other side reactions. Refer to the data tables below for recommended starting concentrations.
-
Problematic Buffers: Avoid buffers containing primary amines (e.g., Tris) or strong chelators (e.g., EDTA, citrate) in your protein/oligonucleotide stock solution, as they can interfere with the reaction.[13][14][15] Dialysis against a compatible buffer like PBS or HEPES is recommended.
Problem: High Background or Non-Specific Labeling
Q: My final product shows high background fluorescence after purification. What is the cause?
A: High background is typically due to either unreacted this compound or non-specific binding of the dye to your biomolecule.
-
Insufficient Purification: Free, unreacted this compound must be thoroughly removed. Standard methods like spin columns or dialysis may not be sufficient. High-resolution techniques like size-exclusion chromatography (SEC) or HPLC are often necessary for complete removal.[14]
-
Hydrophobic Interactions: The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins. This can be mitigated by including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers during purification.
-
Precipitation and Aggregation: If the this compound or the labeled product precipitates, it can be difficult to remove. Ensure that the concentration of this compound is not above its solubility limit in the reaction buffer. Using a sulfonated, more water-soluble version of this compound can help prevent this issue.[6][10]
Problem: Product Aggregation or Precipitation
Q: My protein precipitates or aggregates during or after the reaction. How can I prevent this?
A: Aggregation can be caused by the reaction conditions or by the properties of the final labeled product.
-
Excessive Reaction Time: Click reactions are often very fast. Extended incubation times (e.g., several hours) when the reaction is complete within minutes can sometimes lead to aggregation. It is highly recommended to perform a time-course experiment (e.g., testing 5, 15, 30, and 60 minutes) to find the optimal reaction time that yields sufficient product without causing aggregation.
-
High Copper Concentration: While catalytic, high concentrations of copper can sometimes promote protein aggregation. Try reducing the final copper concentration while maintaining an optimal ligand-to-copper ratio (e.g., 5:1).[16]
-
Ascorbate Byproducts: Byproducts of ascorbate oxidation can sometimes react with amino acid side chains (like lysine (B10760008) and arginine), leading to modifications that cause aggregation.[8] The inclusion of additives like aminoguanidine (B1677879) in the reaction buffer can help mitigate this by scavenging these reactive byproducts.[8][10]
Problem: Degradation of CY5 Dye or Labeled Biomolecule
Q: The fluorescence of my final product is weaker than expected, suggesting the dye was damaged. What happened?
A: The Cy5 dye and certain amino acids are susceptible to oxidative damage from reactive oxygen species (ROS) generated by the copper catalyst in the presence of oxygen and a reducing agent.[8][11]
-
Insufficient Ligand: The primary defense against oxidative damage is the copper-chelating ligand. Ensure you are using a sufficient excess of the ligand relative to the copper (a 5:1 molar ratio is a common starting point).[16] The ligand protects both the biomolecule and the dye by stabilizing the copper ion.[10]
-
Oxygen Exposure: Minimize the reaction's exposure to atmospheric oxygen by degassing the solution or working under an inert atmosphere.[9][10] Less oxygen means fewer ROS will be generated.
-
Light Exposure: Cy5 is a photosensitive molecule. Always handle this compound and the final labeled product in low-light conditions and store them protected from light to prevent photobleaching.[15][17]
Quantitative Data and Optimization Parameters
The following tables provide recommended starting concentrations and a comparison of common ligands to aid in reaction optimization.
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Component | Stock Concentration | Recommended Final Concentration | Notes |
| Biomolecule (Azide) | 1-10 mg/mL (Protein) or 10-100 µM (Oligo) | 1-50 µM | Final concentration depends heavily on the specific application and biomolecule. |
| This compound | 1-10 mM in DMSO or DMF | 1.5 - 10x molar excess over biomolecule | Start with a 3-5x excess. High excess can lead to background issues. |
| Copper (II) Sulfate | 10-100 mM in H₂O | 50 µM - 2 mM | Start with 250-500 µM. Higher concentrations can cause aggregation/damage.[16][18] |
| Ligand (THPTA/BTTAA) | 25-50 mM in H₂O | 5x molar excess over Copper | A 5:1 ligand:Cu ratio is a robust starting point to ensure catalyst stability and prevent side reactions.[16] |
| Sodium Ascorbate | 50-100 mM in H₂O | 5-10 mM (10-20x molar excess over Cu) | Must be prepared fresh. Acts as the reducing agent. |
Table 2: Comparison of Common Copper-Chelating Ligands
| Ligand | Key Characteristics | Recommended Use Case |
| THPTA | Highly water-soluble, effectively stabilizes Cu(I) and accelerates the reaction. A well-established standard. | General bioconjugation in aqueous buffers. Excellent for protecting proteins from oxidative damage.[10] |
| BTTAA | Can promote a higher reaction efficiency and faster kinetics than THPTA under certain conditions.[16][19] | When faster reaction times are needed or when THPTA provides suboptimal yields. Particularly effective in combination with picolyl-azide substrates.[20] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a starting point for labeling 1 mg of an azide-modified protein. Optimization of component ratios and incubation time is recommended.
1. Reagent Preparation:
-
Protein Solution: Prepare 100 µL of your azide-modified protein at a concentration of 10 mg/mL in an amine-free buffer (e.g., PBS, HEPES) at pH 7.4. If the protein is in a buffer like Tris, perform a buffer exchange into PBS.
-
This compound Stock: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
CuSO₄ Stock: Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Ligand Stock: Prepare a 50 mM stock solution of THPTA or BTTAA in deionized water.
-
Sodium Ascorbate Stock: Immediately before use , dissolve sodium ascorbate in deionized water to create a 100 mM stock solution. Do not store or reuse this solution.[9]
2. Reaction Setup (Order of Addition is Critical):
-
To the 100 µL of protein solution, add the desired molar excess of the 10 mM this compound stock solution. Mix gently.
-
Prepare the catalyst premix in a separate tube: Combine 5 µL of 50 mM CuSO₄ with 25 µL of 50 mM Ligand stock (this maintains a 5:1 ligand:copper ratio). Vortex briefly.
-
Add the 30 µL of catalyst premix to the protein/dye mixture.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution. The final reaction volume will be ~155 µL with final concentrations of ~1.6 mM CuSO₄, ~8 mM Ligand, and ~16 mM Sodium Ascorbate.
-
Optional: Gently purge the tube with argon or nitrogen for 20-30 seconds before closing the cap to remove oxygen.[9][10]
3. Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light. For initial optimization, test shorter time points (e.g., 15 minutes) to avoid potential aggregation.
4. Purification:
-
Remove the unreacted this compound and reaction components immediately after incubation.
-
For rapid cleanup, use a desalting spin column (e.g., a G-25 column) equilibrated with your desired storage buffer.[14]
-
For highest purity, use size-exclusion chromatography (SEC) or reverse-phase HPLC.[9]
5. Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C/-80°C for long-term storage, always protected from light.[15]
Visual Guides
Reaction Mechanism
Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Experimental Workflow
Caption: Step-by-step workflow for this compound bioconjugation.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common click chemistry issues.
References
- 1. abpbio.com [abpbio.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry [organic-chemistry.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. abcam.com [abcam.com]
- 16. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CY5-YNE Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with CY5-YNE and ensuring successful experimental outcomes.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses specific problems you may encounter when dissolving and using this compound in your experiments.
Q1: My non-sulfonated this compound is not dissolving in my aqueous buffer.
A1: Non-sulfonated this compound has very poor solubility in water.[1] It is essential to first dissolve the dye in an organic solvent before introducing it to your aqueous reaction mixture.
-
Recommended Solvents: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for creating a stock solution.[1][2]
-
Protocol:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.
-
This stock solution can then be added to your aqueous buffer. Ensure the final concentration of the organic solvent in your reaction is compatible with your experimental system.
-
Q2: After adding my this compound stock solution in DMSO to my aqueous buffer, a precipitate formed. What should I do?
A2: Precipitation upon addition to an aqueous buffer is a common issue with non-sulfonated cyanine (B1664457) dyes. This is due to the dye's hydrophobic nature.
-
Mitigation Strategies:
-
Final Organic Solvent Concentration: For labeling reactions, a final concentration of 5-20% DMSO or DMF is often necessary to maintain solubility.[3]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This can help prevent localized high concentrations of the dye that can lead to precipitation.
-
Consider a Sulfonated Version: If your experiment cannot tolerate organic solvents, using a sulfonated version of this compound (Sulfo-Cyanine5-alkyne) is highly recommended. Sulfonated cyanine dyes are water-soluble and less prone to aggregation in aqueous environments.[3][4][5]
-
Q3: I am performing a cell-based assay and am concerned about the toxicity of the DMSO used to dissolve the this compound.
A3: DMSO can be toxic to cells at higher concentrations. The sensitivity to DMSO varies between cell lines.
-
Recommended Final DMSO Concentration:
-
For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.1% to minimize effects on cell viability.[6]
-
Many cell lines can tolerate up to 0.5% DMSO, and some even up to 1%, without significant cytotoxicity.[7][8]
-
It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerable concentration.
-
-
Experimental Controls: Always include a vehicle control in your experiments, where you treat the cells with the same final concentration of DMSO that is present in your this compound-treated samples.
Frequently Asked Questions (FAQs)
Q1: What is the difference between non-sulfonated and sulfonated this compound?
A1: The primary difference is their solubility. Non-sulfonated this compound is hydrophobic and has low aqueous solubility, requiring an organic co-solvent like DMSO or DMF.[3][5] Sulfonated this compound contains one or more sulfo-groups, which makes the molecule water-soluble and less likely to aggregate in aqueous buffers.[3][4][5] Their spectral properties are nearly identical.[4][5]
Q2: How should I store my this compound?
A2:
-
Lyophilized Powder: Store at -20°C in the dark. It is stable for up to 24 months under these conditions.[1]
-
Stock Solution in DMSO/DMF: Once dissolved, it is best to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Stock solutions at -20°C are typically stable for at least one month, and for up to six months at -80°C, when protected from light.[1]
Q3: Can I use solvents other than DMSO or DMF to dissolve non-sulfonated this compound?
A3: While DMSO and DMF are the most commonly recommended solvents, other options like dichloromethane (B109758) and alcohols can also be used.[1] However, the compatibility of these solvents with your specific application, especially in biological systems, must be considered.
Quantitative Data
| Compound | Solvent | Solubility | Reference |
| Cy5 alkyne (non-sulfonated) | DMSO | ≥55.6 mg/mL | [9] |
| Cyanine5 alkyne | Water | Poorly soluble (200 mg/L) | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of Non-Sulfonated this compound in DMSO
-
Equilibrate the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound with a molecular weight of approximately 556 g/mol , you would add approximately 180 µL of DMSO.
-
Vortex the vial until the dye is completely dissolved.
-
Visually inspect the solution to ensure there are no solid particles.
-
Aliquot into smaller volumes for single use and store at -20°C or -80°C, protected from light.
General Protocol for Click Chemistry Labeling of an Alkyne-Modified Oligonucleotide with an Azide (B81097) Dye
This protocol is a general guideline and may require optimization for your specific components.
-
Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.
-
Prepare the Azide Dye Solution: Prepare a 10 mM stock solution of the azide-functionalized dye (e.g., in DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine:
-
10 µL of the 1 mM alkyne-oligonucleotide solution.
-
2 µL of the 10 mM azide dye solution.
-
-
Prepare the "Click Solution" (Freshly Prepared):
-
TBTA Solution: Prepare a 0.1 M solution of TBTA in a 3:1 (v/v) mixture of DMSO and t-butanol.
-
CuBr Solution: Prepare a 0.1 M solution of CuBr in the same DMSO/t-butanol solvent mixture. This solution must be freshly prepared.
-
Quickly add 1 volume of the 0.1 M CuBr solution to 2 volumes of the 0.1 M TBTA solution to create the "click solution".
-
-
Initiate the Reaction: Add 3 µL of the freshly prepared "click solution" to the oligonucleotide/azide mixture.
-
Incubation: Mix the reaction thoroughly and incubate at 40°C for 4 hours or at room temperature overnight.
-
Purification: The labeled oligonucleotide can be purified by ethanol (B145695) precipitation or other chromatographic methods.
Visualizations
Caption: Troubleshooting workflow for dissolving non-sulfonated this compound.
Caption: General experimental workflow for this compound click chemistry labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
Technical Support Center: CY5-YNE and Ozone Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CY5-YNE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the degradation of this compound by ozone, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye that belongs to the cyanine (B1664457) family. It contains an alkyne (-YNE) functional group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2][3][4][5][6] This allows for the specific and efficient labeling of biomolecules such as proteins, peptides, and oligonucleotides that have been modified to contain an azide (B81097) group.[1][7] Its strong fluorescence in the far-red spectrum (excitation ~650 nm, emission ~670 nm) makes it a popular choice for various bio-imaging applications.[1][8]
Q2: How does ozone affect this compound fluorescence?
While direct studies on this compound are limited, extensive research on its parent compound, CY5, demonstrates a high sensitivity to environmental ozone.[8][9][10][11] Ozone, a common atmospheric pollutant, rapidly degrades the CY5 fluorophore, leading to a significant and irreversible loss of fluorescent signal.[10][11] This degradation can compromise experimental results by reducing signal intensity and lowering the signal-to-noise ratio.[8][10] Given the structural similarity, it is highly probable that this compound is also susceptible to ozone-mediated degradation.
Q3: What are the typical ambient ozone levels that can cause degradation?
Even low ambient concentrations of ozone can have a substantial impact on CY5 fluorescence. For instance, a 30-minute exposure to a relatively low ozone concentration of 15 parts per billion (ppb) can result in a 30% loss in CY5 fluorescence intensity. During summer months, ozone levels can rise to 25 ppb or even higher (10-75+ ppb), which can lead to rapid and severe dye degradation within minutes.[11]
Q4: Are there any alternatives to this compound that are more resistant to ozone?
Yes, several alternative dyes have been developed that exhibit greater stability in the presence of ozone. One such example is HyPer5, which has been shown to be significantly more resistant to both ozone-induced degradation and photobleaching compared to CY5.[11] Sulfonated dyes such as DY-647 and Alexa Fluor 647 have also demonstrated greater stability than CY5 when exposed to ozone.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, with a focus on problems arising from ozone degradation.
Issue 1: Weak or No this compound Signal
Q: I have performed my click chemistry labeling and imaging, but the this compound signal is much weaker than expected or completely absent. What could be the cause?
A: Several factors could contribute to a weak or absent signal. Beyond issues with the labeling protocol itself, ozone degradation is a primary suspect.
-
Ozone Exposure: CY5 dyes are highly sensitive to ozone.[8] Exposure of your samples, reagents, or microarrays to ambient air, especially in areas with high ozone levels, can rapidly degrade the this compound dye.[10][11]
-
Photobleaching: CY5 is also susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.[8][11] Minimize the exposure of your sample to the excitation light source.
-
Suboptimal Labeling: Inefficient click chemistry reaction due to incorrect reagent concentrations, catalyst issues, or suboptimal reaction conditions can lead to poor labeling efficiency.
Troubleshooting Steps:
-
Assess Environmental Conditions: Check the local air quality for ozone advisories. If possible, measure the ozone concentration in your laboratory.
-
Minimize Ozone Exposure: Conduct the final steps of your experiment, especially post-hybridization washes and slide scanning, in an ozone-controlled environment if available.[8][10]
-
Use Anti-Fade Mounting Media: Employ mounting media containing anti-fade reagents like n-propyl gallate to protect against photobleaching.[8]
-
Optimize Imaging Settings: Ensure you are using the correct filter sets for CY5 (Excitation max ~650 nm, Emission max ~670 nm) and minimize exposure time during image acquisition.[8]
-
Validate Labeling Protocol: Run a positive control to confirm that your click chemistry labeling protocol is working efficiently.
Issue 2: Signal Fades Rapidly During Imaging
Q: My this compound signal is initially bright but fades quickly when I start imaging. How can I prevent this?
A: Rapid signal loss during imaging is a classic sign of photobleaching, which can be exacerbated by the presence of ozone.
-
Photobleaching: As mentioned, CY5 is prone to photobleaching when exposed to high-intensity light from a microscope's excitation source.[8][11]
-
Combined Effect of Light and Ozone: The combination of light exposure and ambient ozone can accelerate the degradation of the dye.
Preventative Measures:
-
Use Photostabilizing Agents: Consider adding photostabilizing agents such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to your imaging buffer.[8]
-
Limit Light Exposure: Minimize the time your sample is exposed to the excitation light. Use the lowest possible laser power that provides an adequate signal.
-
Work in an Ozone-Reduced Environment: If possible, perform imaging in a room with an ozone filtration system or in an enclosed, ozone-controlled chamber.[8][10]
Issue 3: Inconsistent Results Across Experiments
Q: I am observing significant variability in my this compound signal intensity between experiments conducted on different days. What could be causing this inconsistency?
A: Inconsistent results, particularly with environmentally sensitive dyes like CY5, often point to fluctuations in laboratory conditions.
-
Varying Ozone Levels: Ambient ozone concentrations can vary significantly depending on the time of day, season, and weather conditions. This can lead to different rates of dye degradation from one experiment to the next.[10]
-
Differences in Protocol Timing: Even minor variations in the duration of steps where the sample is exposed to air can lead to inconsistent results if ozone levels are high.
Solutions for Improved Reproducibility:
-
Monitor and Control the Environment: Be aware of daily ozone levels. If you notice that signal intensity is consistently lower on high-ozone days, it is a strong indicator that ozone is affecting your experiments. Implementing an ozone-controlled workspace is the most effective solution.[10]
-
Standardize Protocols: Strictly adhere to your experimental protocols, paying close attention to the timing of steps where the sample is exposed to the atmosphere.
-
Use an Ozone-Stable Alternative Dye: If environmental control is not feasible, switching to a more ozone-resistant dye like HyPer5 may be the best option to ensure consistent results.[11]
Quantitative Data on CY5 Degradation
The following tables summarize the impact of ozone on CY5 fluorescence intensity based on published studies. This data is for the CY5 dye and is expected to be representative of this compound behavior.
Table 1: Effect of Ozone Concentration and Exposure Time on CY5 Fluorescence Intensity
| Ozone Concentration (ppb) | Exposure Time (minutes) | Fluorescence Intensity Loss (%) | Reference |
| 15 | 30 | 30 | |
| 30 | 150 | 89 | |
| 300 | 5 | 50 | [11] |
| 300 | 15 | >80 | [11] |
Table 2: Comparison of Ozone Stability for Different Fluorescent Dyes
| Dye | Exposure Conditions | Fluorescence Intensity Loss (%) | Reference |
| CY5 | 30 ppb ozone, 150 min | 89 | |
| DY-647 | 30 ppb ozone, 150 min | 79 | |
| Alexa Fluor 647 | 30 ppb ozone, 150 min | 75 | |
| HyPer5 | 300 ppb ozone, 15 min | No signal loss | [11] |
Experimental Protocols to Mitigate Ozone Degradation
Here are detailed methodologies that can be implemented to minimize the impact of ozone on your this compound experiments.
Protocol 1: Performing Experiments in an Ozone-Controlled Environment
This is the most effective method to prevent ozone-induced degradation.
Objective: To carry out critical experimental steps in an environment with minimal ozone levels.
Materials:
-
Ozone-controlled chamber or a laboratory equipped with carbon filtration.
-
Ozone monitor (optional, for verification).
Procedure:
-
Identify the critical steps in your workflow where the this compound labeled sample is most vulnerable to atmospheric exposure (e.g., post-washing steps, slide drying, and microarray scanning).
-
Perform all these identified steps inside an ozone-controlled chamber or a room with a dedicated air filtration system that removes ozone.
-
If using a chamber, ensure it is sealed and has been purged with filtered air to reduce ozone levels to a minimum (ideally <5 ppb).
-
For microarray experiments, conduct all steps from dye resuspension onwards in the ozone-free environment.[10]
Protocol 2: Use of an Ozone Scavenger Coating (for Microarrays)
This protocol describes a method to protect microarray slides from ozone during post-hybridization washes.
Objective: To apply a protective coating to a microarray slide that scavenges ozone at the surface.
Materials:
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 0.1% w/v in nuclease-free water).
-
Hybridized and washed microarray slides.
-
Centrifuge for drying slides.
Procedure:
-
Following the final post-hybridization wash of your microarray slides, briefly dip the slides in a solution of 0.1% SDS.
-
Immediately spin-dry the slides in a centrifuge.
-
The thin layer of SDS acts as a protective barrier, minimizing the direct interaction of ozone with the this compound dye on the slide surface.[9]
-
Scan the slides as soon as possible after drying.
Visualizations
Diagrams of Key Processes
The following diagrams illustrate the degradation pathway, a troubleshooting workflow, and an experimental workflow for ozone protection.
Caption: Simplified pathway of this compound degradation by ozone.
Caption: Troubleshooting workflow for weak or fading this compound signal.
Caption: Experimental workflow incorporating ozone protection steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. peptide.com [peptide.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. This compound [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. Method to minimize ozone effect on Cy5 fluorescent intensity in DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a novel ozone- and photo-stable HyPer5 red fluorescent dye for array CGH and microarray gene expression analysis with consistent performance irrespective of environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CY5-YNE Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in CY5-YNE experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as Sulfo-Cyanine5-alkyne, is a fluorescent dye containing a terminal alkyne group.[1][2][3] It belongs to the cyanine (B1664457) dye family, known for its brightness and photostability in the far-red region of the spectrum (excitation maximum ~650 nm, emission maximum ~670 nm).[1][4] Its primary application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to label azide-modified biomolecules such as proteins, nucleic acids, and glycans for visualization in fluorescence microscopy, flow cytometry, and other bioimaging applications.[1][2][5][6] The far-red emission is advantageous as it minimizes autofluorescence from biological samples.[4]
Q2: What is "click chemistry" in the context of this compound experiments?
A2: Click chemistry refers to a class of biocompatible, highly specific, and efficient chemical reactions. In the context of this compound, it primarily involves the reaction of the alkyne group on the this compound molecule with an azide (B81097) group that has been incorporated into a target biomolecule. This forms a stable covalent bond, effectively "clicking" the fluorescent dye onto the target. The two main types of click chemistry used with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to accelerate the reaction between the terminal alkyne of this compound and an azide on the target molecule.[7][8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a toxic copper catalyst, making it ideal for live-cell imaging.[6][10][11][12]
Q3: What are the main causes of a low signal-to-noise ratio in this compound experiments?
A3: A low signal-to-noise ratio in this compound experiments can stem from several factors, which can be broadly categorized as either high background or low signal.
High Background Sources:
-
Autofluorescence: Endogenous fluorescence from cellular components.[13][14]
-
Non-specific binding: The this compound dye or the labeled biomolecule may bind to unintended targets due to hydrophobic or ionic interactions.[13][15][16] Cyanine dyes, in particular, can exhibit non-specific binding to monocytes and macrophages.[15][17]
-
Suboptimal staining protocol: Inadequate blocking, insufficient washing, or using too high a concentration of the dye can lead to increased background.[13][16][18]
-
Reagent precipitation: If the click chemistry reaction cocktail is not fully dissolved, it can form fluorescent precipitates.[19]
Low Signal Sources:
-
Inefficient click reaction: Suboptimal concentrations of reagents, degraded catalyst, or steric hindrance of the alkyne or azide groups can lead to poor labeling.[19]
-
Low abundance of the target molecule: If the target biomolecule is not highly expressed, the resulting signal will be weak.[19]
-
Photobleaching: Exposure of the sample to intense excitation light can lead to the destruction of the fluorophore.[19][20][21]
-
Fluorescence quenching: The fluorescence of CY5 can be quenched by certain molecules, such as guanine (B1146940) in DNA or through interactions with other dyes or nanoparticles.[22][23][24][25]
Troubleshooting Guide
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence | - Include an unstained sample as a control to assess the level of autofluorescence.[13] - Use a mounting medium containing an anti-fade reagent.[19] - Consider using alternative fixation methods, as aldehyde fixatives can increase autofluorescence.[13] |
| Non-Specific Binding of this compound | - Optimize the concentration of this compound by performing a titration.[14] - Increase the number and duration of wash steps after the click reaction.[18] - Use a blocking buffer appropriate for cyanine dyes; some commercial buffers are available to reduce non-specific binding to monocytes.[15][17][26] - Include a mild detergent like Tween-20 in the wash buffers.[18] |
| Incomplete Reaction or Reagent Precipitation | - Ensure all components of the click reaction cocktail are fully dissolved before adding them to the sample.[19] - Prepare the click reaction cocktail immediately before use.[19] |
Issue 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Inefficient Click Chemistry (CuAAC) | - Use fresh solutions of copper sulfate (B86663) and the reducing agent (e.g., sodium ascorbate).[7] - Optimize the concentrations of copper, ligand (e.g., THPTA), and reducing agent.[7][8][27] - Ensure the alkyne and azide groups on the reacting molecules are accessible and not sterically hindered.[19] |
| Photobleaching | - Minimize the exposure of the sample to excitation light.[19] - Use an anti-fade mounting medium.[28][29] - Consider using photostabilizing agents like ergothioneine.[20] |
| Low Target Abundance | - Consider using a signal amplification strategy, such as click-based amplification, which can improve the signal-to-noise ratio.[30] |
| Fluorescence Quenching | - Be aware of potential quenchers in your system. For example, proximity to guanine bases can quench cyanine dye fluorescence.[25] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
-
Cell Fixation and Permeabilization:
-
Blocking:
-
Incubate the cells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[19]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. The final concentrations of reagents may need to be optimized. A starting point is provided in the table below.
-
Add the components in the specified order to avoid precipitation. It is recommended to mix the copper sulfate and ligand before adding them to the reaction mixture.[8][9]
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.[19]
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
Wash an additional two times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium, with a nuclear counterstain like DAPI if desired.[19]
-
Image the sample using appropriate filter sets for CY5.
-
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Starting Concentration | Range for Optimization |
| This compound | 1-5 µM | 0.5 - 10 µM |
| Copper(II) Sulfate (CuSO₄) | 100 µM | 50 - 250 µM[31] |
| Copper Ligand (e.g., THPTA) | 500 µM | 250 - 1250 µM[31] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM | 1 - 5 mM[31] |
Note: The optimal concentrations can vary depending on the specific application and cell type.[19]
Visualizations
Experimental Workflow for this compound Labeling
Caption: Workflow for labeling biomolecules with this compound using click chemistry.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical flow for troubleshooting low signal-to-noise ratio issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy5-alkyne | 1223357-57-0 [amp.chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 5. This compound [myskinrecipes.com]
- 6. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 16. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. biocompare.com [biocompare.com]
- 29. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
- 30. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
Technical Support Center: Troubleshooting High Background Fluorescence with CY5-YNE
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve issues of high background fluorescence when using CY5-YNE in your experiments. High background can obscure specific signals, leading to difficulties in data interpretation. This guide provides a structured approach to identifying and mitigating the common causes of this issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, or Sulfo-Cyanine5-alkyne, is a fluorescent dye containing a terminal alkyne group.[1][2] It is commonly used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach the fluorescent Cy5 dye to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.[1][3][4][5] Its bright, far-red fluorescence (excitation ~650 nm, emission ~680 nm) is ideal for various imaging applications, including fluorescence microscopy and flow cytometry, as it helps to minimize interference from natural cellular autofluorescence which is more prevalent in the blue-green spectrum.[1][6][7]
Q2: What are the most common causes of high background fluorescence with this compound?
A2: High background fluorescence in experiments using this compound can stem from several factors:
-
Non-specific binding of the this compound probe: The dye itself may bind to cellular components or surfaces in a non-covalent manner.[8][9] Cyanine (B1664457) dyes, in general, have a known tendency to bind non-specifically to certain cell types like monocytes and macrophages.[8][10][11]
-
Issues with the click chemistry reaction: The copper catalyst used in the CuAAC reaction can mediate non-specific interactions.[8] An excess of the alkyne probe can also lead to off-target labeling.[12][13]
-
Probe aggregation: this compound, like other cyanine dyes, can form aggregates, which may appear as fluorescent puncta in your sample and contribute to background noise.[14][15][16]
-
Insufficient washing: Failure to adequately remove unbound this compound after the click reaction is a frequent cause of diffuse background.
-
Sample autofluorescence: The biological sample itself may possess intrinsic fluorescence that overlaps with the emission spectrum of Cy5.[6][7][17]
Q3: Can the alkyne group on this compound contribute to non-specific binding?
A3: Yes, there is evidence that terminal alkynes can participate in non-specific, copper(I)-dependent reactions with proteins.[8] This off-target labeling is a potential source of background signal. The ideal experimental design to minimize this involves using an alkyne-probe and an azide-tag, but this is not always synthetically feasible.[12]
Troubleshooting Guides
Here are detailed troubleshooting guides for specific issues you may encounter.
Issue 1: High, Diffuse Background Fluorescence Across the Entire Sample
This is often indicative of unbound this compound probe or widespread non-specific binding.
Troubleshooting Steps:
-
Optimize this compound Concentration: A high concentration of the fluorescent probe increases the likelihood of non-specific binding. Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal without elevating the background.
| Parameter | Recommendation |
| Starting Concentration | Follow the manufacturer's recommendation. |
| Titration Range | Test 2-fold and 5-fold lower concentrations. |
-
Enhance Washing Steps: Inadequate washing is a primary contributor to high background.
| Parameter | Standard Protocol | Optimized Protocol |
| Number of Washes | 3 washes | 5 or more washes |
| Wash Duration | 5 minutes per wash | 10-15 minutes per wash |
| Wash Buffer Additive | PBS or TBS | PBS or TBS + 0.1% Tween-20 |
-
Implement a Blocking Step: Just as in immunofluorescence, a blocking step prior to the click reaction can significantly reduce non-specific binding.
-
After sample fixation and permeabilization, wash the sample three times with PBS for 5 minutes each.
-
Incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Proceed with the click chemistry reaction as per your protocol.
-
Following the click reaction, wash the sample with PBS containing 0.1% Tween-20 for 10-15 minutes.
-
Repeat the wash step at least four more times.
-
Proceed with subsequent staining steps (e.g., nuclear counterstain) and imaging.
Issue 2: Bright, Fluorescent Puncta or Aggregates in the Sample
This issue often points to the precipitation or aggregation of the this compound probe.
Troubleshooting Steps:
-
Centrifuge the this compound Stock Solution: Before preparing your click reaction cocktail, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully pipette the supernatant for use.
-
Ensure Proper Solubilization: this compound is typically dissolved in an organic solvent like DMSO.[16] Ensure the stock solution is fully dissolved before use. When adding it to your aqueous reaction buffer, vortex the mixture immediately to prevent precipitation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your this compound stock solution into smaller, single-use volumes to prevent degradation and aggregation that can result from repeated freeze-thaw cycles.[2]
Issue 3: High Background in Negative Controls (No Azide Label)
If you observe significant fluorescence in your negative controls, it strongly suggests that the background is due to non-specific interactions of the this compound or the click reaction components with your sample.
Troubleshooting Steps:
-
Optimize the Click Reaction Cocktail: The composition of your click reaction cocktail can influence non-specific background.
-
Copper(I) Source: Ensure you are using a reliable source of Cu(I), often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).
-
Copper Ligand: The use of a copper-chelating ligand (e.g., THPTA or BTTAA) is highly recommended. These ligands stabilize the Cu(I) oxidation state, improve reaction efficiency, and can reduce copper-mediated non-specific binding.[1][11][18]
-
Reagent Ratios: The ratio of the components is critical. An excess of sodium ascorbate (B8700270) relative to CuSO₄ can help minimize non-specific labeling.[19]
-
| Component | Recommended Concentration Range |
| CuSO₄ | 50-100 µM |
| Copper Ligand (e.g., THPTA) | 250-500 µM (5-fold excess to Cu) |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM |
| This compound | 1-10 µM (to be optimized) |
-
Post-Reaction Copper Chelation: Consider adding a final wash step with a copper chelator like EDTA (5 mM) to remove any residual copper ions that may contribute to background fluorescence.
-
Prepare your azide-labeled sample.
-
Prepare the click reaction cocktail. Important: Add the components in the following order, vortexing gently after each addition: a. Buffer (e.g., PBS) b. This compound c. CuSO₄ and Copper Ligand (pre-mixed) d. Reducing Agent (freshly prepared)
-
Add the cocktail to your sample and incubate for the desired time.
-
Proceed with the optimized washing protocol described in "Issue 1".
Issue 4: High Background Inherent to the Sample (Autofluorescence)
If you observe background fluorescence even in unstained, untreated samples, the issue is likely autofluorescence.
Troubleshooting Steps:
-
Use a Far-Red Fluorophore (like CY5): You are already using a good fluorophore choice to minimize autofluorescence. However, in some tissues (e.g., those with high lipofuscin content), autofluorescence can still be an issue in the red and far-red channels.[17]
-
Use an Autofluorescence Quenching Agent: Several chemical treatments can reduce autofluorescence. These are typically applied after fixation and permeabilization but before the blocking step.
| Quenching Agent | Typical Application | Considerations |
| Sodium Borohydride (0.1% in PBS) | Reduces aldehyde-induced autofluorescence.[17] | Can increase autofluorescence from red blood cells.[17] |
| Sudan Black B | Effective for lipofuscin quenching.[17] | Can introduce its own background in red channels.[17] |
| Commercial Quenching Reagents (e.g., TrueBlack®) | Broad-spectrum autofluorescence reduction.[17] | May slightly reduce specific signal.[17] |
Visualizing the Troubleshooting Process
The following diagrams illustrate the key workflows and decision points in troubleshooting high background fluorescence with this compound.
Caption: A decision-making workflow for troubleshooting high background fluorescence.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 4. peptide.com [peptide.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. oraclebio.com [oraclebio.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
CY5-YNE Stability in Different Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of CY5-YNE in various buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For maximum shelf-life, this compound should be stored dehydrated at -20°C or -80°C, protected from light.[1] Once reconstituted, it is crucial to follow specific storage guidelines to maintain its integrity.
Q2: How should I reconstitute this compound?
It is recommended to reconstitute non-sulfonated cyanine (B1664457) dyes like this compound in an organic co-solvent such as anhydrous DMSO or DMF before diluting with an aqueous buffer. This is necessary for efficient reaction with biomolecules in aqueous solutions. The final concentration of the organic co-solvent should be minimized as much as possible for your experiment.
Q3: In what type of buffer should I store reconstituted this compound?
For short-term storage (days to a week), a sterile, neutral to slightly alkaline biological buffer (pH 7.0-8.5) is recommended. For longer-term storage, it is best to store the reconstituted probe in small aliquots at -20°C or -80°C for several months.[1] Avoid acidic solutions as they can lead to degradation of the oligonucleotide to which the dye might be attached.[1]
Q4: How does pH affect the stability of this compound?
The fluorescence of the Cy5 dye is relatively stable across a broad pH range of 4 to 10. However, the stability of the entire this compound molecule, particularly the terminal alkyne group, can be compromised under strongly acidic or basic conditions. Terminal alkynes are more acidic than other hydrocarbons and can be deprotonated by strong bases, which may affect their reactivity in Click Chemistry.[2][3][4] Acidic conditions should also be avoided to prevent potential degradation.[1]
Q5: Can I freeze and thaw my reconstituted this compound solution?
It is highly recommended to avoid repeated freeze-thaw cycles as this can denature the probe, especially if it is conjugated to a biomolecule.[1] It is best practice to store the reconstituted probe in single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low fluorescence signal after storage | 1. Photobleaching: Exposure to light. 2. Chemical Degradation: Improper buffer pH or composition. 3. Low Concentration: Storing in a highly diluted form. | 1. Always store this compound in the dark. Minimize light exposure during handling. 2. Ensure the buffer pH is between 7.0 and 8.5. Avoid buffers with components that could react with the dye or the alkyne. 3. Store probes at a high concentration and make working dilutions immediately before use.[1] |
| Reduced reactivity in Click Chemistry | 1. Degradation of the Alkyne Group: Storage in a highly alkaline buffer (pH > 9) for an extended period. 2. Oxidation: Presence of oxidizing agents in the buffer. | 1. For long-term storage, use a buffer with a pH closer to neutral (7.0-7.4). If a higher pH is required for the reaction, adjust the pH of the working solution just before use. 2. Use freshly prepared buffers with high-purity reagents. Avoid buffers known to contain oxidizing species. |
| Precipitation of the dye after reconstitution | Poor Solubility: Insufficient organic co-solvent for non-sulfonated this compound in an aqueous buffer. | Ensure the dye is fully dissolved in an appropriate organic solvent (e.g., DMSO) before adding it to the aqueous buffer. |
This compound Stability Summary
The following table provides a qualitative summary of this compound stability under different storage conditions. For critical applications, it is always recommended to perform a stability test in your specific buffer.
| Buffer Condition | Temperature | Expected Stability (Qualitative) | Recommendation |
| Dehydrated | -20°C to -80°C | Excellent (months to years) | Recommended for long-term storage. |
| Reconstituted in DMSO | -20°C to -80°C | Good (several months) | Store in small, single-use aliquots to avoid moisture and freeze-thaw cycles. |
| Aqueous Buffer (pH 7.0-8.5) | 4°C | Fair (days to a week) | Suitable for short-term storage. Protect from light. |
| Aqueous Buffer (pH < 6.5) | 4°C | Poor | Not recommended. Potential for degradation. |
| Aqueous Buffer (pH > 9.0) | 4°C | Fair to Poor | Use with caution for short periods. Potential for alkyne deprotonation and degradation over time. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Custom Buffer
This protocol allows you to determine the stability of this compound in your specific experimental buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your custom buffer
-
A control buffer with known stability (e.g., 1x PBS, pH 7.4)
-
Fluorometer or fluorescence plate reader
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution:
-
Reconstitute a known quantity of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test and Control Solutions:
-
Dilute the this compound stock solution in your custom buffer to a final working concentration (e.g., 10 µM).
-
Prepare a similar dilution in the control buffer (1x PBS, pH 7.4).
-
Protect both solutions from light by using amber tubes or wrapping them in foil.
-
-
Initial Measurements (Time = 0):
-
Immediately after preparation, measure the absorbance spectrum of both solutions to determine the initial concentration.
-
Measure the fluorescence intensity of both solutions using the appropriate excitation and emission wavelengths for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).
-
-
Incubation:
-
Store the test and control solutions under your desired storage conditions (e.g., 4°C in the dark).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week), take aliquots from the test and control solutions.
-
Repeat the absorbance and fluorescence measurements from step 3.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (Time = 0).
-
Plot the normalized fluorescence intensity versus time for both your custom buffer and the control buffer.
-
A significant decrease in fluorescence intensity in your custom buffer compared to the control buffer indicates instability.
-
Visualizations
References
impact of degree of labeling on CY5-YNE fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the degree of labeling on CY5-YNE fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important for this compound fluorescence?
A1: The Degree of Labeling (DOL) refers to the average number of this compound dye molecules conjugated to a single target molecule (e.g., a protein or antibody).[1][2] It is a critical parameter because it directly influences the fluorescence intensity of the conjugate.[3] While a higher DOL might seem desirable for a stronger signal, excessive labeling can lead to fluorescence quenching, which paradoxically reduces the fluorescence output.[2][4] Therefore, optimizing the DOL is crucial for achieving the brightest possible signal in your experiments.[5]
Q2: What is fluorescence quenching and how does it relate to a high DOL with this compound?
A2: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In the context of this compound labeling, high DOL can lead to self-quenching, where adjacent dye molecules interact with each other. These interactions can result in the formation of non-fluorescent dimers or aggregates (H-aggregates), which dissipate the absorbed energy as heat instead of light.[4][6] This phenomenon is a common issue with cyanine (B1664457) dyes like Cy5, especially at high labeling densities on a biomolecule.[4][6]
Q3: What is the optimal DOL for this compound labeling?
A3: The optimal DOL is highly dependent on the specific protein or biomolecule being labeled and the intended application.[2] For many applications, a DOL in the range of 2 to 10 is considered ideal for antibodies.[7] However, for other proteins, a general guideline is to aim for approximately one dye molecule per 200 amino acids.[2] It is strongly recommended to perform a labeling optimization experiment by testing a range of this compound to protein molar ratios to determine the optimal DOL for your specific system.[2]
Q4: How does the choice of labeling chemistry (e.g., click chemistry for this compound) affect the DOL and fluorescence?
A4: this compound utilizes click chemistry, which is a highly specific and efficient method for labeling molecules containing an azide (B81097) group.[8] This method allows for precise control over the labeling reaction. The efficiency of the click reaction can influence the final DOL. Incomplete reactions can lead to a lower than expected DOL and consequently, a weaker fluorescence signal. It is important to follow optimized click chemistry protocols to ensure efficient conjugation.
Q5: Can environmental factors affect this compound fluorescence?
A5: Yes, environmental factors can influence the fluorescence of CY5 dyes. While Cy5 is relatively stable over a broad pH range (pH 4-10), extreme pH conditions can affect its stability and fluorescence.[5] Additionally, the polarity of the local environment around the dye can impact its quantum yield. It is also important to protect this compound conjugates from prolonged exposure to light to prevent photobleaching, which is the irreversible destruction of the fluorophore.
Troubleshooting Guides
Issue 1: Low Fluorescence Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Under-labeling (Low DOL) | Increase the molar ratio of this compound to the target molecule in the labeling reaction. | An increase in the DOL and a corresponding increase in fluorescence intensity (up to the optimal DOL). |
| Inefficient Click Chemistry Reaction | Ensure all click chemistry reagents are fresh and properly prepared. Optimize reaction conditions such as temperature, time, and catalyst concentration.[9] | Improved labeling efficiency and a higher DOL. |
| Inaccurate Concentration Measurement | Verify the concentration of your target molecule and this compound stock solution using a reliable method (e.g., spectrophotometry). | Accurate starting material concentrations leading to a more predictable DOL. |
| Photobleaching | Minimize exposure of the labeled conjugate to light during all experimental steps and storage. | Preservation of the fluorescent signal. |
| Instrument Settings | Ensure the excitation and emission wavelengths on your fluorescence instrument are correctly set for CY5 (typically around 650 nm excitation and 670 nm emission). | Optimal detection of the this compound fluorescence. |
Issue 2: Unexpectedly Low Fluorescence at High Labeling Concentrations (Quenching)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Over-labeling (High DOL) | Decrease the molar ratio of this compound to the target molecule in the labeling reaction.[2] | A lower DOL, which should reduce self-quenching and result in an overall increase in fluorescence intensity. |
| Protein Aggregation | High DOL can sometimes lead to protein aggregation.[2] Analyze the labeled conjugate by SDS-PAGE or size exclusion chromatography to check for aggregates. If aggregation is present, reduce the DOL. | A more homogenous and non-aggregated labeled product with improved fluorescence. |
| Formation of H-aggregates | The formation of non-fluorescent H-aggregates is a hallmark of over-labeling.[6] This can sometimes be observed as a shift in the absorbance spectrum. Reducing the DOL is the primary solution. | A reduction in the spectral shoulder associated with H-aggregates and an increase in fluorescence. |
Quantitative Data Summary
The following table provides an illustrative summary of the expected relationship between the Degree of Labeling (DOL) and the relative fluorescence intensity of a this compound labeled protein. Please note that these are representative values, and the optimal DOL will vary depending on the specific protein and experimental conditions.
| Degree of Labeling (DOL) | Relative Fluorescence Intensity (%) | Observation |
| 1 | 50 | Sub-optimal signal, under-labeled. |
| 2 | 85 | Good signal, approaching optimal. |
| 3 | 100 | Optimal Signal |
| 4 | 90 | Beginning of self-quenching. |
| 6 | 60 | Significant self-quenching. |
| 8 | 40 | Severe self-quenching and potential for protein aggregation. |
| >10 | <20 | Very low fluorescence due to extensive quenching. |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL) for this compound Conjugates
This protocol describes how to calculate the DOL of a this compound labeled protein using UV-Vis spectrophotometry.[3][10][11]
Materials:
-
This compound labeled protein, purified from unreacted dye.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Buffer used for purification (as a blank).
Procedure:
-
Measure the absorbance of the purified this compound labeled protein solution at 280 nm (A280) and at the maximum absorbance of CY5, which is approximately 650 nm (A650).
-
Calculate the concentration of the this compound dye using the Beer-Lambert law: [CY5] (M) = A650 / εCY5
-
Where εCY5 (molar extinction coefficient of CY5) is ~250,000 M-1cm-1.
-
-
Calculate the concentration of the protein, correcting for the absorbance of CY5 at 280 nm: [Protein] (M) = (A280 - (A650 x CF)) / εProtein
-
Where CF (Correction Factor) is the ratio of CY5 absorbance at 280 nm to its absorbance at 650 nm. For Cy5, this is approximately 0.04.[3]
-
εProtein is the molar extinction coefficient of your specific protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL): DOL = [CY5] / [Protein]
Protocol 2: General Protocol for this compound Labeling of Azide-Modified Proteins via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general starting point for labeling an azide-modified protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate (B8700270).
-
DMSO or DMF.
-
Purification column (e.g., size exclusion chromatography) to remove excess dye.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your azide-modified protein with PBS buffer.
-
Add the desired molar excess of this compound stock solution to the protein solution.
-
Add THPTA solution to the mixture (a final concentration of 5-10 times the CuSO4 concentration is recommended).
-
Add CuSO4 solution (a final concentration of 50-100 µM is a good starting point).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (a final concentration of 1-5 mM is recommended).
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the this compound labeled protein from excess dye and reaction components using a suitable purification method, such as size exclusion chromatography.
-
-
Characterization:
-
Determine the DOL of the purified conjugate using the protocol described above.
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation.
-
Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Troubleshooting logic for this compound fluorescence issues.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. metabion.com [metabion.com]
- 10. assaygenie.com [assaygenie.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Head-to-Head Comparison: CY5-YNE vs. Alexa Fluor 647 for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in-vitro assays to cellular imaging. The choice of fluorescent dye can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two popular far-red fluorescent dyes: CY5-YNE and Alexa Fluor 647, to inform the selection of the optimal reagent for your protein labeling needs.
At the core of this comparison are two distinct chemistries for protein conjugation. Alexa Fluor 647 is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on proteins. In contrast, this compound possesses a terminal alkyne group, enabling covalent attachment to azide-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
Performance Characteristics: A Quantitative Comparison
While both dyes emit in the far-red spectrum, making them suitable for similar instrumentation, their performance characteristics show notable differences. The data presented below is a synthesis of information on the core fluorophores, Cy5 and Alexa Fluor 647, as the functional groups for conjugation (YNE and NHS ester) do not significantly alter their photophysical properties.
| Property | CY5 | Alexa Fluor 647 | Reference |
| Excitation Maximum (nm) | ~649-650 | ~650-652 | [1] |
| Emission Maximum (nm) | ~670 | ~667-670 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | [1] |
| Quantum Yield | ~0.27 | ~0.33 | [2] |
| Photostability | Less photostable | More photostable | [1][3][4] |
| Brightness | Generally lower, especially at high DOL | Significantly brighter | [3][5] |
| Self-Quenching | Prone to self-quenching and aggregation | Minimal self-quenching | [1][6] |
Key Takeaways from the Data:
-
Brightness: Alexa Fluor 647 consistently demonstrates superior brightness, which is a product of its higher molar extinction coefficient and quantum yield.[1][5]
-
Photostability: Alexa Fluor 647 is significantly more photostable than Cy5, retaining more of its fluorescence signal during prolonged imaging.[3][4] This is a critical advantage for experiments requiring long exposure times or repeated imaging, such as single-molecule studies.
-
Self-Quenching: A major drawback of Cy5 is its tendency to self-quench and form non-fluorescent aggregates when conjugated to proteins at high degrees of labeling (DOL).[1][6] This can lead to a decrease in the overall fluorescence of the conjugate. Alexa Fluor 647 exhibits markedly less of this self-quenching effect, resulting in more reliable and brighter signals even at higher DOLs.[3][5]
Experimental Workflows and Protocols
The choice between this compound and Alexa Fluor 647 dictates the protein labeling strategy. Below are detailed experimental protocols and workflows for each dye.
Alexa Fluor 647 NHS Ester Protein Labeling Workflow
This method targets primary amines (lysine residues and the N-terminus) on the protein surface.
Caption: General workflow for protein labeling with Alexa Fluor 647 NHS ester.
Detailed Experimental Protocol: Protein Labeling with Alexa Fluor 647 NHS Ester
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as they will compete with the labeling reaction. If necessary, perform a buffer exchange.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Alexa Fluor 647 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (typically ranging from 3:1 to 20:1).
-
While gently vortexing, add the dye stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Alexa Fluor 647).
-
Calculate the protein and dye concentrations using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.
-
This compound (Click Chemistry) Protein Labeling Workflow
This method requires the protein to be pre-functionalized with an azide (B81097) group. This can be achieved through various methods, such as the incorporation of an azide-bearing unnatural amino acid or by chemically modifying the protein to introduce an azide.
Caption: General workflow for protein labeling with this compound via CuAAC.
Detailed Experimental Protocol: Protein Labeling with this compound via CuAAC
This protocol is a general guideline and may require optimization for specific proteins and applications.
-
Protein Preparation:
-
The protein must first be modified to contain an azide group. This is a crucial prerequisite for labeling with this compound.
-
The azide-modified protein should be in a buffer that does not interfere with the click reaction (e.g., phosphate (B84403) buffer, pH 7.0-7.5).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a copper (II) sulfate (B86663) (e.g., 20 mM in water).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 50 mM in water).
-
Prepare a stock solution of a copper-chelating ligand, such as THPTA (e.g., 100 mM in water), to improve reaction efficiency and protect the protein.[7]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, this compound (typically in a 2-5 fold molar excess over the protein), and the chelating ligand.
-
Add the copper (II) sulfate solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper (I) catalyst.
-
-
Purification:
-
Remove the excess dye and catalyst components from the labeled protein using size-exclusion chromatography or dialysis.
-
Conclusion: Making the Right Choice
For the majority of protein labeling applications, Alexa Fluor 647 is the superior choice over this compound. Its enhanced brightness, superior photostability, and resistance to self-quenching contribute to more robust and reliable experimental data.[1][3][4][5][6] The NHS ester chemistry is a well-established and straightforward method for labeling proteins with accessible primary amines.
This compound, utilizing click chemistry, offers the advantage of high specificity and bioorthogonality.[8] This can be particularly valuable when precise, site-specific labeling is required, and the protein can be engineered or modified to contain an azide group. However, the multi-step process of introducing an azide and the potential for copper-induced protein damage are important considerations.
While Cy5 is a more cost-effective option and can be suitable for certain applications where high photostability and brightness are not critical, the performance advantages of Alexa Fluor 647, especially in demanding applications like super-resolution microscopy, single-molecule studies, and quantitative imaging, often justify its selection for achieving high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. interchim.fr [interchim.fr]
A Head-to-Head Comparison of Alkyne-Reactive Dyes for Bioorthogonal Labeling
In the rapidly advancing fields of chemical biology and drug development, the precise labeling of biomolecules is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a robust and bioorthogonal method for attaching reporter molecules, such as fluorescent dyes, to proteins, nucleic acids, and lipids.[1] CY5-YNE, an alkyne-functionalized cyanine (B1664457) dye, is a widely used reagent for this purpose, prized for its far-red fluorescence that minimizes background from cellular autofluorescence. However, a growing number of alternatives are now available, each with distinct photophysical properties that may offer advantages for specific applications.
This guide provides a comprehensive comparison of this compound and its alternatives for alkyne labeling, offering researchers the data and protocols necessary to make informed decisions for their experimental needs. We will delve into a quantitative comparison of key performance metrics, provide detailed experimental protocols for labeling and analysis, and illustrate common experimental workflows.
Performance Comparison of Alkyne-Reactive Fluorescent Dyes
The selection of a fluorescent dye for alkyne labeling hinges on several key performance indicators. Brightness, a function of both the molar extinction coefficient (how strongly the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), is critical for sensitivity. Photostability, the dye's resistance to photobleaching upon exposure to excitation light, is crucial for applications requiring prolonged or repeated imaging, such as time-lapse microscopy.
Here, we compare the photophysical properties of this compound with several popular alternatives across the spectral range.
Far-Red Dyes (600-700 nm excitation)
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| This compound (Sulfo-Cyanine5-alkyne) | ~250,000 | ~0.2 | ~649 | ~666 | Good |
| Alexa Fluor 647 Alkyne | 239,000[2] | 0.33[2] | 650[2] | 665[2] | Excellent[2] |
| DyLight 650 Alkyne | 250,000[2] | Not readily available | 652[2] | 672[2] | Very Good |
| Atto 647N Alkyne | 150,000[2] | 0.65[2] | 644[2] | 669[2] | Excellent |
| iFluor 647 Alkyne | Not readily available | Not readily available | ~650 | ~670 | Excellent |
Orange-Red Dyes (540-590 nm excitation)
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| AF568 Alkyne | ~91,300 | 0.69 - 0.91[3] | ~578 | ~603 | Excellent[4][5] |
| TAMRA Alkyne | ~91,000 | ~0.4 | ~556 | ~563 | Moderate |
| Cy3 Alkyne | ~150,000 | ~0.15 | ~553 | ~566 | Good |
Note: The quantum yield of cyanine dyes can be influenced by their local environment and conjugation state.[2] The photostability is a qualitative assessment based on available data, with "Excellent" indicating a high resistance to photobleaching.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving alkyne-reactive fluorescent dyes.
Protocol 1: In-Gel Fluorescence Detection of Azide-Modified Proteins
This protocol details the labeling of azide-modified proteins in a cell lysate with an alkyne-reactive fluorescent dye via a click chemistry reaction, followed by analysis using SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Cell lysate containing azide-modified proteins (e.g., from cells cultured with an azide-bearing amino acid analog like azidohomoalanine (AHA))
-
Alkyne-reactive fluorescent dye (e.g., AF568 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Copper chelator (e.g., Tris(benzyltriazolylmethyl)amine (TBTA))
-
Protein precipitation solution (e.g., cold acetone)
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (20-50 µg)
-
Alkyne-reactive fluorescent dye (final concentration 10-50 µM)
-
Freshly prepared TCEP solution (final concentration 1 mM)
-
TBTA solution (final concentration 100 µM)
-
Freshly prepared CuSO₄ solution (final concentration 1 mM)
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
Protein Precipitation (Recommended):
-
Add 4 volumes of cold acetone (B3395972) to the reaction mixture.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with cold methanol (B129727) and centrifuge again.
-
Air-dry the pellet.[6]
-
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in 1X SDS-PAGE sample loading buffer.
-
Electrophoresis: Run the samples on a polyacrylamide gel according to standard procedures.
-
In-Gel Fluorescence Imaging: Scan the gel using a fluorescence scanner with the appropriate excitation and emission filters for the chosen dye.
Protocol 2: Comparative Analysis of Dye Photostability
This protocol outlines a method to compare the photostability of different fluorescent dyes conjugated to a biomolecule.
Materials:
-
Microscope slides and coverslips
-
Labeled biomolecules with different alkyne-reactive dyes
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled biomolecules immobilized on the surface.
-
Image Acquisition:
-
Locate a field of view with labeled molecules for each dye.
-
Using identical acquisition settings (excitation intensity, exposure time, gain), acquire a time-lapse series of images. Capture images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).[4]
-
-
Data Analysis:
-
For each dye, measure the mean fluorescence intensity of the labeled structures in each image of the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[4]
-
Experimental Workflows and Signaling Pathways
Alkyne labeling with fluorescent dyes is a versatile tool for investigating various cellular processes. Below are two examples of experimental workflows.
Workflow 1: Pulse-Chase Analysis of Protein Synthesis and Degradation
This workflow allows for the tracking of a cohort of newly synthesized proteins over time.
In this workflow, cells are first "pulsed" with an amino acid analog containing an azide (B81097) group, which is incorporated into newly synthesized proteins.[7][8] Then, this medium is replaced with a "chase" medium containing the natural amino acid, and cells are collected at various time points. The azide-labeled proteins are then detected by click chemistry with an alkyne-functionalized fluorescent dye, allowing for the visualization and quantification of the protein cohort's stability over time.
Workflow 2: Identification of Glycoproteins
This workflow outlines the steps to identify and visualize glycoproteins in a biological sample.
This workflow begins with metabolically labeling cells with an azide-modified sugar, which is incorporated into the glycan structures of glycoproteins.[9] Following labeling, the cells are either lysed for biochemical analysis or fixed for imaging. The azide-tagged glycoproteins are then reacted with an alkyne-functionalized fluorescent dye. The labeled glycoproteins can be visualized by fluorescence microscopy, separated by gel electrophoresis for profiling, or enriched for identification by mass spectrometry.
Conclusion
The choice of an alkyne-reactive fluorescent dye is a critical determinant of success in bioorthogonal labeling experiments. While this compound remains a reliable choice for far-red imaging, alternatives such as Alexa Fluor and Atto dyes offer superior photostability and, in some cases, brightness. By carefully considering the quantitative data and employing the detailed protocols provided in this guide, researchers can select the optimal dye for their specific application, leading to more robust and reproducible results in their exploration of complex biological systems.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 8. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CY5-YNE and Alternative Cyanine Dyes for Bioorthogonal Labeling
In the dynamic fields of chemical biology, drug development, and advanced cellular imaging, the precise and efficient labeling of biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to tag and visualize molecules in complex biological systems.[1][2] At the heart of this technique lies the choice of a fluorescent reporter, a decision that significantly impacts experimental outcomes. This guide provides a comprehensive comparison of CY5-YNE, a popular alkyne-bearing cyanine (B1664457) dye, with its spectral counterparts, Alexa Fluor 647 Alkyne and DyLight 650 Alkyne. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent probe for their specific needs.
Introduction to this compound and its Spectrally Similar Alternatives
This compound is a sulfonated cyanine 5 dye functionalized with a terminal alkyne group.[3] This modification allows it to readily participate in CuAAC reactions with azide-modified biomolecules, forming a stable triazole linkage.[3][4] Belonging to the cyanine dye family, this compound exhibits a high molar extinction coefficient and fluorescence emission in the far-red region of the spectrum, which is advantageous for minimizing background autofluorescence in biological samples.[5][6]
Its primary competitors, Alexa Fluor 647 and DyLight 650, are also available with alkyne moieties for click chemistry applications. These dyes have been engineered to improve upon the photophysical properties of traditional cyanine dyes, often demonstrating enhanced brightness and superior photostability.[7][8][9]
Quantitative Performance Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Property | This compound (Sulfo-Cyanine5 Alkyne) | Alexa Fluor 647 Alkyne | DyLight 650 Alkyne |
| Excitation Maximum (nm) | ~649[3] | ~650 | ~652 |
| Emission Maximum (nm) | ~671[3] | ~665 | ~670 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[3] | ~239,000 | ~250,000 |
| Quantum Yield | ~0.2 (for Cy5)[2] | ~0.33 | Not specified, but generally marketed as high |
| Brightness (Ext. Coeff. x QY) | ~50,000 | ~78,870 | High |
| Photostability | Moderate | High[7][9] | High[8] |
| pH Sensitivity | Insensitive in pH 4-10 range[3] | Insensitive | Insensitive |
| Water Solubility | High (sulfonated)[3] | High | High |
Experimental Data and Performance Insights
Studies comparing the parent dyes of these alkyne derivatives (Cy5 vs. Alexa Fluor 647 vs. DyLight 650) provide valuable insights into their expected performance in bioorthogonal labeling experiments.
Brightness and Photostability: Research has consistently shown that Alexa Fluor and DyLight dyes often outperform traditional cyanine dyes like Cy5 in terms of brightness and photostability.[7][8][9] For instance, protein conjugates of Alexa Fluor 647 have been demonstrated to be significantly more fluorescent than those of Cy5, especially at high degrees of labeling where Cy5 can exhibit self-quenching due to dye aggregation.[7][9] Similarly, DyLight dyes are marketed as having superior photostability, which is a critical factor for imaging applications that require prolonged or intense light exposure, such as super-resolution microscopy.[8] While direct head-to-head quantitative comparisons of the photostability of the alkyne derivatives are not extensively published, the general trend of enhanced performance from the Alexa Fluor and DyLight families is expected to hold true.
Signal-to-Noise Ratio: In cellular imaging, a high signal-to-noise ratio (SNR) is crucial for clear visualization of target molecules. The inherent brightness and photostability of Alexa Fluor 647 and DyLight 650 can contribute to a better SNR compared to CY5.[5] Furthermore, near-infrared dyes like these are beneficial for in vivo imaging due to reduced tissue autofluorescence, which further enhances the tumor-to-background ratio.[6]
Experimental Protocols
To facilitate a direct comparison of these dyes in a laboratory setting, the following detailed experimental protocols are provided.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of an Azide-Modified Protein
This protocol outlines the general procedure for labeling a protein containing an azide (B81097) functional group with this compound, Alexa Fluor 647 Alkyne, or DyLight 650 Alkyne.
Materials:
-
Azide-modified protein (e.g., 1 mg/mL in PBS)
-
Alkyne-functionalized dye (this compound, Alexa Fluor 647 Alkyne, or DyLight 650 Alkyne) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., 100 µL of 1 mg/mL solution)
-
PBS to a final volume of 89 µL
-
Alkyne-dye stock solution (1 µL of 10 mM stock for a final concentration of ~100 µM)
-
-
Prepare the Catalyst Premix: In a separate tube, mix 2 µL of 50 mM CuSO₄ solution with 2 µL of 50 mM THPTA solution. Let it sit for 2-3 minutes to allow for complex formation.
-
Initiate the Reaction: Add 4 µL of the CuSO₄/THPTA premix to the protein-dye mixture.
-
Add the Reducing Agent: Add 5 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess dye and catalyst components using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its respective absorbance maximum) using a spectrophotometer.
Protocol 2: Comparative Photostability Assessment in Fluorescence Microscopy
This protocol describes a method to compare the photostability of cells labeled with the different fluorescent dyes.
Materials:
-
Fixed cells labeled with the respective dye-protein conjugates (from Protocol 1) on glass coverslips.
-
Fluorescence microscope equipped with a suitable laser line (e.g., 640 nm or 647 nm) and a sensitive camera.
-
Imaging software capable of time-lapse acquisition.
-
Mounting medium.
Methodology:
-
Sample Preparation: Mount the coverslips with the labeled cells onto microscope slides using an appropriate mounting medium.
-
Image Acquisition Setup:
-
Locate a field of view with similarly labeled cells for each dye.
-
Set the laser power and camera exposure time to achieve a good initial signal without saturation. Crucially, keep these settings identical for all samples being compared.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view. For example, take an image every 10 seconds for a total duration of 5-10 minutes.
-
Data Analysis:
-
Select several regions of interest (ROIs) within the labeled cells for each time-lapse series.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is an indicator of the dye's photostability.
-
Signaling Pathways and Experimental Workflows
The choice of a fluorescent dye is often embedded within a larger experimental workflow. The following diagrams, created using the DOT language for Graphviz, illustrate a typical workflow for bioorthogonal labeling and a simplified representation of a signaling pathway that could be studied using this technique.
Caption: A typical experimental workflow for labeling and imaging an intracellular protein using this compound via click chemistry.
Caption: Simplified signaling pathway where a receptor labeled with this compound can be tracked to study ligand binding and downstream signaling events.
Conclusion
The selection of a fluorescent dye for bioorthogonal labeling is a critical decision that can significantly influence the quality and reliability of experimental data. While this compound is a well-established and effective probe for click chemistry, researchers should consider the potential advantages offered by its more modern counterparts, Alexa Fluor 647 Alkyne and DyLight 650 Alkyne. These alternatives often provide superior brightness and photostability, which can be particularly beneficial for demanding imaging applications such as super-resolution microscopy and long-term live-cell imaging.[7][8][9] The choice ultimately depends on the specific experimental requirements, including the desired signal intensity, the duration of imaging, and the instrumentation available. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate fluorescent alkyne for their bioorthogonal labeling needs.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of CY5-YNE Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CY5-YNE for antibody conjugation and its validation, benchmarked against a leading alternative. Experimental data and detailed protocols are presented to assist researchers in making informed decisions for their immunoassay and drug development needs.
Introduction: The Importance of Validating Antibody Conjugates
Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics. The covalent attachment of a fluorophore to an antibody, a process known as conjugation, can potentially alter its antigen-binding affinity and specificity. Therefore, rigorous validation is crucial to ensure the reliability and reproducibility of experimental results. One of the key validation parameters is the Degree of Labeling (DOL), which is the average number of fluorophore molecules conjugated to a single antibody. An optimal DOL is critical; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and reduced antibody functionality.
This guide focuses on the validation of antibodies conjugated with this compound, a cyanine (B1664457) dye containing a terminal alkyne group. This functional group allows for a highly specific and efficient conjugation to azide-modified antibodies via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".
Performance Comparison: this compound vs. Alexa Fluor 647 Alkyne
To provide a comprehensive comparison, we evaluate this compound against Alexa Fluor 647 Alkyne, a spectrally similar and widely used alternative. Both dyes are suitable for detection in the far-red spectrum, which is advantageous for minimizing autofluorescence from biological samples.
| Performance Metric | This compound | Alexa Fluor 647 Alkyne | Key Considerations |
| Excitation Maximum | ~650 nm[1] | ~650 nm[2][3] | Both dyes are well-suited for excitation by the 633 nm or 647 nm laser lines. |
| Emission Maximum | ~680 nm | ~665 nm[2][3] | The emission spectra are very similar, allowing for the use of the same filter sets. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~239,000 - 270,000 cm⁻¹M⁻¹[2][4] | Both dyes have high extinction coefficients, indicating a strong ability to absorb light. |
| Quantum Yield (Φ) | ~0.20 | ~0.33[2] | Alexa Fluor 647 Alkyne is significantly brighter than this compound.[2] |
| Photostability | Less photostable | More photostable | Alexa Fluor 647 retains more of its fluorescence after prolonged light exposure compared to Cy5. |
| pH Sensitivity | pH-insensitive from pH 4 to 10[1] | pH-insensitive | Both dyes are stable over a broad pH range. |
| Water Solubility | Water-soluble[1] | Water-soluble | Good water solubility simplifies the conjugation process in aqueous buffers. |
Experimental Protocols
Workflow for this compound Antibody Conjugation and Validation
The overall process involves the introduction of an azide (B81097) group onto the antibody, followed by the click chemistry reaction with this compound, purification of the conjugate, and finally, validation by calculating the Degree of Labeling.
Detailed Protocol: this compound Conjugation via CuAAC
This protocol is for the conjugation of this compound to an azide-modified antibody.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS)
-
This compound, dissolved in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Copper-stabilizing ligand (e.g., THPTA) solution
-
Reducing agent (e.g., Sodium Ascorbate) solution, freshly prepared
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with the this compound solution. A molar excess of 5-10 fold of the dye over the antibody is a good starting point.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is recommended to protect the antibody from oxidation.[5][6]
-
Add the premixed copper/ligand solution to the antibody/dye mixture. The final copper concentration should be around 250 µM for maximal activity.[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the antibody-dye conjugate from excess dye and reaction components using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the first colored fraction, which contains the conjugated antibody.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The conjugation of this compound to an azide-modified antibody proceeds via the CuAAC reaction, which forms a stable triazole linkage.
Validation Protocol: Degree of Labeling (DOL) Calculation
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~650 nm for CY5).
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~650 nm (A_max) using a spectrophotometer.
-
Calculate the DOL using the following formula:
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
Where:
-
A_max : Absorbance of the conjugate at the dye's maximum absorbance wavelength (~650 nm).
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
ε_protein : Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye : Molar extinction coefficient of the dye at its A_max (~250,000 M⁻¹cm⁻¹ for CY5).
-
CF₂₈₀ : Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5, this is approximately 0.04.
-
Example Calculation: For a CY5-IgG conjugate with A₂₈₀ = 0.80 and A_max = 1.0:
Corrected A₂₈₀ = 0.80 - (1.0 × 0.04) = 0.76
DOL = (1.0 × 210,000) / (0.76 × 250,000) ≈ 1.1
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DOL | - Inefficient azide modification of the antibody. - Low concentration of antibody or dye.[7] - Inactive copper catalyst. | - Optimize the azide modification reaction. - Ensure antibody concentration is at least 1-2 mg/mL. - Use freshly prepared sodium ascorbate to ensure reduction of Cu(II) to Cu(I). |
| High Background Signal | - Incomplete removal of unconjugated dye. | - Repeat the purification step (desalting column or dialysis). |
| Antibody Precipitation | - Over-labeling of the antibody. - Presence of organic solvent (DMSO). | - Reduce the molar excess of the dye in the conjugation reaction. - Ensure the final concentration of DMSO in the reaction is low (<10%). |
| Loss of Antibody Activity | - Oxidation of the antibody by copper-generated reactive oxygen species. | - Use a copper-chelating ligand like THPTA or BTTAA.[5][6] |
Conclusion
The validation of antibody conjugates is a critical step in ensuring the quality and reliability of experimental data. This compound offers a robust method for antibody conjugation through click chemistry. However, for applications requiring the highest brightness and photostability, Alexa Fluor 647 Alkyne presents a superior alternative. The choice of fluorophore should be guided by the specific requirements of the application, including the desired signal intensity, the potential for photobleaching, and budgetary considerations. The protocols and data presented in this guide provide a framework for the successful conjugation, validation, and troubleshooting of this compound and similar alkyne-modified fluorescent dyes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. APDye Fluor 647 Alkyne (Alexa Fluor 647 Alkyne analog) | AxisPharm [axispharm.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of CY5-YNE and Other Red Dyes
For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical factor influencing the success of fluorescence-based applications. In experiments requiring high-intensity or prolonged light exposure, such as super-resolution microscopy, single-molecule tracking, and long-term live-cell imaging, the photostability of the fluorophore is of paramount importance. This guide provides an objective comparison of the photostability of CY5-YNE and other commonly used red dyes, including Alexa Fluor 647, ATTO 647N, and DyLight 650, supported by experimental data and detailed methodologies.
Cyanine (B1664457) dyes, like Cy5, are widely used due to their high extinction coefficients and amenability to chemical modification. The "-YNE" functional group on this compound allows for its use in click chemistry applications. While specific photostability data for the this compound conjugate is not extensively documented in publicly available literature, the photophysical properties are primarily dictated by the core Cy5 fluorophore. Therefore, data for Cy5 is used as a proxy in this comparison.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is its ability to resist photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. This is a critical parameter for quantitative and long-term imaging experiments. The following table summarizes the available quantitative and qualitative data on the photostability of CY5 and its alternatives. It is important to note that direct, head-to-head comparisons under identical experimental conditions are not always available, and thus the data presented is a collation from various sources.
| Dye | Relative Photostability | Key Findings |
| CY5 | Lower | Generally considered the least photostable among the compared dyes.[1][2][3][4][5][6][] |
| Alexa Fluor 647 | High | Significantly more resistant to photobleaching than Cy5.[1][2][3][] |
| ATTO 647N | High | Exhibits higher photostability than Cy5. The photobleaching rate order has been reported as Cy5 > ATTO 647N.[6][8] |
| DyLight 650 | High | Marketed as having superior photostability compared to traditional cyanine dyes like Cy5.[9][10] |
Experimental Protocols
To quantitatively assess the photostability of fluorescent dyes, a common method involves measuring the rate of fluorescence decay under continuous illumination. The following is a generalized protocol for such an experiment.
Objective:
To determine and compare the photobleaching rates of this compound, Alexa Fluor 647, ATTO 647N, and DyLight 650.
Materials:
-
Solutions of the fluorescent dyes of interest at equal concentrations in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Microscope slides and coverslips.
-
Mounting medium (optional, can be the same as the buffer).
-
Fluorescence microscope equipped with:
-
A laser source appropriate for exciting the red dyes (e.g., 633 nm or 647 nm).
-
A high-numerical-aperture objective lens.
-
A sensitive camera (e.g., EMCCD or sCMOS).
-
Appropriate filter sets for the selected dyes.
-
-
Image analysis software.
Methodology:
-
Sample Preparation:
-
Prepare solutions of each dye at the same concentration in PBS.
-
Mount a small volume of the dye solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the laser to warm up for stable output.
-
Place the sample on the microscope stage and bring the dye solution into focus.
-
Set the laser power to a constant and appropriate level. The power should be high enough to induce photobleaching within a reasonable timeframe but not so high as to cause immediate bleaching.
-
Select the appropriate filter cube for the red dyes.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate for all experiments.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The resulting curves represent the photobleaching kinetics. The rate of decay can be fitted to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value), which is a quantitative measure of photostability.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the photostability of fluorescent dyes.
Conclusion
The selection of a fluorescent dye with high photostability is crucial for obtaining reliable and reproducible data in many fluorescence-based assays. While this compound is a valuable tool for applications such as click chemistry, its core Cy5 structure exhibits lower photostability compared to more modern red dyes. For demanding imaging applications that require prolonged or intense light exposure, Alexa Fluor 647, ATTO 647N, and DyLight 650 offer superior performance with significantly enhanced resistance to photobleaching. Researchers should consider the specific requirements of their experiments when selecting the most appropriate red fluorescent dye.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. genelink.com [genelink.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. researchgate.net [researchgate.net]
- 8. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
CY5-YNE: A Comparative Guide to Quantum Yield for Far-Red Fluorophores
For researchers engaged in fluorescence-based applications, the selection of a suitable fluorophore is paramount to experimental success. This guide provides a comparative analysis of the quantum yield of CY5-YNE (Sulfo-Cyanine5-alkyne), a popular choice for click chemistry applications, against other commonly used fluorophores in the far-red spectrum. This information is intended for researchers, scientists, and drug development professionals to make informed decisions when designing fluorescence-based assays.
Performance Comparison of Far-Red Fluorophores
The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for determining the brightness and sensitivity of a fluorophore. Below is a summary of the reported quantum yields for this compound and spectrally similar dyes.
| Fluorophore | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
| This compound (Sulfo-Cy5 alkyne) | 0.2[1] | ~647[2] | ~663[2] | Water-soluble, alkyne-functionalized for click chemistry. |
| Cy5 | 0.2 - 0.3[3][4] | ~649 | ~670 | Parent dye, quantum yield is environmentally sensitive. |
| Alexa Fluor 647 | 0.33 | ~650 | ~665 | High photostability and brightness, pH insensitive. |
| DyLight 650 | High (not specified)[5] | ~652[6] | ~672[6] | High fluorescence intensity and photostability.[5][7] |
Note: The quantum yield of cyanine (B1664457) dyes can be influenced by their local environment, including solvent viscosity and conjugation to biomolecules.[3] For instance, the quantum yield of Cy5 can vary when bound to DNA. While a specific quantum yield for DyLight 650 is not consistently reported in literature, studies have shown its brightness to be comparable to that of Alexa Fluor dyes in the same spectral region, suggesting a similarly high quantum yield.
Experimental Determination of Quantum Yield
The data presented in this guide is based on reported values from various sources. For researchers wishing to validate these findings or characterize novel fluorophores, the comparative method is a widely accepted technique for determining fluorescence quantum yield.
Experimental Workflow for Comparative Quantum Yield Measurement
The following diagram illustrates the typical workflow for measuring the relative quantum yield of a fluorescent sample.
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Detailed Experimental Protocol
This protocol outlines the steps for determining the fluorescence quantum yield of an unknown sample (e.g., this compound) relative to a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95).
1. Materials and Instrumentation:
- Spectrophotometer for absorbance measurements.
- Spectrofluorometer for fluorescence emission measurements.
- Quartz cuvettes (1 cm path length).
- Volumetric flasks and pipettes for accurate dilutions.
- Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, PBS).
- Fluorophore standard with a known quantum yield in the same solvent.
- The unknown fluorophore sample.
2. Preparation of Solutions:
- Prepare a stock solution of the standard and the unknown fluorophore in the chosen solvent.
- From the stock solutions, prepare a series of dilutions for both the standard and the unknown sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
3. Spectroscopic Measurements:
- Absorbance: For each dilution of the standard and the unknown, measure the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the unknown.
- Fluorescence: For each dilution, measure the fluorescence emission spectrum, ensuring the excitation wavelength is the same as that used for the absorbance measurements. Record the integrated fluorescence intensity (the area under the emission curve).
4. Data Analysis:
- Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample.
- Determine the slope of the resulting linear fits for both plots.
- Calculate the quantum yield of the unknown sample (Φ_x) using the following equation:
Signaling Pathway and Logical Relationships in Fluorescence
The process of fluorescence is a molecular phenomenon governed by the principles of electronic excitation and relaxation. The Jablonski diagram is a standard representation of these transitions.
Caption: A simplified Jablonski diagram illustrating the photophysical processes of fluorescence.
This guide provides a foundational comparison of this compound's quantum yield with other relevant fluorophores. For critical applications, it is always recommended to perform in-house validation of fluorophore performance under specific experimental conditions.
References
- 1. Spectrum [DyLight 650] | AAT Bioquest [aatbio.com]
- 2. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CY5-YNE vs. DyLight 649 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of the optimal dye is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of two widely recognized far-red fluorescent dyes: CY5-YNE and DyLight 649, with a necessary inclusion of its direct replacement, DyLight 650.
In the realm of bio-conjugation and fluorescence imaging, both this compound, a cyanine-based alkyne-functionalized dye, and the DyLight series of fluorophores have carved out significant niches. While DyLight 649 has been discontinued, its successor, DyLight 650, offers a spectrally similar and reportedly enhanced alternative. This comparison will delve into the key photophysical properties, supported by available data, to guide researchers in making an informed decision for their specific experimental needs.
Quantitative Photophysical Properties
The intrinsic brightness of a fluorophore is a critical performance metric, directly influencing signal-to-noise ratios and the sensitivity of an assay. Brightness is a product of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
| Property | This compound (Sulfo-Cyanine5-alkyne) | DyLight 649 | DyLight 650 |
| Excitation Maximum (λex) | ~646 - 650 nm | ~652 - 655 nm | ~651 - 652 nm |
| Emission Maximum (λem) | ~662 - 680 nm | ~670 - 673 nm | ~672 - 673 nm |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹[1][2] | Not Available | 250,000 cm⁻¹M⁻¹[3][4][5] |
| Quantum Yield (Φ) | 0.2 - 0.27[1][2][6][7] | Not Available | High (Specific value not publicly available)[3] |
| Calculated Brightness (ε x Φ) | 50,000 - 67,500 | Not Available | Not Calculable |
| Reactive Group | Alkyne | Not Applicable (Discontinued) | NHS Ester, Maleimide, etc. |
| Notes | The alkyne group allows for straightforward "click" chemistry conjugation. | Discontinued by the manufacturer. | Marketed as having superior brightness and photostability compared to traditional cyanine (B1664457) dyes like Cy5.[8][9] |
Note: The brightness of DyLight 650 cannot be definitively calculated without a specific quantum yield value. However, with an identical molar extinction coefficient to this compound, a higher quantum yield would result in greater brightness.[8]
Experimental Workflow for Brightness Comparison
To empirically determine the relative brightness of fluorescent dyes, a standardized experimental workflow is essential. The following diagram illustrates a typical process for comparing the fluorescence intensity of this compound and DyLight 650 conjugated to a model protein, such as bovine serum albumin (BSA).
Detailed Experimental Protocols
Accurate and reproducible data are contingent upon meticulous experimental execution. Below are detailed protocols for key experiments in the brightness comparison workflow.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a fundamental property of a chromophore that quantifies its ability to absorb light at a specific wavelength.
Protocol:
-
Preparation of Dye Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a high-purity solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a concentrated stock solution.
-
Serial Dilutions: Perform a series of precise dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS).
-
Absorbance Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax). A solvent-only blank should be used to zero the instrument.
-
Beer-Lambert Law Calculation: Plot the measured absorbance at λmax against the known concentrations of the dilutions. The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the sample to a standard of known quantum yield, is commonly employed.
Protocol:
-
Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with the sample of interest. For far-red dyes like CY5 and DyLight 650, a common standard is Cresyl Violet in methanol (B129727) (Φ ≈ 0.54).
-
Preparation of Solutions: Prepare a series of dilutions for both the sample dye and the standard dye in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
Conclusion
Both this compound and DyLight 650 are high-performance far-red fluorescent dyes suitable for a wide range of applications. This compound offers the advantage of a terminal alkyne group, making it ideal for "click" chemistry-based conjugation methods. DyLight 650, as the successor to DyLight 649, is marketed as a brighter and more photostable alternative to traditional cyanine dyes, although a publicly available quantum yield value is needed for a direct quantitative brightness comparison. A study comparing the sequence-dependent fluorescence of Cy5 and DyLight 647 (spectrally similar to DyLight 649/650) on single-stranded DNA suggested that DyLight dyes may exhibit less sequence-dependent intensity variation, which could be advantageous in nucleic acid-based applications.[10]
Ultimately, the choice between these two fluorophores will depend on the specific requirements of the experiment, including the desired conjugation chemistry, the need for enhanced photostability, and budgetary considerations. For critical applications, it is recommended that researchers perform their own side-by-side comparisons using the protocols outlined in this guide to determine the optimal dye for their specific experimental setup.
References
- 1. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. leinco.com [leinco.com]
- 10. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
assessing the performance of CY5-YNE in super-resolution microscopy
For Researchers, Scientists, and Drug Development Professionals
The advent of super-resolution microscopy has opened new frontiers in biological imaging, allowing for the visualization of cellular structures with unprecedented detail. The choice of fluorescent probe is a critical determinant for the quality and reliability of super-resolution data. Among the plethora of available fluorophores, cyanine (B1664457) dyes, particularly CY5 and its derivatives, have emerged as workhorses for single-molecule localization microscopy (SMLM) techniques like stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM). This guide provides an objective comparison of CY5-YNE, an alkyne-functionalized cyanine 5 dye, with other alternatives for super-resolution microscopy, supported by experimental data and detailed protocols.
This compound is designed for covalent labeling of biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction between an alkyne (like the "-YNE" moiety) and an azide. This allows for the precise and stable attachment of the fluorophore to a target molecule, which is crucial for the high-resolution imaging required in super-resolution techniques.
Quantitative Performance Comparison
The performance of a fluorophore in super-resolution microscopy is dictated by several key photophysical parameters. While direct head-to-head comparisons of alkyne-functionalized dyes for dSTORM are not extensively documented, we can extrapolate from the well-characterized properties of the parent dyes, CY5 and its close spectral equivalent, Alexa Fluor 647. Both are considered "gold standard" fluorophores for dSTORM imaging.[1]
| Property | CY5 | Alexa Fluor 647 | ATTO 655 |
| Excitation Maximum (nm) | ~649 | ~650 | ~653 |
| Emission Maximum (nm) | ~670 | ~668 | ~680 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | ~125,000 |
| Fluorescence Quantum Yield | ~0.2 | ~0.33 | ~0.3 |
| Photon Yield per Switching Event | High | Very High | Low (~660 photons)[2] |
| On/Off Duty Cycle | Low | Low | Low (~0.001)[2] |
| Photostability | Good | Excellent | Good |
| Localization Precision (nm) | 6-7[3] | High | Lower due to low photon yield[2] |
Note: The performance of fluorophores in dSTORM is highly dependent on the imaging buffer composition and the specific experimental conditions. The values presented here are for comparative purposes. Alexa Fluor 647 generally exhibits higher photostability and quantum yield compared to CY5, which can translate to brighter localizations and better image quality.[4][5] However, both dyes are capable of producing high-quality super-resolution images. The lower photon yield of dyes like ATTO 655 can significantly reduce localization precision, making it challenging to resolve fine cellular structures.[2]
Experimental Protocols
Effective labeling and imaging using this compound require optimized protocols. Below are detailed methodologies for labeling biomolecules using copper-catalyzed and strain-promoted click chemistry, followed by a general protocol for dSTORM imaging.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is suitable for labeling fixed and permeabilized cells.
Materials:
-
Azide-modified biological sample (e.g., cells with metabolically incorporated azido (B1232118) sugars)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Click Reaction Mix: In a microcentrifuge tube, prepare the following reaction cocktail for a final volume of 200 µL per sample:
-
1 µL of 20 mM CuSO₄
-
5 µL of 100 mM THPTA
-
Mix gently and incubate for 3 minutes at room temperature.
-
Add 10 µL of 100 mM sodium ascorbate.
-
Add this compound to the desired final concentration (typically 1-5 µM).
-
Bring the final volume to 200 µL with PBS.
-
-
Labeling:
-
Wash the fixed and permeabilized cells three times with PBS.
-
Add the click reaction mix to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction mix and wash the cells three times with PBS for 5 minutes each to remove unreacted fluorophores.
-
-
Imaging: The sample is now ready for dSTORM imaging.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is suitable for live-cell imaging as it does not require a cytotoxic copper catalyst. For SPAAC, a strained alkyne derivative of CY5, such as CY5-DBCO, is used.
Materials:
-
Azide-modified live cells
-
CY5-DBCO stock solution (10 mM in DMSO)
-
Live-cell imaging medium
Procedure:
-
Labeling:
-
Dilute the CY5-DBCO stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Replace the cell culture medium with the labeling medium.
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging medium.
-
-
Imaging: The cells are now ready for live-cell super-resolution imaging.
Protocol 3: dSTORM Imaging
Materials:
-
Labeled sample
-
dSTORM imaging buffer (e.g., 100 mM MEA in PBS with an oxygen scavenging system like glucose oxidase and catalase)
Procedure:
-
Microscope Setup: Use a super-resolution microscope equipped with a high-power laser for excitation (e.g., 647 nm) and a sensitive camera (e.g., EMCCD or sCMOS).
-
Image Acquisition:
-
Mount the sample on the microscope stage.
-
Add the dSTORM imaging buffer.
-
Illuminate the sample with high laser power to induce photoswitching of the CY5 fluorophores.
-
Acquire a long series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
-
Data Analysis:
-
Use appropriate single-molecule localization software to analyze the acquired image series.
-
The software will detect and localize the individual blinking events in each frame with sub-pixel accuracy.
-
Reconstruct the final super-resolved image from the list of localizations.
-
Visualizations
To better understand the experimental workflows and the biological context, the following diagrams are provided.
Conclusion
This compound is a valuable tool for super-resolution microscopy, enabling the specific and covalent labeling of biomolecules through click chemistry. Its photophysical properties are well-suited for dSTORM, allowing for high-resolution imaging of cellular structures. While direct quantitative comparisons with other alkyne-functionalized dyes are limited, the performance of its parent dye, CY5, and its spectral analog, Alexa Fluor 647, demonstrates its potential for generating high-quality super-resolution data. For applications demanding the highest photostability and brightness, Alexa Fluor 647-alkyne may be a preferable alternative. However, this compound remains a robust and widely used option for super-resolution studies. Future studies performing direct, quantitative comparisons of various alkyne-functionalized fluorophores under standardized dSTORM conditions will be invaluable for guiding researchers in selecting the optimal probe for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative super-resolution imaging of Bruchpilot distinguishes active zone states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to CY5-YNE Labeled Probes for Biological Imaging and Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CY5-YNE labeled probes against common alternatives, offering objective performance data and detailed experimental protocols to aid in the selection of the most appropriate fluorescent labeling reagents for your research needs. This compound is a bright, far-red fluorescent dye functionalized with an alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient "click chemistry" reaction.[1][2] This makes it a valuable tool for labeling proteins, nucleic acids, and other molecules for applications in fluorescence microscopy, flow cytometry, and other detection methods.
Performance Comparison of this compound and Alternatives
The selection of a fluorescent probe is critical for the sensitivity and specificity of an assay. Key performance indicators include the extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The following table summarizes these metrics for CY5 and its widely used alternatives.
| Feature | CY5 | Alexa Fluor 647 | Atto 647N | DyLight 650 |
| Excitation Max (nm) | ~649 | ~650 | ~647 | ~652 |
| Emission Max (nm) | ~670 | ~668 | ~669 | ~672 |
| Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~150,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.27 | ~0.33 | ~0.65 | ~0.12 |
| Photostability | Moderate | High | Very High | High |
| Chemistry | Alkyne (for this compound) | NHS Ester, Maleimide, etc. | NHS Ester, Maleimide, etc. | NHS Ester, Maleimide, etc. |
Note: Data is compiled from various manufacturer specifications and published literature. Values can vary depending on the specific conjugate and experimental conditions.
Experimental Protocol: Cross-Reactivity Testing of this compound Labeled Probes
This protocol provides a framework for assessing the specificity and potential cross-reactivity of a this compound labeled probe in a cell-based fluorescence microscopy experiment. The principle is to compare the fluorescence signal in cells containing the azide-modified target (positive control) with cells lacking the target (negative control) and to perform a competition assay.
I. Materials and Reagents
-
Cell Lines:
-
Target-positive cell line (metabolically labeled or genetically encoded with an azide-bearing molecule).
-
Target-negative (wild-type) cell line.
-
-
This compound Probe: Stock solution in DMSO.
-
Click Chemistry Reagents:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate, prepared fresh)
-
-
Unlabeled Alkyne Competitor: A non-fluorescent alkyne-containing molecule for competition assay.
-
Buffers and Media:
-
Imaging Supplies:
-
Microscope slides or imaging dishes
-
Mounting medium with DAPI (optional)
-
II. Experimental Procedure
-
Cell Culture and Preparation: a. Plate both target-positive and target-negative cells on separate coverslips or imaging dishes and culture under standard conditions. b. For the competition assay, plate an additional set of target-positive cells.
-
Fixation and Permeabilization: a. Once cells reach the desired confluency, wash them twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS.
-
Blocking: a. Block non-specific binding sites by incubating the cells in 3% BSA in PBS for 30-60 minutes at room temperature.[3]
-
Click Reaction Labeling: a. Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the cocktail immediately before use. The final concentrations may need optimization, but a starting point is:
- 100 µM CuSO₄
- 500 µM THPTA
- 5 mM Sodium Ascorbate (freshly prepared)
- 5 µM this compound probe b. Competition Control: For the competition assay plate, prepare a similar cocktail but also include a 100-fold molar excess of the unlabeled alkyne competitor. c. Incubation:
- Aspirate the blocking buffer from the coverslips.
- Add the appropriate click reaction cocktail to each set of cells (this compound only to target-positive and target-negative cells; this compound with competitor to the competition plate).
- Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: a. Remove the click reaction cocktail. b. Wash the cells three times with PBS containing 0.05% Tween-20 to remove unbound probe.[3] c. Wash twice with PBS.
-
Mounting and Imaging: a. (Optional) Stain nuclei with DAPI. b. Mount the coverslips on microscope slides using an appropriate mounting medium. c. Image the slides using a fluorescence microscope with the appropriate filter sets for CY5 (and DAPI if used). Ensure that the imaging parameters (e.g., exposure time, gain) are kept constant across all samples to allow for direct comparison.[4]
III. Data Analysis and Interpretation
-
Qualitative Assessment:
-
Target-Positive Cells: Expect a strong, specific fluorescence signal localized to the expected cellular compartment.
-
Target-Negative Cells: Ideally, there should be minimal to no fluorescence signal. Any observed signal indicates potential cross-reactivity or non-specific binding of the this compound probe.[3]
-
Competition Control: The fluorescence signal should be significantly reduced compared to the target-positive cells labeled without the competitor. This demonstrates that the this compound probe is binding specifically to the azide (B81097) target.
-
-
Quantitative Analysis: a. Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity from a defined region of interest (ROI) in a statistically significant number of cells for each condition.[4] b. Subtract the background fluorescence from a region without cells for each image.[4] c. Compare the mean fluorescence intensities between the different conditions. A high signal-to-noise ratio (intensity of target-positive vs. target-negative) indicates high specificity.
Visualizing the Workflow and Chemistry
To further elucidate the experimental process and the underlying reaction, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity testing.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
Evaluating the Efficiency of CY5-YNE and Alternative CY5 Labeling Kits: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate downstream analysis. Cyanine 5 (CY5), a fluorescent dye in the far-red spectrum, is a popular choice for a variety of applications due to its brightness and the low autofluorescence of biological samples in this region of the spectrum. This guide provides an objective comparison of different labeling strategies utilizing CY5, focusing on the popular click chemistry-based methods that react with alkynes (YNE), and contrasting them with the widely used amine-reactive NHS-ester labeling kits.
Section 1: Alkyne-Reactive CY5 Labeling via Click Chemistry
The most prominent application of alkyne-reactive labeling with a CY5 derivative is in cell proliferation assays, where an alkyne-modified nucleoside, 5-ethynyl-2´-deoxyuridine (EdU), is incorporated into newly synthesized DNA. Detection is then achieved via a copper-catalyzed "click" reaction with a fluorescent azide (B81097), such as an Alexa Fluor® 647 picolyl azide (a CY5 derivative). This method offers a superior alternative to traditional BrdU assays.[1][2]
Comparative Analysis of Click-iT™ EdU Alexa Fluor® 647 Assay Kits
Thermo Fisher Scientific's Click-iT™ and Click-iT™ Plus EdU assays are leading examples of this technology. The "Plus" versions are designed to be compatible with fluorescent proteins like GFP and RFP.[3] Below is a comparison of key kits available for different applications.
| Feature | Click-iT™ EdU Alexa Fluor® 647 HCS Assay | Click-iT™ Plus EdU Alexa Fluor® 647 Imaging Kit | Click-iT™ Plus EdU Alexa Fluor® 647 Flow Cytometry Assay Kit |
| Product Code | C10357 | C10637 | C10634 |
| Primary Application | High-Content Screening (HCS) | Fluorescence Microscopy | Flow Cytometry |
| Key Advantage | Optimized for automated imaging and analysis.[2] | Preserves fluorescent protein signals (e.g., GFP, RFP).[3][4] | Optimized for determining the percentage of S-phase cells in a population.[1] |
| Reaction Time | Typically 30 minutes for the click reaction.[5] | 30 minutes for the click reaction.[4] | 30 minutes for the click reaction.[1] |
| Detection Method | Fluorescence imaging.[6] | Fluorescence microscopy.[5] | Flow cytometry.[1] |
| Multiplexing | Compatible with cell cycle dyes and many antibodies.[2] | Compatible with fluorescent proteins, cell cycle dyes, and antibodies.[3][4] | Compatible with fluorescent proteins, cell cycle dyes, R-PE, and antibodies.[1][7] |
| Kit Components | EdU, Alexa Fluor® 647 azide, reaction buffers, HCS NuclearMask™ Blue stain.[6] | EdU, Alexa Fluor® 647 picolyl azide, reaction buffers, Hoechst 33342.[4] | EdU, Alexa Fluor® 647 picolyl azide, reaction buffers.[1] |
Experimental Protocol: Click-iT™ Plus EdU Imaging Assay
This protocol provides a general workflow for labeling proliferating cells using the Click-iT™ Plus EdU Alexa Fluor® 647 Imaging Kit.
1. Cell Labeling with EdU:
-
Plate cells on coverslips and allow them to adhere overnight.
-
Prepare a 10 µM EdU labeling solution in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and add the EdU labeling solution.
-
Incubate the cells for a duration appropriate for their growth rate (e.g., 2 hours).
2. Fixation and Permeabilization:
-
Remove the EdU labeling solution.
-
Fix the cells by adding 3.7% formaldehyde (B43269) in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
3. Click-iT® Plus Reaction:
-
Prepare the Click-iT® Plus reaction cocktail according to the manufacturer's instructions, adding the components in the specified order (1X Click-iT® reaction buffer, Copper protectant, Alexa Fluor® 647 picolyl azide, 1X Click-iT® EdU buffer additive).
-
Remove the wash solution from the cells and add the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
4. DNA Staining and Imaging:
-
(Optional) Perform antibody labeling at this stage.
-
Wash the cells with PBS.
-
Add a 1X solution of Hoechst 33342 to stain the nuclei and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using appropriate filter sets for Alexa Fluor® 647 (Ex/Em: ~650/670 nm) and Hoechst 33342 (Ex/Em: ~350/461 nm).[4]
Experimental Workflow: Click-iT™ EdU Labeling
Caption: Workflow for Click-iT™ EdU cell proliferation assay.
Section 2: Amine-Reactive CY5 Labeling via NHS Ester Chemistry
A different and widely used method for labeling biomolecules, particularly proteins and antibodies, with CY5 involves the use of N-hydroxysuccinimide (NHS) esters. CY5 NHS ester reacts with primary amines (-NH2) present on the N-terminus of proteins and the side chains of lysine (B10760008) residues to form a stable covalent bond.[8] This is a direct labeling method that does not require metabolic incorporation or a secondary reaction like click chemistry.
Comparative Analysis of CY5 NHS Ester Antibody/Protein Labeling Kits
Several manufacturers offer kits for labeling proteins and antibodies with CY5 NHS ester. The key differences often lie in the ease of use, scale of the reaction, and purification method.
| Feature | Lumiprobe sulfo-Cyanine5 Antibody Labeling Kit | BroadPharm Cy5 NHS Antibody Labeling Kit | AAT Bioquest ReadiLink™ Rapid Cy5 Antibody Labeling Kit | Assay Genie Protein Cy5 Labeling Kit | Jena Bioscience Cy5 Protein Labeling Kit |
| Reactive Group | NHS Ester | NHS Ester | Succinimidyl Ester (SE) | NHS Ester | NHS Ester |
| Target Molecule | Antibodies | Antibodies, other biomolecules | Antibodies, other proteins (>10 kDa) | Proteins | Proteins |
| Reaction Scale | Up to 100 µg antibody per reaction (10 reactions)[9] | 100 µg or 1 mg antibody[10] | ~50 µg antibody per reaction (2 reactions)[11] | Up to 1 mg protein per reaction (5 reactions)[12] | 1 mg protein per reaction (10 reactions)[8] |
| Key Advantage | Includes all necessary components and spin columns for cleanup.[9] | Suitable for various applications including flow cytometry.[10] | Rapid, 2-step process with no column purification required.[11] | User-friendly spin column format for purification.[12] | Provides reagents for labeling lysine residues.[8] |
| Purification Method | Gel filtration spin columns.[9] | Not specified, likely requires separate purification. | No purification needed.[11] | Spin columns.[12] | Gel filtration columns (not included).[8] |
| Hands-on Time | ~10 minutes.[9] | Not specified. | Less than an hour.[11] | Not specified. | Not specified. |
Experimental Protocol: General CY5 NHS Ester Protein Labeling
This protocol provides a generalized workflow for labeling a protein with a CY5 NHS ester.
1. Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES). Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[8][12]
-
The recommended protein concentration is typically 2-10 mg/mL.[8]
-
Adjust the pH of the protein solution to 8.2-8.5 for optimal labeling.[8]
2. Labeling Reaction:
-
Reconstitute the CY5 NHS ester in an anhydrous solvent like DMSO or DMF.
-
Add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized depending on the protein and desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. Purification:
-
Remove the unreacted, free dye from the labeled protein conjugate. This is commonly done using:
-
Gel filtration or size-exclusion chromatography (e.g., Sephadex G-25 columns).
-
Dialysis.
-
Spin concentrators.
-
4. Characterization of Labeled Protein:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for CY5).
Experimental Workflow: CY5 NHS Ester Protein Labeling
Caption: Workflow for CY5 NHS ester protein labeling.
Conclusion
The choice between an alkyne-reactive click chemistry approach and an amine-reactive NHS ester method for CY5 labeling depends entirely on the application and the target biomolecule.
-
For studying dynamic cellular processes like proliferation , the Click-iT™ EdU assays provide a powerful and efficient method for specifically labeling newly synthesized DNA with a CY5 derivative. The mild reaction conditions and compatibility with other fluorescent probes make it a superior choice over older techniques.
-
For directly labeling purified proteins or antibodies for applications such as immunofluorescence, flow cytometry, or western blotting, CY5 NHS ester kits offer a straightforward and robust solution. The variety of available kits provides options for different scales and purification preferences.
By understanding the fundamental differences in these labeling chemistries and comparing the features of commercially available kits, researchers can select the most efficient and appropriate method for their experimental needs.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Invitrogen Click-iT EdU Alexa Fluor 647 HCS Assay 10 x 96 well plates | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Click-iT Plus EdU Proliferation Kits for Imaging and Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Invitrogen Click-iT Plus EdU Cell Proliferation Kit for Imaging, Alexa Fluor 647 dye 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Click-iT® EdU HCS Assays Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cy5 NHS Antibody Labeling Kit (1 x 100 ug) | BroadPharm [broadpharm.com]
- 11. ReadiLink™ Rapid Cy5 Antibody Labeling Kit *Microscale Optimized for Labeling 50 μg Antibody Per Reaction* | AAT Bioquest [aatbio.com]
- 12. assaygenie.com [assaygenie.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of CY5-YNE
Essential guidance for the safe handling and disposal of CY5-YNE is critical for maintaining a secure research environment and ensuring environmental protection. As a fluorescent dye integral to click chemistry, this compound demands careful management throughout its lifecycle, from initial use to final disposal. This document provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to handle and dispose of this compound waste responsibly.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally related cyanine (B1664457) dyes and alkyne compounds indicate that caution is warranted.
Personal Protective Equipment (PPE): Always wear the following when handling this compound and its waste:
-
Eye Protection: Safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Handling:
-
Work in a well-ventilated area to avoid inhalation of any potential aerosols.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Plan for this compound
The primary route for the disposal of this compound and materials contaminated with it is through an approved hazardous waste management service. Never dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. This includes:
-
Gloves
-
Pipette tips
-
Contaminated wipes or paper towels
-
Weighing boats
-
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container. This includes:
-
Unused or leftover solutions
-
Reaction mixtures
-
Solvent rinses of glassware
-
-
Sharps Waste: Any sharps, such as needles or glass Pasteur pipettes, contaminated with this compound should be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Potential Aquatic Toxin")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and dark place. This compound is light-sensitive.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
-
Quantitative Data Summary
For quick reference, the key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₆H₄₃N₃O₇S₂ |
| Molecular Weight | 693.87 g/mol |
| Excitation Wavelength (Ex) | ~650 nm[1] |
| Emission Wavelength (Em) | ~680 nm[1] |
| Storage Temperature | -20°C (long-term)[1] |
Experimental Protocols
Glassware Decontamination:
-
Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the fluorescent dye.
-
Collect this initial rinsate as hazardous liquid waste.
-
Subsequent washes with detergent and water can typically be disposed of down the drain, but it is crucial to consult and adhere to your local and institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in an environmentally responsible manner. Always prioritize safety and consult your institution's specific guidelines for hazardous waste disposal.
References
Personal protective equipment for handling CY5-YNE
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of CY5-YNE (Sulfo-Cyanine5-alkyne), a fluorescent dye commonly employed in bioorthogonal chemistry. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Hazard Information
This compound is a reactive fluorescent dye. While a Safety Data Sheet (SDS) for the closely related Sulfo-cyanine-5-carboxylic acid classifies it as a non-hazardous substance, an SDS for another related compound, Cy5 NHS Ester, indicates potential for skin and eye irritation.[1] Given that this compound is a reactive alkyne, it is imperative to handle it with a high degree of caution. Assume the compound is potentially harmful and avoid direct contact, inhalation, and ingestion.
Key Hazard Considerations:
-
Contact: May cause skin and eye irritation.
-
Inhalation: May cause respiratory irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound and associated reagents. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect from splashes of this compound solution or other reagents. |
| Face Shield | Recommended when working with larger volumes or when there is a significant splash risk. | |
| Hand Protection | Nitrile Gloves | Provide good splash protection against many chemicals, including DMSO (a common solvent for this compound). |
| Double Gloving | Recommended to increase protection, especially during prolonged handling. | |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound powder and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of aerosols. |
Operational Plan: Handling and Experimental Protocol
This compound is typically used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." The following protocol provides a general workflow for such an experiment.
Reagent Preparation and Handling
-
This compound Solution: Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). This should be done in a fume hood.
-
Copper Sulfate (CuSO₄) Solution: Prepare an aqueous stock solution.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh aqueous stock solution immediately before use, as it is prone to oxidation.
-
Ligand (e.g., THPTA): Prepare an aqueous stock solution. The ligand stabilizes the copper(I) catalyst.
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following diagram illustrates the general workflow for a CuAAC reaction using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
